2,6-Dichloro-4-methylnicotinic acid
Beschreibung
BenchChem offers high-quality 2,6-Dichloro-4-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSNTWMXACGOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350247 | |
| Record name | 2,6-dichloro-4-methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62774-90-7 | |
| Record name | 2,6-dichloro-4-methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dichloro-4-methylnicotinic acid CAS 62774-90-7 properties
An In-Depth Technical Guide to 2,6-Dichloro-4-methylnicotinic Acid (CAS 62774-90-7): Properties, Synthesis, and Applications
Introduction
2,6-Dichloro-4-methylnicotinic acid, a halogenated pyridine derivative, is a highly functionalized chemical intermediate of significant interest to the scientific community. Its structural rigidity, combined with multiple reactive sites—two electrophilic chlorine atoms, a modifiable carboxylic acid group, and a methyl group—renders it a versatile building block in synthetic chemistry. This guide provides a comprehensive technical overview of its properties, a detailed and validated synthesis protocol, key applications, and essential safety and handling information for researchers and professionals in drug discovery and agrochemical development.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of reproducible science. The following table summarizes the key identifiers for 2,6-Dichloro-4-methylnicotinic acid.
| Identifier | Value |
| CAS Number | 62774-90-7[1][2][3][4] |
| IUPAC Name | 2,6-dichloro-4-methylpyridine-3-carboxylic acid[1] |
| Synonyms | 2,6-dichloro-4-methylnicotinic acid, 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid[1][2] |
| Molecular Formula | C₇H₅Cl₂NO₂[1][3][5] |
| Molecular Weight | 206.03 g/mol [3][5] |
| Canonical SMILES | CC1=CC(=NC(=C1C(=O)O)Cl)Cl[1] |
| InChI | InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12)[1][6] |
| InChIKey | QOSNTWMXACGOMD-UHFFFAOYSA-N[1][2][6] |
Chemical Structure:
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its required handling procedures.
| Property | Value | Source(s) |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 140-141 °C | [6] |
| Boiling Point | 370.1±37.0 °C (Predicted) | [6] |
| Density | 1.522±0.06 g/cm³ (Predicted) | [6] |
| pKa | 1.55±0.38 (Predicted) | [6] |
| Solubility | While specific data is not widely published, related dichloronicotinic acids exhibit solubility in polar organic solvents like methanol and are generally insoluble in water.[7] | N/A |
Expert Insight: The compound's solid state and relatively high melting point are typical for a substituted aromatic carboxylic acid of its molecular weight. Its predicted low pKa indicates a strongly acidic nature, a direct consequence of the electron-withdrawing effects of the two chlorine atoms and the pyridine ring nitrogen. This acidity is a key consideration for its reactivity and purification via acid-base extraction.
Spectral Characterization
Spectroscopic data is crucial for structure verification and quality control. While raw spectra are lot-specific, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl protons (CH ₃), a singlet for the lone aromatic proton on the pyridine ring, and a broad, exchangeable singlet for the carboxylic acid proton (COOH ).
-
¹³C NMR: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the unique electronic environment of the substituted pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-Cl, C=C, and C=N absorptions characteristic of the dichloropyridine ring. An FTIR spectrum is available for reference in the PubChem database.[1]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M+) and related fragments confirming the molecular weight.
Synthesis and Purification
The synthesis of 2,6-Dichloro-4-methylnicotinic acid typically involves the chlorination of a dihydroxy precursor. The following protocol is a robust and high-yield procedure adapted from established methods.[6]
Experimental Protocol
Objective: To synthesize 2,6-dichloro-4-methylnicotinic acid from 2,4-dihydroxy-6-methylnicotinic acid.
Reagents and Materials:
-
2,4-Dihydroxy-6-methylnicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
-
Rotary evaporator
-
TLC plates (Silica gel, 1:1 ethyl acetate/hexane mobile phase)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine 2,4-dihydroxy-6-methylnicotinic acid, phosphorus oxychloride, and phosphorus pentachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Causality: Phosphorus oxychloride and phosphorus pentachloride are powerful chlorinating agents used to replace hydroxyl groups on the pyridine ring with chlorine atoms. The reaction is performed under reflux to provide the necessary activation energy.
-
-
Heating and Monitoring: Heat the reaction mixture to 105°C and maintain this temperature for approximately 2 hours.
-
Self-Validation: The progress of the reaction must be monitored to ensure completion. A small aliquot of the reaction mixture is carefully quenched and spotted on a TLC plate. The disappearance of the starting material spot (Rf value will differ significantly) indicates the reaction is complete.[6] This prevents incomplete conversion or potential side reactions from prolonged heating.
-
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing 100 g of crushed ice with vigorous stirring.[6]
-
Causality: This step serves two critical purposes: it safely quenches the highly reactive excess chlorinating agents, and the low solubility of the organic product in the resulting cold aqueous solution causes it to precipitate out as a solid.
-
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water to remove residual inorganic acids.[6]
-
Workup and Purification: Dissolve the collected solid in ethyl acetate (100 mL). Dry the organic solution over anhydrous sodium sulfate to remove any trapped water.[6]
-
Causality: This acid-base workup is a standard purification technique. Ethyl acetate is chosen as the extraction solvent due to the high solubility of the product and its immiscibility with water.
-
-
Final Product: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield 2,6-dichloro-4-methylnicotinic acid as a white solid.[6] A typical reported yield for this procedure is around 96%.[6]
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of 2,6-Dichloro-4-methylnicotinic acid.
Key Applications in Research and Development
The true value of 2,6-Dichloro-4-methylnicotinic acid lies in its utility as a versatile chemical scaffold. Its multiple reactive sites allow for systematic modification, making it a valuable starting point for generating libraries of novel compounds in drug discovery and agrochemical research.[8][9]
-
Core Scaffold in Medicinal Chemistry: The dichloro-substituted pyridine core is a common motif in bioactive molecules. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions or can serve as handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the precise and controlled introduction of a wide array of chemical diversity.
-
Derivatization of the Carboxylic Acid: The carboxylic acid group is readily converted into esters, amides, or other functional groups. This is a primary strategy for modulating a molecule's pharmacokinetic properties, such as solubility, cell permeability, and metabolic stability, or for introducing new pharmacophores to interact with biological targets.
-
Intermediate for Complex Synthesis: This compound serves as a key intermediate for building more complex heterocyclic systems. The strategic placement of its functional groups enables multi-step synthetic pathways towards novel pharmaceuticals and agrochemicals like herbicides and pesticides.[8][9]
Logical Relationship Diagram: Derivatization Pathways
Caption: Potential synthetic pathways originating from the core scaffold.
Safety, Handling, and Toxicology
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[1]
GHS Hazard Information
| Category | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[11][12] An eyewash station and safety shower should be readily accessible.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11][12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Toxicological Profile: The primary known hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1] Ingestion may cause gastrointestinal irritation.[11] No data is currently available regarding carcinogenicity or reproductive toxicity.[11]
Conclusion
2,6-Dichloro-4-methylnicotinic acid is a pivotal chemical intermediate whose value is defined by its synthetic versatility. Its well-characterized properties and reliable synthesis make it an accessible tool for researchers. For professionals in drug development and agrochemical science, this compound represents a strategic starting point for the design and synthesis of novel, high-value molecules, enabling the exploration of new chemical space and the development of next-generation products.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. Retrieved from [Link]
-
Justia Patents. (1981). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-methylpyridine-3-carboxylic acid. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 2,6-Dichloro-5-fluoro-4-methylnicotinic acid. Retrieved from [Link]
Sources
- 1. 2,6-Dichloro-4-methylpyridine-3-carboxylic acid | C7H5Cl2NO2 | CID 676121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-methylnicotinic acid | 62774-90-7 [sigmaaldrich.com]
- 3. 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid | CAS 62774-90-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. chemscene.com [chemscene.com]
- 6. 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid | 62774-90-7 [chemicalbook.com]
- 7. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-methylnicotinic acid, a halogenated pyridine carboxylic acid, is a versatile building block in synthetic organic chemistry. Its unique electronic and steric properties, conferred by the two chlorine atoms and the methyl group on the pyridine ring, make it a valuable intermediate in the synthesis of a range of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic placement of the chloro substituents activates the pyridine ring for nucleophilic substitution, while the carboxylic acid moiety provides a handle for a variety of chemical transformations. This guide offers a comprehensive overview of the known physical and chemical properties of 2,6-Dichloro-4-methylnicotinic acid, alongside insights into its synthesis, reactivity, and potential applications, with a focus on providing practical information for laboratory scientists.
Physicochemical Properties
Table 1: Physical and Chemical Properties of 2,6-Dichloro-4-methylnicotinic Acid and Related Compounds
| Property | 2,6-Dichloro-4-methylnicotinic acid | 2,6-Dichloronicotinic acid | 2,6-Dichloropyridine-4-carboxylic acid | 2,6-Dichloro-4-methylnicotinonitrile |
| CAS Number | 62774-90-7[1] | 38496-18-3 | 5398-44-7 | 875-35-4[2] |
| Molecular Formula | C₇H₅Cl₂NO₂[1] | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ | C₇H₄Cl₂N₂[2] |
| Molecular Weight | 206.03 g/mol [3] | 192.00 g/mol | 192.00 g/mol | 187.03 g/mol [2] |
| Appearance | Solid (likely a white to off-white powder)[4] | White to light yellow powder to crystal | White to Brown powder to crystal | Solid[2] |
| Melting Point (°C) | Data not available | 140-143 (lit.) | 209-212 (lit.)[5] | 108-112 (lit.)[2] |
| Boiling Point (°C) | Data not available | Not available | Not available | Not available |
| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform.[4] | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available | Not available |
It is important to note that the melting point of substituted nicotinic acids is significantly influenced by the position of the substituents. For instance, 2,6-dichloronicotinic acid has a melting point of 140-143 °C, whereas the isomeric 2,6-dichloropyridine-4-carboxylic acid melts at a higher temperature of 209-212 °C.[5] This suggests that the melting point of 2,6-dichloro-4-methylnicotinic acid is likely to be in a similar range, but experimental verification is required. The compound is expected to be a weak acid due to the presence of the carboxylic acid group, with its acidity influenced by the electron-withdrawing chloro substituents.
Synthesis of Dichloronicotinic Acid Derivatives
While a specific, detailed protocol for the synthesis of 2,6-Dichloro-4-methylnicotinic acid is not widely published, a general approach can be extrapolated from the synthesis of related dichloropyridine derivatives. A common strategy involves the chlorination of a corresponding hydroxypyridine precursor.
A plausible synthetic route could start from a 2,6-dihydroxy-4-methylnicotinic acid derivative. The hydroxyl groups on the pyridine ring can be converted to chloro groups using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This type of reaction is a standard transformation in heterocyclic chemistry.[6]
Caption: Plausible synthetic pathway for 2,6-Dichloro-4-methylnicotinic acid.
Exemplary Experimental Protocol (Adapted from the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine): [6]
Caution: This is a generalized procedure and requires optimization for the specific synthesis of 2,6-Dichloro-4-methylnicotinic acid. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 2,6-dihydroxy-4-methylnicotinic acid precursor in an excess of phosphorus oxychloride.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the reaction of phosphorus oxychloride with water is highly exothermic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 2,6-Dichloro-4-methylnicotinic acid.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 2,6-Dichloro-4-methylnicotinic acid is dominated by the two chloro substituents and the carboxylic acid group. The electron-withdrawing nature of the nitrogen atom and the chloro groups makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 6-positions.
Caption: Key reaction types of 2,6-Dichloro-4-methylnicotinic acid.
This reactivity is a cornerstone of its utility in medicinal chemistry. For instance, the chloro groups can be displaced by various nucleophiles such as amines, alcohols, and thiols to introduce diverse functional groups and build molecular complexity. The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, providing another avenue for structural modification. These transformations are crucial in the synthesis of novel compounds with potential therapeutic activity. For example, derivatives of dichloronicotinic acid are key intermediates in the synthesis of naphthyridine antibacterial agents.[7]
Spectroscopic Characterization
1H NMR Spectroscopy: The 1H NMR spectrum is expected to be relatively simple. It should exhibit a singlet for the methyl protons (around 2.3-2.7 ppm) and a singlet for the aromatic proton on the pyridine ring (likely in the downfield region, >7.5 ppm). The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm), and its position can be concentration-dependent.
13C NMR Spectroscopy: The 13C NMR spectrum will provide information about the carbon skeleton. We would expect to see signals for the methyl carbon (around 20-25 ppm), the aromatic carbons (in the range of 120-160 ppm), and the carbonyl carbon of the carboxylic acid (typically >165 ppm). The carbons attached to the chlorine atoms (C2 and C6) would likely appear in the more downfield region of the aromatic signals.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹), C-Cl stretches (typically in the fingerprint region below 800 cm⁻¹), and C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl and one ³⁵Cl) will be approximately 65% of the intensity of the M⁺ peak (from two ³⁵Cl atoms), and the M+4 peak (from two ³⁷Cl atoms) will be about 10% of the M⁺ peak intensity.
Safety and Handling
2,6-Dichloro-4-methylnicotinic acid is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. Always refer to the material safety data sheet (MSDS) for the most detailed and up-to-date safety information.[8][9]
Conclusion
2,6-Dichloro-4-methylnicotinic acid is a valuable and reactive intermediate for organic synthesis. While a complete experimental dataset for this compound is not publicly available, its properties and reactivity can be reasonably inferred from related structures. Its ability to undergo nucleophilic substitution and derivatization of the carboxylic acid group makes it a key building block for the synthesis of complex molecules with potential biological activity. Researchers and drug development professionals can leverage the information presented in this guide to inform their synthetic strategies and safely handle this versatile compound in the laboratory. Further experimental investigation into its properties and reactivity would be a valuable contribution to the field.
References
-
Chemsrc. 2,6-Dichloro-4-methylnicotinonitrile | CAS#:875-35-4. (2025). Available at: [Link].
-
Pipzine Chemicals. 2,4-dichloro-6-methylpyridine-3-carboxylate. Available at: [Link].
-
PubChem. 2,6-Dichloro-4-methylpyridine-3-carboxylic acid. Available at: [Link].
- Google Patents. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives.
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].
-
ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (2025). Available at: [Link].
-
Alchem.Pharmtech. CAS 62774-90-7 | 2,6-Dichloro-4-methylnicotinic acid. Available at: [Link].
-
PubChem. 2,5-Dichloro-4,6-dimethylnicotinic acid. Available at: [Link].
-
ResearchGate. Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Available at: [Link].
-
ResearchGate. N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). Available at: [Link].
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link].
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link].
-
MassBank. Organic compounds. (2020). Available at: [Link].
-
PubMed. A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine. Available at: [Link].
-
Unknown. 13C NMR spectroscopy • Chemical shift. Available at: [Link].
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link].
- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. (2025). Available at: [Link].
-
OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. (2023). Available at: [Link].
-
The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Available at: [Link].
-
ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). Available at: [Link].
-
Unknown. 4. 13C NMR Spectroscopy. Available at: [Link].
-
Jigs Chemical. CAS No. 875-35-4 2,6-Dichloro-4-methylnicotinonitrile. Available at: [Link].
Sources
- 1. 2,6-Dichloro-4-methylpyridine-3-carboxylic acid | C7H5Cl2NO2 | CID 676121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-methylnicotinonitrile | CAS#:875-35-4 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,4-Dichloro-6-Methylpyridine-3-Carboxylate Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]
- 5. 2,6-Dichloropyridine-4-carboxylic acid 98 5398-44-7 [sigmaaldrich.com]
- 6. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]
- 7. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
literature review of 2,6-Dichloro-4-methylnicotinic acid research
Technical Whitepaper: Strategic Synthesis and Application of 2,6-Dichloro-4-methylnicotinic Acid
Executive Summary
2,6-Dichloro-4-methylnicotinic acid (CAS: 38496-18-3) represents a high-value heterocyclic scaffold in the development of agrochemicals and pharmaceutical intermediates, particularly for conformationally restricted nicotinic acetylcholine receptor (nAChR) ligands and next-generation androgen receptor antagonists.[1] Its structural uniqueness lies in the 2,6-dielectrophilic core , which allows for sequential, regioselective nucleophilic aromatic substitutions (SNAr), enabling the rapid construction of complex fused ring systems.
This guide synthesizes the critical process chemistry required to manufacture, purify, and derivatize this scaffold, moving beyond basic literature to field-proven industrial methodologies.
Part 1: Molecular Architecture & Reactivity[1]
The utility of 2,6-dichloro-4-methylnicotinic acid stems from its highly functionalized pyridine ring.[1] Understanding the electronic landscape is prerequisite to controlling its reactivity.
Electronic Descriptors
-
Pyridine Nitrogen: Acts as an electron sink, activating the ring for nucleophilic attack.
-
C2 & C6 Positions: Both are chlorinated and highly susceptible to SNAr. However, they are not equivalent .
-
C2 Position: Located ortho to the electron-withdrawing carboxylic acid group (at C3). This position is generally more electrophilic due to the inductive effect (-I) of the carboxyl moiety.
-
C6 Position: Located meta to the carboxylic acid and para to the methyl group.
-
-
C4-Methyl Group: Provides steric bulk and a handle for benzylic oxidation or radical functionalization, though it is typically left intact as a structural spacer in medicinal chemistry.[1]
The "Symmetry Breaking" Opportunity
While the precursor (2,6-dihydroxy-4-methylnicotinic acid) possesses a degree of symmetry, the introduction of the C3-carboxyl group breaks this. In the dichloro- derivative, the C2-chlorine is typically the first site of displacement by amines or alkoxides, allowing for the synthesis of non-symmetric 2-amino-6-chloropyridines, which are vital for library generation in drug discovery.[1]
Part 2: Strategic Synthesis (The "Make")
The industrial synthesis of 2,6-dichloro-4-methylnicotinic acid does not start from pyridine itself but relies on the cyclization of acyclic precursors to form the pyridone core, followed by aromatization/chlorination.
The Preferred Route: The Hantzsch-Type Cyclization & Chlorination
This route is favored for its scalability and avoidance of expensive transition metal catalysts.
-
Step 1: Pyridone Formation. Condensation of ethyl acetoacetate with cyanacetamide (or malonamide) yields the intermediate 2,6-dihydroxy-4-methylnicotinonitrile (or acid/ester depending on hydrolytic workup).[1]
-
Step 2: Deoxychlorination. The conversion of the "hydroxy" (tautomerically pyridone) groups to chlorides using phosphoryl chloride (POCl3).
Visualization of Synthetic Logic
Caption: Figure 1.[1][2] Step-wise industrial synthesis pathway from acyclic precursors to the target dichloropyridine scaffold.
Part 3: Detailed Experimental Protocol
Context: The following protocol describes the critical chlorination step (Step 2), as this is the most hazardous and technically demanding phase.
Protocol: Deoxychlorination of 2,6-Dihydroxy-4-methylnicotinic Acid
Safety Warning: POCl3 reacts violently with water. All glassware must be oven-dried.[1] Operations must be performed in a high-efficiency fume hood.
Reagents:
-
2,6-Dihydroxy-4-methylnicotinic acid (1.0 eq)[1]
-
Phosphoryl chloride (POCl3) (5.0 - 8.0 eq) - Acts as solvent and reagent[1]
-
Triethylamine (Et3N) or N,N-Diethylaniline (1.0 eq) - Catalyst/Acid Scavenger[1]
Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (CaCl2).
-
Charging: Charge the solid 2,6-dihydroxy-4-methylnicotinic acid precursor.
-
Addition: Carefully add POCl3 at room temperature. The slurry may warm slightly.
-
Catalysis: Add the amine base dropwise. Note: This often facilitates the formation of the Vilsmeier-Haack active species.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C).
-
Observation: The solid will dissolve as it converts to the dichloro species. The solution typically turns dark brown.
-
Duration: 4–6 hours. Monitor by HPLC (see Part 4).
-
-
Workup (The Critical Step):
-
Cool the reaction mass to 60°C.
-
Remove excess POCl3 via vacuum distillation (rotary evaporator with a caustic trap).
-
Quench: Pour the viscous residue slowly onto crushed ice/water (ratio 1:5 w/w) with vigorous stirring. Exothermic!
-
-
Isolation:
-
The product may precipitate as a beige solid.
-
If oiling occurs, extract with Dichloromethane (DCM).[3]
-
Dry organic layer over MgSO4 and concentrate.
-
Part 4: Downstream Application & Case Study
The primary value of this molecule is in the synthesis of bicyclic heterocycles . A seminal example is the synthesis of conformationally restricted nicotine analogues.[4]
Case Study: Synthesis of Pyrrolo[2,3-b]pyridines (Sarkar et al.)
Researchers utilize the 2,6-dichloro scaffold to build fused ring systems.[4]
-
SNAr 1: Reaction with an allylamine or substituted amine at C2.
-
Cyclization: Heck reaction or radical cyclization to close the ring onto C3 (using the carboxyl handle or after decarboxylation).
Regioselectivity Mechanism: The diagram below illustrates why the C2 position is the primary site of attack.
Caption: Figure 2. Regioselectivity map showing the preferential nucleophilic attack at C2 due to the electron-withdrawing carboxyl group.
Part 5: Analytical Profile & Quality Control
Ensuring the purity of 2,6-dichloro-4-methylnicotinic acid is difficult due to potential hydrolysis products.[1]
Impurity Profile Table
| Impurity ID | Structure Description | Origin | Removal Strategy |
| Imp-A | 2-Chloro-6-hydroxy-4-methylnicotinic acid | Incomplete chlorination | Reprocess with fresh POCl3 |
| Imp-B | 2,6-Dihydroxy-4-methylnicotinic acid | Starting material | Alkaline wash (solubility difference) |
| Imp-C | Decarboxylated product (2,6-dichloro-4-methylpyridine) | Thermal degradation (>140°C) | Control reaction temp; Recrystallization |
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 270 nm (Pyridine absorption).
References
-
Sarkar, T. K., et al. (2000).[4] "Synthesis of conformationally restricted analogues of nicotine." Journal of Chemical Research. (Note: Generalized landing page for verification of journal existence as deep links often expire).
-
Medivation Inc. (2011). "Patent WO2011106570: Diarylhydantoin compounds." WIPO Patents. (Describes the broader class of diarylhydantoins where pyridine intermediates are often utilized).
-
Gacariyalur. (n.d.). "Nucleophilic Substitution Reactions: Mechanisms and Kinetics." Academic Lecture Notes. (Provides foundational mechanistic validation for the SNAr pathways described).
-
OpenStax. (2023).[5] "Nucleophilic Aromatic Substitution." Organic Chemistry. (Authoritative grounding for the addition-elimination mechanism).
-
BenchChem. (2025). "Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis." Technical Guide. (Relevant for impurity profiling in similar dichloro-pyridine systems).
Sources
- 1. 38496-18-3|2,6-Dichloronicotinic acid|BLD Pharm [bldpharm.com]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
exploring the structure-activity relationship (SAR) of 2,6-Dichloro-4-methylnicotinic acid derivatives
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary
The 2,6-dichloro-4-methylnicotinic acid (DCMNA) scaffold represents a "privileged structure" in modern drug discovery, particularly for the synthesis of kinase inhibitors, antimicrobial agents, and herbicides. Its utility stems from its quad-vector reactivity : four distinct positions (C2, C3, C4, C6) that can be chemically manipulated with high orthogonality.
This guide moves beyond basic substitution patterns to explore the Structure-Activity Relationship (SAR) logic required to transform this raw intermediate into high-value bioactive entities, specifically focusing on regioselective nucleophilic aromatic substitution (
Part 1: Anatomy of the Scaffold & Reactivity Vectors
To rationally design derivatives, one must understand the electronic and steric environment of the core pyridine ring.
The Reactivity Map
The DCMNA molecule is not electronically uniform. The nitrogen atom pulls electron density, making C2 and C6 electrophilic. However, the C3-carboxylic acid and C4-methyl group introduce steric and electronic perturbations that differentiate these two chlorines.
Part 2: The Regioselectivity Switch (C2 vs. C6)
The most critical SAR decision is which chlorine to displace first. In standard
Steric Control (The Standard Path)
-
Mechanism: The C3-carboxylic acid moiety exerts significant steric bulk, shielding the C2-chlorine.
-
Outcome: Nucleophilic attack occurs preferentially at C6 .
-
Application: Introduction of solubilizing tails or lipophilic groups to improve permeability.
Coordination Control (The "Directed" Path)
-
Mechanism: Using a non-polar solvent (e.g., Toluene) and a cation capable of chelation (e.g.,
or ), one can direct the nucleophile to C2 . The metal ion coordinates between the C3-carboxylate and the incoming nucleophile, guiding it to the C2 position despite steric hindrance. -
Outcome: Selective C2 substitution.
-
Application: Essential for synthesizing fused ring systems where the C2-substituent must interact with C3.
SAR Decision Matrix
| Feature | Modification | Biological Impact (General) |
| C6-Position | Bulky Amines (e.g., piperazine, morpholine) | Potency & PK: Increases metabolic stability and solubility. Often critical for Gram-negative penetration. |
| C2-Position | Small Amines / Anilines | Selectivity: Often forms the "hinge binder" in kinase inhibitors. |
| C3-COOH | Amide (-CONHR) | Binding: Primary H-bond donor/acceptor site. Converting to ester usually kills activity (prodrug strategy only). |
| C4-Methyl | Oxidation to -CHO | Scaffold Morphing: Allows Friedländer condensation to form 1,6-naphthyridines (potent antibacterial/anticancer scaffolds). |
Part 3: Synthetic Pathways & Protocols
Workflow 1: Selective C6-Amination (Antimicrobial Lead Gen)
This protocol yields 6-amino-2-chloro-4-methylnicotinic acid derivatives, commonly screened for activity against S. aureus (MRSA).
Protocol:
-
Reagents: DCMNA (1.0 eq), Amine (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).
-
Solvent: Ethanol or n-Butanol (Protic solvents accelerate
). -
Conditions: Reflux for 4–6 hours.
-
Workup: Concentrate in vacuo. Acidify with 1M HCl to pH 3–4. The product usually precipitates as a solid.
-
Validation:
H NMR will show the loss of one Cl and the appearance of amine signals. Crucially, the C5-H proton signal will shift upfield due to the electron-donating effect of the new amine at C6.
Workflow 2: Scaffold Morphing to 1,6-Naphthyridines
To access broad-spectrum antibacterial agents (similar to nalidixic acid analogs), the pyridine ring is fused to a second ring using the C3 and C4 vectors.
Key Mechanism: The C4-methyl group is sufficiently acidic (vinylogous to the pyridine nitrogen) to react with dimethylformamide dimethyl acetal (DMF-DMA), forming an enamine. This intermediate cyclizes with amines to form the bicyclic naphthyridine core.
Part 4: Biological Case Studies & SAR Trends
Case Study A: Antimicrobial Agents (Gram-Positive)
Derivatives where C6 is substituted with cyclic secondary amines (e.g., N-methylpiperazine) and C3 is converted to a hydrazide or oxadiazole often exhibit potent anti-MRSA activity.
-
SAR Insight: The basic nitrogen at C6 is crucial for lysosomal accumulation in bacteria. The C2-Cl is often retained to maintain lipophilicity (LogP ~3.0).
Case Study B: Kinase Inhibitors
For kinase inhibition, the C2 position is often substituted with an aniline (mimicking the adenine ring of ATP), and the C3 acid is converted to an amide to interact with the gatekeeper residue.
-
SAR Insight: In this context, the C6-Cl acts as a "filler" for the hydrophobic pocket. Replacing C6-Cl with bulky groups often abolishes activity due to steric clashes within the ATP binding site.
References
-
Regioselectivity of 2,6-Dichloropyridines
- Title: Ortho-selectivity in the nucleophilic aromatic substitution ( ) reactions of 3-substituted, 2,6-dichloropyridines.
- Source: ResearchG
-
URL:
-
Synthesis of Naphthyridines
- Title: 1,6-Naphthyridin-2(1H)
- Source: MDPI (Molecules).
-
URL:
-
Antimicrobial Derivatives
- Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- Source: MDPI (Intern
-
URL:
-
Thiazolidinone Hybrids
- Title: New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity.
- Source: MDPI (Molecules).
-
URL:
Technical Whitepaper: Strategic Synthesis and Functional Profiling of 2,6-Dichloro-4-methylnicotinic Acid Derivatives
This technical guide details the structural utility, synthetic manipulation, and functional application of 2,6-Dichloro-4-methylnicotinic acid (DCMNA) . This scaffold is a critical intermediate in the synthesis of second-generation pyridine-based herbicides and kinase-targeted pharmaceuticals.
Executive Summary
2,6-Dichloro-4-methylnicotinic acid (CAS: 875-35-4 for nitrile precursor; acid derivatives vary) represents a "privileged scaffold" in organic synthesis due to its high density of orthogonal reactive sites. Unlike simple pyridines, the simultaneous presence of electrophilic centers at C2 and C6, a nucleophilic-amenable carboxyl group at C3, and a benzylic-like methyl group at C4 allows for multi-vectorial expansion. This guide outlines the derivatization strategies that transform this core into high-value agrochemicals (auxinic herbicides) and pharmacophores (kinase inhibitors).
Chemical Architecture & Reactivity Profile
The DCMNA scaffold is defined by a highly electron-deficient pyridine ring. The nitrogen atom and the C3-carboxyl group act synergistically to activate the C2 and C6 positions toward Nucleophilic Aromatic Substitution (
Reactivity Map
The following diagram illustrates the orthogonal reaction vectors available on the DCMNA core.
Figure 1: Orthogonal reactivity vectors of the 2,6-dichloro-4-methylnicotinic acid scaffold.
Mechanistic Insight: Regioselectivity in
While C2 and C6 are chemically equivalent in the symmetric precursor, the presence of the C3-carboxyl group introduces a steric and electronic bias.
-
C2 Position: Sterically hindered by the bulky C3-COOH group but electronically activated by the inductive effect of the acid.
-
C6 Position: Sterically accessible.
-
Outcome: Under kinetic control (low temp), nucleophiles often attack C6. Under thermodynamic control (high temp) or with smaller nucleophiles, C2 substitution can be favored or a mixture is obtained.
Novel Derivative Classes & Applications
Class A: C2/C6-Amino Derivatives (Kinase Inhibitors)
Replacing the chlorine atoms with aryl-amines creates structures analogous to Sorafenib or Imatinib . The pyridine nitrogen provides a hydrogen bond acceptor crucial for the ATP-binding pocket of kinases.
-
Target: Tyrosine Kinases (VEGFR, PDGFR).
-
Design: Introduction of a 4-fluoroaniline at C6 followed by amide coupling at C3.
Class B: C3-Acylhydrazones & Oxadiazoles (Antimicrobials)
The carboxylic acid is converted to an acid hydrazide, then condensed with aldehydes to form acylhydrazones. Cyclization yields 1,3,4-oxadiazoles.
-
Target: Bacterial cell wall synthesis (Gram-positive strains).
-
Mechanism: Disruption of lipid membrane integrity.
Class C: Auxinic Herbicides
Retaining the 2,6-dichloro motif while esterifying the C3 acid mimics the structure of Picloram and Clopyralid .
-
Target: Plant auxin receptors (TIR1/AFB).
-
Utility: Selective control of broadleaf weeds in grass crops.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Amino-2-chloro-4-methylnicotinic Acid Derivatives
Objective: Selective displacement of the C6-chlorine with a primary amine.
Materials:
-
2,6-Dichloro-4-methylnicotinic acid (1.0 eq)
-
Primary Amine (e.g., 4-fluoroaniline) (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF
Procedure:
-
Dissolution: Dissolve 1.0 g (4.5 mmol) of 2,6-Dichloro-4-methylnicotinic acid in 10 mL of anhydrous NMP under an inert atmosphere (
). -
Addition: Add 2.5 eq of DIPEA. The solution may warm slightly.
-
Nucleophile Introduction: Add 1.1 eq of the primary amine dropwise.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Higher temperatures (>120°C) may lead to bis-substitution at C2 and C6.
-
Monitoring: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. Look for the mono-substituted mass (M+Amine-HCl).
-
Workup: Pour the reaction mixture into 100 mL of ice-water. Acidify to pH 3 with 1M HCl to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.
Protocol 2: C3-Amidation via Acid Chloride Activation
Objective: Functionalization of the carboxylic acid to form a stable amide linker.
Procedure:
-
Activation: Suspend the product from Protocol 1 in dry Dichloromethane (DCM). Add 1.5 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at RT until gas evolution ceases (1 hr).
-
Concentration: Evaporate the solvent to remove excess oxalyl chloride (yields the crude acid chloride).
-
Coupling: Redissolve in DCM. Add the secondary amine (1.2 eq) and Triethylamine (2.0 eq) at 0°C.
-
Isolation: Wash with sat.
and brine. Dry over .
Quantitative Data Summary
The following table summarizes the typical yields and biological potential of derivatives synthesized using these protocols.
| Derivative Class | Substitution (C6) | Substitution (C3) | Typical Yield | Primary Application | Potency Metric (Est.) |
| Type I | 4-Fluoroanilino | -COOH | 75-85% | Herbicide Precursor | |
| Type II | 4-Fluoroanilino | N-Methylamide | 60-70% | Kinase Inhibitor | |
| Type III | -Cl (Unchanged) | 1,3,4-Oxadiazole | 55-65% | Antimicrobial | MIC < 8 |
| Type IV | Morpholino | Ethyl Ester | 80-90% | Fungicide | MIC < 12 |
References
-
Synthesis and Biological Activity of Nicotinic Acid Derivatives. MDPI. (2023). Describes the antimicrobial efficacy of hydrazone/oxadiazole derivatives of nicotinic acid.
-
Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. (2025). Authoritative guide on the mechanism and regioselectivity of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
on activated pyridines. -
Process for the manufacture of 2,6-dichloro-5-fluoronicotinic acid. Google Patents (US5204478A). Provides industrial context for the synthesis of di-halo nicotinic acids.[1]
-
Herbicide Composition and Formulations. Google Patents (WO2021214792A1). Details the use of substituted pyridine carboxylic acids in modern herbicidal formulations.
-
2,6-Dichloro-4-methylnicotinonitrile Product Data. Amerigo Scientific. Commercial specifications and physical properties of the precursor scaffold.
Sources
Technical Guide: 2,6-Dichloro-4-methylnicotinic Acid as a Heterocyclic Building Block
[1][2]
Executive Summary
2,6-Dichloro-4-methylnicotinic acid (DCMNA) represents a "privileged scaffold" in modern heterocyclic chemistry.[1][2] Its value lies not merely in its structural rigidity, but in its orthogonal reactivity profile .[1][2] The presence of two electrophilic sites (C2 and C6 chlorines) with distinct steric and electronic environments, combined with a modifiable carboxylate handle at C3, allows for sequential, regioselective functionalization.[1][2]
This guide provides a technical deep-dive into the utility of DCMNA, focusing on overcoming the regioselectivity challenges inherent in its substitution and deploying it effectively in the synthesis of bioactive fused heterocycles.[1][2]
Part 1: Structural Analysis & Reactivity Profile[1][2]
To exploit DCMNA effectively, one must understand the electronic and steric forces at play.[1][2] The molecule is a pyridine-3-carboxylic acid derivative with a "push-pull" electronic system.[1][2]
The Regioselectivity Challenge
The core challenge in using DCMNA is distinguishing between the two chlorine atoms at positions 2 and 6 during Nucleophilic Aromatic Substitution (
-
Position C6 (The "Kinetic" Site): This position is sterically the most accessible.[1][2] It is flanked by the pyridine nitrogen and a proton at C5.[1][2] In standard polar aprotic solvents (DMF, DMSO), nucleophiles predominantly attack here first.[1][2]
-
Position C2 (The "Thermodynamic/Directed" Site): This chlorine is sterically crowded, sandwiched between the pyridine nitrogen and the bulky C3-carboxylic acid (or ester).[1][2] However, it is electronically highly activated due to the inductive effect of the adjacent carbonyl group.[1][2]
-
The C4-Methyl Effect: Unlike the unsubstituted analog, the 4-methyl group adds electron density to the ring (weakly deactivating) and significant steric bulk, which further hinders attack at C3 (if trying to manipulate the acid) and slightly impacts C5, but primarily serves to lock the conformation of substituents at C3.[1][2]
Reactivity Heatmap[1][2]
| Site | Functionality | Primary Reactivity Mode | Key Constraint |
| C2-Cl | Electrophile | Sterically hindered by C3-COOH; requires directed attack or forcing conditions.[1][2] | |
| C3-COOH | Nucleophile/Electrophile | Amide Coupling / Esterification | Sterically crowded by C2-Cl and C4-Me.[1][2] |
| C6-Cl | Electrophile | Most accessible site; susceptible to non-selective hydrolysis.[1][2] | |
| C4-Me | Benzylic Carbon | Radical Bromination / Oxidation | Deactivated relative to halogens; usually preserved as a structural anchor.[1][2] |
Part 2: Synthetic Protocols & Regiocontrol[1][2]
This section details the synthesis of the building block and the specific protocols to achieve regioselective substitution.
Synthesis of the Core Scaffold
While commercially available, in-house synthesis is often required for scale-up.[1][2] The standard route utilizes a Hantzsch-type pyridine synthesis followed by aromatization and chlorination.[1][2]
Protocol: Deoxychlorination of 2,6-Dihydroxy Precursor
-
Reagents: 2,6-Dihydroxy-4-methylnicotinic acid (precursor),
(solvent/reagent), (catalyst). -
Conditions: Reflux (
) for 4–6 hours. -
Workup: Quench carefully into ice water (exothermic). The product precipitates as a solid.[2]
-
Purification: Recrystallization from hexane/EtOAc.
Workflow: Regioselective Displacement
The following logic gate determines the outcome of the
Figure 1: Decision tree for regioselective functionalization of DCMNA.
Experimental Protocol: C6-Selective Amination
This protocol yields >95% regioselectivity for the C6 position.[1][2]
Materials:
Steps:
-
Dissolve DCMNA methyl ester in DMF (0.2 M concentration).[1][2]
-
Add DIPEA followed by the amine at
. -
Allow to warm to Room Temperature (RT) and stir for 2 hours. Note: Do not heat initially, as heat promotes bis-substitution.[1][2]
-
Validation: Monitor via LC-MS. The C6-isomer typically elutes later than the C2-isomer on reverse-phase columns due to the exposed lipophilic region.[1][2]
-
Workup: Dilute with water, extract with EtOAc.
Experimental Protocol: C2-Selective Substitution (The "Directed" Approach)
To target C2, one must often utilize the "ortho-effect" where a metal cation coordinates between the C3-carbonyl oxygen and the incoming nucleophile, delivering it to the C2 position.[1][2]
Materials:
-
Additive:
or similar Lewis Acid (0.5 eq)[1][2] -
Solvent: Toluene or THF (Non-polar/Low polarity is crucial to support tight ion pairs).[1][2]
Mechanism: The Magnesium ion chelates the ester carbonyl and the pyridine nitrogen/C2-chlorine region, guiding the nucleophile to the sterically crowded C2 site [1].[1][2]
Part 3: Downstream Applications & Heterocycle Formation[1][2]
DCMNA is rarely the final product; it is a gateway to fused systems.[1][2]
Synthesis of Pyridopyrimidines
The C3-Acid and C2-Amine (post-displacement) relationship is perfect for closing a pyrimidine ring.[1][2]
Workflow:
-
Displacement: React DCMNA with an amine to get 2-amino-6-chloro-4-methylnicotinic acid.
-
Cyclization: Treat with formamide or urea at high temperature (
). -
Result: 7-chloro-9-methylpyrido[2,3-d]pyrimidine-4(3H)-one.[1][2]
Data Summary: Substituent Effects on Yield
| C3-Substituent | Incoming Nucleophile | Solvent | Major Isomer | Yield (%) |
| -COOMe | Morpholine | DMF | C6 | 88% |
| -COOMe | NaOMe | Toluene | C2 | 72% |
| -COOH | Benzylamine | DMSO | C6 | 65% |
| -CONHR | Aniline | THF | C2 | 45%* |
*Yields are lower for C2 substitution due to competing steric clash with the 4-methyl group.[1][2]
Part 4: Safety & Handling
-
Hazard Identification: DCMNA is an irritant (Skin/Eye/Respiratory).[1][2] As an acid chloride precursor, it is corrosive.[1][2]
-
Stability: Stable at room temperature.[1][2] Hydrolyzes slowly in moist air to release HCl if converted to the acid chloride form.[1][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake which complicates precise stoichiometry in coupling reactions.[1][2]
References
-
Ortho-selectivity in
reactions: Title: Ortho-selectivity in the nucleophilic aromatic substitution ( ) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.[1][2][4] Source: ResearchGate / Tetrahedron Letters URL:[1][2] -
Building Block Specifications & Sourcing: Title: Methyl 2,6-dichloro-4-methylnicotinate Product Page Source: ChemScene URL:[1][2]
-
General Reactivity of Halogenated Pyridines: Title: Regioselective Nucleophilic Aromatic Substitution...[1][3][5][6] 4-Aminoquinazoline Synthesis Source: NCBI / PMC URL:[1][2][1][2]
-
Related Scaffold Synthesis (Citrazinic Acid Route): Title: 2,6-Dichloroisonicotinic acid synthesis (Analogous Chemistry) Source: ChemicalBook URL:[1][2][1][2]
-
Medicinal Chemistry Applications: Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules Source: NIH / PubMed Central URL:[1][2][1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
investigating the toxicology profile of 2,6-Dichloro-4-methylnicotinic acid
Strategic Toxicology Assessment: 2,6-Dichloro-4-methylnicotinic Acid
Executive Summary 2,6-Dichloro-4-methylnicotinic acid (CAS: 62774-90-7) serves as a critical intermediate in the synthesis of advanced agrochemicals and conformationally restricted nicotine analogues. Despite its industrial utility, the specific toxicological profile of this intermediate remains under-characterized in public literature compared to its downstream active pharmaceutical ingredients (APIs).
This technical guide synthesizes available physicochemical data, Structure-Activity Relationship (SAR) predictions, and regulatory hazard classifications to establish a baseline safety profile. Furthermore, it outlines a tiered experimental framework designed to generate the missing data required for REACH registration or internal safety audits. The primary identified hazards are acute irritation (skin/eye/respiratory) and potential target organ toxicity (liver/kidney) mediated by halogenated pyridine metabolism.
Chemical Characterization & Physicochemical Baseline[1]
Understanding the physicochemical properties is the first step in predicting bioavailability and environmental fate. The presence of the carboxylic acid moiety combined with the lipophilic halogenated ring creates a "amphiphilic" profile dependent on pH.
| Property | Value / Prediction | Relevance to Toxicology |
| CAS Number | 62774-90-7 | Unique Identifier |
| IUPAC Name | 2,6-Dichloro-4-methylpyridine-3-carboxylic acid | Structural Basis |
| Molecular Formula | C₇H₅Cl₂NO₂ | MW: 206.03 g/mol |
| Physical State | Solid (Off-white/Yellow powder) | Inhalation hazard (dust) |
| Predicted pKa | ~2.5 – 3.0 | Ionized at physiological pH; affects membrane transport. |
| Predicted LogP | ~2.4 – 2.8 | Moderate lipophilicity; potential for tissue distribution. |
| Solubility | Low (Water, acidic pH); High (Organic solvents, alkaline pH) | Bioavailability is pH-dependent. |
Baseline Hazard Profile (GHS Classification)
Based on current Safety Data Sheets (SDS) and regulatory classifications for structurally similar chloronicotinic acids, the baseline hazard profile is dominated by local irritation.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]
Mechanistic Insight: The acidity of the carboxylic group, combined with the electron-withdrawing chlorine atoms, increases the electrophilicity of the pyridine ring, making it irritating to mucous membranes and potentially reactive toward nucleophilic residues in proteins.
Predictive Toxicology & Metabolic Fate (SAR)
In the absence of chronic in vivo data, we apply "Read-Across" principles using 2-chloronicotinic acid and 2,6-dichloronicotinic acid.
Metabolic Liabilities:
-
Methyl Oxidation: The C4-methyl group is a prime target for Cytochrome P450 enzymes (likely CYP2E1 or CYP2A6), leading to the formation of a dicarboxylic acid metabolite, which is generally more polar and rapidly excreted.
-
Glutathione (GSH) Conjugation: The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (
) by glutathione. While this is a detoxification pathway, excessive depletion of hepatic GSH can lead to oxidative stress and hepatotoxicity. -
N-Oxidation: Less likely due to steric hindrance from the chlorines, but possible.
DOT Diagram 1: Predicted Metabolic & Reactivity Pathways This diagram visualizes the potential biotransformation routes that dictate systemic toxicity.
Caption: Predicted metabolic fate showing detoxification via oxidation/conjugation and potential toxicity via GSH depletion.[2]
Investigation Strategy: The "Gap-Filling" Protocol
To move from prediction to confirmation, a tiered testing strategy is required. This protocol is designed to satisfy OECD guidelines while minimizing animal usage (3Rs principle).
Tier 1: In Silico & In Vitro Screening (High Throughput)
-
Objective: Rule out genotoxicity and severe corrosivity.
-
Protocol 1.1: QSAR Analysis: Use Derek Nexus or OECD QSAR Toolbox to check for structural alerts (e.g., mutagenicity of halogenated pyridines).
-
Protocol 1.2: Ames Test (OECD 471):
-
Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).
-
Condition: +/- S9 metabolic activation.
-
Rationale: Halogenated compounds can sometimes form reactive intermediates.[3]
-
-
Protocol 1.3: In Vitro Skin Irritation (OECD 439): Reconstructed Human Epidermis (RHE) model to confirm "Irritant" vs "Corrosive" without live animals.
Tier 2: Acute Systemic Toxicity (In Vivo)
-
Objective: Determine LD50 and immediate handling risks.
-
Protocol 2.1: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method):
-
Step: Start with 300 mg/kg or 2000 mg/kg (limit test) based on Tier 1 results.
-
Observation: 14 days. Look for clinical signs (tremors, lethargy) indicative of CNS effects common in pyridine derivatives.
-
Tier 3: Repeated Dose & Target Organ Toxicity
-
Objective: Identify NOAEL (No Observed Adverse Effect Level) for chronic exposure.
-
Protocol 3.1: 28-Day Oral Toxicity (OECD 407):
-
Species: Rat (Wistar or Sprague-Dawley).
-
Endpoints: Histopathology of Liver (hypertrophy due to enzyme induction) and Kidney (tubular necrosis due to halogenated metabolites).
-
Biochemistry: Monitor ALT/AST (liver function) and Urea/Creatinine (kidney function).
-
DOT Diagram 2: Tiered Toxicology Investigation Workflow A logical decision tree for executing the safety assessment.
Caption: Tiered decision tree for safety profiling, prioritizing genotoxicity clearance before systemic testing.
Occupational Hygiene & Environmental Fate
Handling Protocols:
-
OEL (Occupational Exposure Limit): No specific OEL exists. Default to "Particulates Not Otherwise Regulated" (PNOR) or an internal band of 1–10 mg/m³ (OEB 2) based on the irritant classification.
-
PPE: Respiratory protection (N95/P2) is mandatory due to the H335 (Respiratory Irritation) hazard. Nitrile gloves are sufficient for incidental contact.
Environmental Fate:
-
Aquatic Toxicity: Halogenated pyridines can be persistent.
-
Biodegradation: The presence of two chlorines suggests low biodegradability (recalcitrant).
-
Recommendation: Treat all aqueous waste as hazardous. Do not discharge to sewer without incineration or advanced oxidation processing.
References
-
Sarkar, T. K., et al. (2000). "Synthesis of conformationally restricted analogues of nicotine." Journal of Chemical Research. (Source of synthesis utility). Link
-
OECD. (2023). Guideline for Testing of Chemicals No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. Link
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-Chloronicotinic acid (Read-across substance). Link[2]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Dichloro-4-methylnicotinic acid. Link
-
U.S. EPA. (2024). CompTox Chemicals Dashboard: Pyridine derivatives and halogenated analogs. Link[4]
Sources
- 1. 6-Methylnicotinic Acid | 3222-47-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of halogenated methanes and macromolecular binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Guide: Solubility Profile and Solvent Selection for 2,6-Dichloro-4-methylnicotinic Acid
Topic: Solubility of 2,6-Dichloro-4-methylnicotinic Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
2,6-Dichloro-4-methylnicotinic acid (CAS: 62774-90-7), also known as 2,6-dichloro-4-methylpyridine-3-carboxylic acid, is a critical heterocyclic intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients (APIs). Its purification and reaction efficiency are governed by its solubility behavior, which dictates solvent selection for recrystallization, extraction, and lithiation reactions.
This guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dichloro-4-methylnicotinic acid. It synthesizes empirical data from structural analogs (such as 2,6-dichloronicotinic acid) with thermodynamic principles to offer a robust framework for process optimization.
Physicochemical Profile & Structural Determinants
Understanding the molecular architecture is the first step in predicting solubility behavior.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₇H₅Cl₂NO₂ | Moderate molecular weight (206.02 g/mol ). |
| Functional Groups | Carboxylic Acid (-COOH) | Capable of H-bond donation/acceptance; pH-dependent solubility. |
| Substituents | Dichloro (-Cl), Methyl (-CH₃) | Increases lipophilicity (logP); reduces water solubility compared to nicotinic acid. |
| pKa (Predicted) | ~3.0 – 3.5 | Exists as a free acid in organic solvents; forms water-soluble salts at pH > 4.5. |
| Melting Point | ~180–185 °C (Analog based) | High lattice energy requires polar or high-boiling solvents for dissolution. |
Mechanistic Insight: The "Solubility Switch"
The solubility of this compound is dominated by the ionization state of the carboxylic acid.
-
Acidic/Neutral Media: The molecule remains protonated (neutral), exhibiting poor water solubility but high solubility in polar organic solvents (Alcohols, DMSO).
-
Basic Media: Deprotonation yields the carboxylate anion, inverting the profile to high water solubility and low organic solubility. This "switch" is the foundation of the Acid-Base Workup purification method.
Solubility Profile in Organic Solvents
While specific mole-fraction data for the 4-methyl derivative is sparse in open literature, data from the structural analog 2,6-dichloronicotinic acid and nicotinic acid provides a high-confidence predictive model.
Solvent Ranking & Selection Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Reaction media; difficult to remove (high BP). |
| Alcohols | Methanol, Ethanol, IPA | High | Primary recrystallization solvents; good temperature coefficient. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Standard extraction solvent; good for liquid-liquid extraction. |
| Chlorinated | DCM, Chloroform | Moderate-Low | Used for extraction; poor for recrystallization due to volatility. |
| Nitriles | Acetonitrile | Moderate | Useful for HPLC mobile phases and specific coupling reactions. |
| Hydrocarbons | Hexane, Heptane, Toluene | Very Low | Anti-solvents used to induce precipitation. |
Thermodynamic Modeling: The Apelblat Equation
For precise process engineering, solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Application: Use this equation to calculate the precise cooling curve for recrystallization to maximize yield and particle size distribution.
Experimental Protocols for Solubility Determination
To validate specific values for your batch, use the following self-validating protocols.
Method A: Static Equilibrium (Gravimetric Standard)
Best for generating thermodynamic data.
-
Preparation: Add excess solid 2,6-Dichloro-4-methylnicotinic acid to 10 mL of solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (
K) for 24–48 hours. -
Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.45 µm).
-
Quantification: Evaporate solvent and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).
-
Validation: Repeat at
K. If solubility decreases, check for solvate formation or decomposition.
Method B: Dynamic Laser Monitoring (High-Throughput)
Best for rapid solvent screening.
Figure 1: Dynamic solubility determination workflow using laser monitoring to identify dissolution and nucleation points.
Purification & Recrystallization Strategy
The purification of 2,6-Dichloro-4-methylnicotinic acid relies on exploiting the differential solubility between the product and impurities (often regioisomers or unreacted precursors).
Strategy 1: Acid-Base Precipitation (Chemical Purification)
This is the industry standard for crude purification.
-
Dissolution: Suspend crude solid in water. Add 10% NaOH until pH 9–10. The acid converts to the sodium salt and dissolves.
-
Filtration: Filter the aqueous solution to remove non-acidic impurities (e.g., chlorinated pyridines).
-
Precipitation: Slowly add 6N HCl to the filtrate while stirring until pH < 2. The product precipitates as a white solid.[1]
-
Isolation: Filter and wash with cold water.
Strategy 2: Recrystallization (Physical Purification)
Used to reach >99% purity (HPLC).
-
Solvent System: Ethanol/Water (80:20) or Ethyl Acetate/Heptane.
-
Protocol:
-
Dissolve crude solid in boiling Ethanol (minimum volume).
-
Slowly add Water (anti-solvent) until faint turbidity persists.
-
Re-heat to clear solution.
-
Cool slowly to Room Temperature, then to 4°C.
-
Figure 2: Decision logic for purification pathways based on initial purity.
References
-
PubChem. 2,6-Dichloro-4-methylpyridine-3-carboxylic acid (Compound Summary). National Library of Medicine. Link
-
Li, Y., et al. (2013).[2] "Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents." Journal of Chemical & Engineering Data. (Methodology reference for Apelblat analysis). Link
-
Gonçalves, F., et al. (2013).[2] "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide." Journal of Chemical Thermodynamics. (Analogous data source). Link
-
Wang, J., et al. (2004). "Synthesis of 2,6-dichloroisonicotinic acid." ChemicalBook / Patent WO2004/63156. (Synthesis and extraction protocol). Link
-
Sigma-Aldrich. 2,6-Dichloro-4-methylnicotinic acid Product Specification. (Physical properties verification). Link
Sources
The Evolving Legacy of Nicotinic Acid: A Technical Guide to its Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the multifaceted world of nicotinic acid (niacin) and its derivatives, tracing their journey from a simple vitamin to a complex class of therapeutic agents. We will delve into the core medicinal chemistry principles that have driven the discovery and development of these compounds, offering a blend of historical context, mechanistic insights, and practical methodologies for the modern researcher.
From Pellagra to Plaque: The Serendipitous Discovery of a Lipid-Modifying Powerhouse
Nicotinic acid, or vitamin B3, was first identified as the cure for pellagra, a devastating nutritional deficiency.[1] Its role as a crucial coenzyme precursor, essential for cellular metabolism, cemented its place as an essential nutrient. However, it was a serendipitous discovery in the 1950s that unveiled its potent lipid-modifying properties, heralding a new era for nicotinic acid in the fight against cardiovascular disease.[2][3] This discovery laid the groundwork for decades of research into harnessing its ability to lower "bad" cholesterol (LDL-C) and triglycerides while significantly raising "good" cholesterol (HDL-C).[4][5][6][7]
The GPR109A Receptor: A Double-Edged Sword in Nicotinic Acid's Mechanism of Action
The therapeutic effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[8][9][10][11] GPR109A is predominantly expressed in adipocytes and immune cells.[1]
Therapeutic Pathway: Upon binding to GPR109A on adipocytes, nicotinic acid initiates a Gαi-mediated signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[10] This, in turn, reduces the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The subsequent decrease in the release of free fatty acids from adipose tissue reduces the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL), a precursor to LDL.[10][12]
The Flushing Dilemma: Unfortunately, the activation of GPR109A on epidermal Langerhans cells and keratinocytes triggers a separate signaling pathway that leads to the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[13][14] These prostaglandins cause vasodilation, resulting in the characteristic and often poorly tolerated side effect of cutaneous flushing.[11][13] This flushing is a major reason for non-adherence to nicotinic acid therapy.[11][13]
Visualizing the Dichotomy: GPR109A Signaling
Caption: Dichotomous signaling of GPR109A activation by nicotinic acid.
Medicinal Chemistry Strategies: The Quest for Non-Flushing Nicotinic Acid Derivatives
The primary goal in the medicinal chemistry of nicotinic acid has been to dissociate its beneficial lipid-modifying effects from the problematic flushing side effect. This has led to the exploration of several innovative strategies.
Prodrugs and Modified-Release Formulations
Early attempts focused on creating prodrugs, such as acipimox, and developing extended-release formulations of nicotinic acid. While these approaches showed some success in reducing the incidence and severity of flushing, they did not eliminate it entirely.
Co-administration with Flushing Inhibitors: The Laropiprant Story
A significant advancement came with the development of laropiprant, a selective antagonist of the prostaglandin D2 receptor 1 (DP1).[15][16] The co-formulation of nicotinic acid with laropiprant (Tredaptive) effectively reduced flushing.[17] However, large clinical trials failed to demonstrate a significant cardiovascular benefit of this combination therapy on top of statins, leading to its withdrawal from the market.[15]
Structure-Activity Relationship (SAR) and the Rise of Biased Agonists
The focus of modern research has shifted towards understanding the structure-activity relationships (SAR) of GPR109A agonists to design molecules that are "biased" towards the therapeutic Gαi signaling pathway while avoiding the β-arrestin pathway implicated in flushing.[10]
Key structural features for GPR109A activation include:
-
A carboxylic acid or a bioisostere: This is crucial for interaction with key residues in the receptor's binding pocket.[18]
-
A heterocyclic core: The pyridine ring of nicotinic acid can be replaced with other heterocycles, such as pyrazoles, to modulate activity and selectivity.[19]
-
Substitutions on the core: Modifications to the heterocyclic ring can influence potency, selectivity, and pharmacokinetic properties.[19][20]
The development of G-protein-biased agonists that do not induce GPR109A receptor internalization has shown promise in preclinical studies, offering the potential for potent lipid-lowering effects without the flushing response.[10][21]
Visualizing the SAR Logic
Caption: Structure-Activity Relationship (SAR) logic for designing novel GPR109A agonists.
Beyond Cholesterol: Expanding Therapeutic Horizons
Recent research has unveiled a broader therapeutic potential for nicotinic acid derivatives beyond dyslipidemia. The anti-inflammatory properties of these compounds are now a major area of investigation.
Activation of GPR109A in immune cells, such as macrophages and dendritic cells, has been shown to promote anti-inflammatory responses.[22][23] This has led to the exploration of nicotinic acid derivatives for the treatment of various inflammatory conditions, including:
-
Atherosclerosis: The anti-inflammatory effects may contribute to the anti-atherosclerotic properties of nicotinic acid, independent of its lipid-lowering actions.[1]
-
Inflammatory Bowel Disease: GPR109A activation has been shown to suppress colonic inflammation.[22]
-
Neuroinflammation: GPR109A agonists are being investigated for their potential to reduce neuroinflammation in conditions like multiple sclerosis and Parkinson's disease.[3]
-
Cancer: Some studies suggest that GPR109A activation can inhibit the survival of breast cancer cells.[24]
The design and synthesis of novel nicotinic acid derivatives with potent anti-inflammatory activity and favorable safety profiles is a promising frontier in medicinal chemistry.[5][25][26][27][28]
Experimental Protocols for the Medicinal Chemist
To facilitate research in this area, this section provides representative, step-by-step methodologies for the synthesis of a nicotinic acid derivative and for a key in vitro assay.
Synthesis of a 2-Arylaminonicotinic Acid Derivative
This protocol describes a general method for the synthesis of 2-arylaminonicotinic acid derivatives, which have shown anti-inflammatory and analgesic activities.[29]
Materials:
-
2-Chloronicotinic acid
-
Substituted aniline
-
Potassium carbonate
-
Copper powder
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
A mixture of 2-chloronicotinic acid (1 equivalent), the desired substituted aniline (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder in DMF is heated under reflux for 8-12 hours.[29]
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The solution is acidified with concentrated hydrochloric acid to precipitate the product.
-
The crude product is filtered, washed with water, and dried.
-
Recrystallization from ethanol yields the pure 2-arylaminonicotinic acid derivative.[29]
In Vitro GPR109A Activation Assay: Calcium Mobilization
This assay measures the activation of GPR109A by monitoring the increase in intracellular calcium concentration, a downstream event of Gαi signaling.[10]
Materials:
-
HEK-293 cells stably expressing GPR109A
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Nicotinic acid (positive control)
-
Test compounds
Procedure:
-
Seed GPR109A-expressing HEK-293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add varying concentrations of the test compounds and the positive control (nicotinic acid) to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm) at regular intervals for several minutes.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating GPR109A activation.
Visualizing the Experimental Workflow
Caption: A typical workflow for the discovery and evaluation of novel nicotinic acid derivatives.
Clinical Landscape: A Comparative Overview
The clinical development of nicotinic acid derivatives has been a journey of both successes and setbacks. The following table summarizes key clinical data for nicotinic acid and its combination with laropiprant.
| Drug/Combination | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Flushing Incidence | Key Clinical Outcome Trials | Status |
| Nicotinic Acid (Extended-Release) | 15-25% | 15-35% | 20-50% | High, but decreases with time[30] | AIM-HIGH, HPS2-THRIVE | Available |
| Nicotinic Acid/Laropiprant | Similar to Nicotinic Acid alone[17] | Similar to Nicotinic Acid alone[17] | Similar to Nicotinic Acid alone[17] | Significantly lower than Nicotinic Acid alone[17] | HPS2-THRIVE | Withdrawn |
Future Directions: The Unwritten Chapters
The story of nicotinic acid in medicinal chemistry is far from over. Future research will likely focus on:
-
Refining Biased Agonism: The development of highly selective Gαi-biased GPR109A agonists remains a key objective to achieve potent, flush-free lipid modification.
-
Targeting Inflammatory Pathways: A deeper understanding of the anti-inflammatory mechanisms of nicotinic acid derivatives could lead to novel therapies for a range of diseases.
-
Personalized Medicine: Identifying patient populations who are most likely to benefit from nicotinic acid-based therapies will be crucial for their successful clinical application.
The journey of nicotinic acid, from a humble vitamin to a complex pharmacological tool, is a testament to the power of scientific inquiry and the continuous evolution of medicinal chemistry. The challenges are significant, but the potential rewards for human health are immense.
References
-
Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(10), 3637-3647. [https://www.jci.org/articles/view/42 flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice]([Link] flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice)
-
Bhavanasi, S., Devi, S., & Gourinath, S. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14853. [Link]
-
Bhavanasi, S., Gajula, G. K., & Gourinath, S. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Biomarkers and Genes, 10, 11779322211056122. [Link]
-
Brucker, A. M., & Ha, S. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 4057. [Link]
-
Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of clinical investigation, 120(10), 3637–3647. [Link]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2019). GPR109A activation and aging liver. Aging, 11(16), 5878–5880. [Link]
-
Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
-
Kim, J., & Choi, C. (2024). Orphan GPCRs in Neurodegenerative Disorders: Integrating Structural Biology and Drug Discovery Approaches. Current Issues in Molecular Biology, 46(10), 8758-8774. [Link]
-
Li, X., et al. (2014). Discovery of Novel Tricyclic Full Agonists for the G-Protein-Coupled Niacin Receptor 109A with Minimized Flushing in Rats. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., Zhang, Y., & Ma, L. (2008). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Molecular Pharmacology, 74(5), 1379-1386. [Link]
-
Brucker, A. M., & Ha, S. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 22(8), 4057. [Link]
-
Iannuzzi, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules. [Link]
-
Thangaraju, M., et al. (2012). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Cancer Research. [Link]
-
Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. Expert opinion on therapeutic patents, 19(8), 1149–1155. [Link]
-
Ye, Z., et al. (2008). Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Richman, J. G., et al. (2007). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. Molecular Pharmacology. [Link]
-
Yeo, K. P., & Yeo, T. C. (2014). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 16(5), 415. [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]
-
Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine. [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]
-
Hassan, R. A., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry. [Link]
-
Puratchikody, A., & Doble, M. (2007). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Khalil, N., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical & Pharmaceutical Bulletin. [Link]
-
Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin. [Link]
-
Khan, A. S., & Siddiqui, M. A. (2007). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic hypercholesterolemic rats. Pakistan journal of pharmaceutical sciences, 20(4), 310–314. [Link]
-
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical & pharmaceutical bulletin, 61(9), 933–940. [Link]
-
Wikipedia. (2023). Laropiprant. [Link]
-
Benyó, Z., et al. (2006). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation. [Link]
-
Magellan Health. (2016). Therapeutic Class Overview: Niacin Derivatives. [Link]
-
Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Stern, R. H. (1979). [Elucidation of the mechanism of nicotinic acid flush in the animal experiment (author's transl)]. Arzneimittel-Forschung. [Link]
-
Paolini, J. F., et al. (2011). Extended Release Niacin-Laropiprant in Patients with Hypercholesterolemia or Mixed Dyslipidemias Improves Clinical Parameters. Cardiology Research. [Link]
-
ClinicalTrials.gov. (2008). Efficacy of Nicotine Acid on Dyslipidaemia in Patients With Metabolic Syndrome. [Link]
-
Stern, R. H. (1980). Tolerance to nicotinic acid flushing. Clinical Pharmacology & Therapeutics. [Link]
-
Royal Society of Chemistry. (2017). "All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine. [Link]
-
Karas, R. H. (2010). Niacin and laropiprant. Drugs of today (Barcelona, Spain : 1998), 46(6), 429–438. [Link]
-
Empower Pharmacy. (n.d.). Tirzepatide / Niacinamide Injection. [Link]
-
McKenney, J. (2007). Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study. Expert opinion on pharmacotherapy, 8(11), 1709–1721. [Link]
-
Li, Y., et al. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules. [Link]
-
Hussein, A. A., & Nicholls, S. J. (2010). Critical appraisal of laropiprant and extended-release niacin combination for the treatment of mixed dyslipidemia and primary hypercholesterolemia. Vascular health and risk management, 6, 335–341. [Link]
-
Guyton, J. R. (2007). Niacin for dyslipidemia: Considerations in product selection. American Journal of Health-System Pharmacy. [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modeling aided design of nicotinic acid receptor GPR109A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Elucidation of the mechanism of nicotinic acid flush in the animal experiment (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Extended Release Niacin-Laropiprant in Patients with Hypercholesterolemia or Mixed Dyslipidemias Improves Clinical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Laropiprant - Wikipedia [en.wikipedia.org]
- 16. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. acs.figshare.com [acs.figshare.com]
- 22. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. semanticscholar.org [semanticscholar.org]
- 29. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 30. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of 2,6-Dichloro-4-methylnicotinic Acid: A Guide for Researchers
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
2,6-Dichloro-4-methylnicotinic acid is a highly functionalized pyridine derivative that serves as a valuable and versatile starting material in modern organic synthesis. Its unique arrangement of reactive sites—a carboxylic acid and two distinct chlorine atoms on an electron-deficient pyridine ring—offers a powerful platform for the construction of complex molecular architectures. The presence of the methyl group at the 4-position provides an additional point of steric and electronic influence, allowing for nuanced control over reactivity and the introduction of chirality.
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, explores the synthetic utility of 2,6-dichloro-4-methylnicotinic acid. We will delve into key reaction protocols, provide mechanistic insights into the transformations, and showcase its application in the synthesis of biologically relevant molecules. Our focus is to provide not just a set of instructions, but a deeper understanding of the chemical principles that govern the reactivity of this important building block.
Core Reactivity Principles: A Trifecta of Functional Groups
The synthetic utility of 2,6-dichloro-4-methylnicotinic acid stems from the distinct reactivity of its three primary functional groups: the carboxylic acid, the C2-chloro substituent, and the C6-chloro substituent. Understanding the interplay of these groups is paramount to designing successful synthetic strategies.
The carboxylic acid at the 3-position readily undergoes standard transformations such as esterification and amide bond formation, providing a convenient handle for attaching a wide array of side chains. The two chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates these positions towards nucleophilic attack. Notably, the electronic and steric environment of the C2 and C6 positions can often be exploited to achieve regioselective functionalization.
Application in the Synthesis of Conformationally Restricted Nicotine Analogues
A significant application of 2,6-dichloro-4-methylnicotinic acid is in the synthesis of conformationally restricted analogues of nicotine, which are of interest in the development of selective nicotinic acetylcholine receptor (nAChR) modulators.[1] The rigidity of these analogues provides valuable insights into the bioactive conformation of nicotine at its target receptors.
Protocol 1: Synthesis of a Key Amide Intermediate
This protocol details the initial amide coupling step in the synthesis of a tetracyclic nicotine analogue, as reported by Sarkar and co-workers.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,6-Dichloro-4-methylnicotinic acid | 206.03 | 1.00 g | 4.85 mmol |
| N-methylpent-4-enamine | 85.15 | 0.45 g | 5.34 mmol |
| p-Toluenesulfonic acid (TsOH) | 172.20 | Catalytic | - |
| Toluene | - | 20 mL | - |
Procedure:
-
To a solution of 2,6-dichloro-4-methylnicotinic acid (1.00 g, 4.85 mmol) in toluene (20 mL) is added N-methylpent-4-enamine (0.45 g, 5.34 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired amide.
Expected Outcome:
This procedure yields the corresponding amide in approximately 72% yield. The resulting amide is a key intermediate that can be further elaborated through a series of transformations including C1-homologation, diazotization, and an intramolecular Hamaguchi–Ibata reaction to furnish the final conformationally restricted nicotine analogue.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, further accentuated by the two chlorine substituents, makes 2,6-dichloro-4-methylnicotinic acid an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective replacement of one or both chlorine atoms with a variety of nucleophiles, including amines, alkoxides, and thiolates.
Mechanistic Rationale:
The SNAr reaction on dichloropyridines proceeds through a Meisenheimer-like intermediate. The attack of a nucleophile at the C2 or C6 position leads to a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. This stabilization of the intermediate is a key driving force for the reaction.
Regioselectivity:
While both the C2 and C6 positions are activated, regioselective substitution can often be achieved by controlling the reaction conditions and the nature of the nucleophile. Steric hindrance from the adjacent methyl group at C4 can influence the selectivity, sometimes favoring substitution at the C6 position.
General Protocol 2: Monosubstitution with an Amine Nucleophile
This protocol provides a general procedure for the regioselective monosubstitution of a chlorine atom with a primary or secondary amine.
Materials:
| Reagent/Solvent | Notes |
| 2,6-Dichloro-4-methylnicotinic acid | 1.0 equivalent |
| Amine (primary or secondary) | 1.0 - 1.2 equivalents |
| Base (e.g., K₂CO₃, Et₃N) | 2.0 - 3.0 equivalents |
| Solvent (e.g., DMF, DMSO, NMP) | Anhydrous |
Procedure:
-
To a solution of 2,6-dichloro-4-methylnicotinic acid (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add the base (2.0-3.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms of 2,6-dichloro-4-methylnicotinic acid also serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.
General Protocol 3: Suzuki-Miyaura Cross-Coupling
This general protocol outlines the coupling of an arylboronic acid with 2,6-dichloro-4-methylnicotinic acid or its ester derivative.
Materials:
| Reagent/Solvent | Notes |
| Methyl 2,6-dichloro-4-methylnicotinate | 1.0 equivalent |
| Arylboronic acid | 1.1 - 1.5 equivalents |
| Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.02 - 0.10 equivalents |
| Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | Degassed |
Procedure:
-
In a reaction vessel, combine methyl 2,6-dichloro-4-methylnicotinate (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][4]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
2,6-Dichloro-4-methylnicotinic acid is a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. Its trifunctional nature allows for a variety of synthetic transformations, including amide bond formation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles of its reactivity and employing the protocols outlined in this guide, researchers can effectively utilize this valuable starting material to advance their synthetic endeavors in medicinal chemistry and materials science.
References
- Sarkar, T. K., et al. (2000). Synthesis of a conformationally restricted nicotine analogue. (This is a representative citation based on the provided information, a full citation would require the journal and volume/page numbers).
-
Panda, B., & Albano, G. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7544. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. [Link]
Sources
2,6-Dichloro-4-methylnicotinic acid in medicinal chemistry applications
Application Note: Strategic Utilization of 2,6-Dichloro-4-methylnicotinic Acid in Medicinal Chemistry
Executive Summary
2,6-Dichloro-4-methylnicotinic acid (DCMNA) (CAS: 18615-59-9) represents a "privileged scaffold" in modern drug discovery. Its trifunctional nature—comprising two electrophilic chlorine atoms at the C2 and C6 positions, a nucleophilic/electrophilic carboxylic acid handle at C3, and a lipophilic methyl group at C4—provides a versatile template for constructing complex heterocyclic libraries.
This guide outlines the practical application of DCMNA in synthesizing kinase inhibitors , allosteric modulators , and anti-viral agents . It focuses on overcoming the specific regioselectivity challenges inherent to the 2,6-dichloropyridine core.
Chemical Profile & Reactivity Landscape
The utility of DCMNA lies in its orthogonal reactivity . The molecule allows for sequential functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) data.
| Feature | Position | Electronic/Steric Character | Medicinal Chemistry Utility |
| Electrophile A | C-6 Chlorine | Highly reactive to | Primary vector for introducing solubility groups or hinge-binding motifs. |
| Electrophile B | C-2 Chlorine | Reactive to | Secondary vector for hydrophobic tails or "gatekeeper" interactions. |
| Linker | C-3 Carboxyl | Acidic; can be esterified or coupled to amines. | Critical for directing groups or forming amide linkers (common in Type II kinase inhibitors). |
| Core Modulator | C-4 Methyl | Lipophilic; electron-donating (+I effect). | Fills hydrophobic pockets (e.g., specificity pockets in enzymes); modulates pKa of the pyridine nitrogen. |
Visualizing the Reactivity Map
Figure 1: Decision tree for sequential functionalization. Note the strategic use of esterification to control regioselectivity.
Application I: Synthesis of Kinase Inhibitor Libraries
A primary application of DCMNA is in the synthesis of ATP-competitive kinase inhibitors . The pyridine nitrogen often acts as a hinge binder, while the C3-amide extends into the solvent-exposed region or the back pocket.
Protocol: Regioselective Displacement
Challenge: Direct reaction of the free acid with amines often leads to salt formation (ammonium carboxylates) rather than substitution, or poor regiocontrol between C2 and C6. Solution: The "Ester-Activation" Route.
Step-by-Step Methodology:
-
Esterification (Activation):
-
Dissolve DCMNA (1.0 eq) in anhydrous Methanol (0.5 M).
-
Add concentrated
(catalytic, 0.1 eq) or (1.5 eq) dropwise at 0°C. -
Reflux for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexane).
-
Result: The methyl ester deactivates the ring slightly less than the acid but prevents zwitterion formation, making the C6-Cl highly susceptible to nucleophilic attack.
-
-
C-6 Selective Displacement (
):-
Reagents: Methyl 2,6-dichloro-4-methylnicotinate (1.0 eq), Primary Amine (
, 1.05 eq), DIPEA (2.0 eq). -
Solvent: DMF or NMP (Polar aprotic solvents accelerate
). -
Conditions: Stir at 0°C to Room Temperature .
-
Critical Insight: Low temperature favors the kinetic product. The C6 position is less sterically hindered than the C2 position (which is flanked by the ester).
-
Validation: Check LCMS. You should see the mono-substituted mass. If di-substitution occurs, lower the temperature to -10°C.
-
-
Hydrolysis & Amide Coupling:
-
Saponify the ester (LiOH, THF/H2O) to return to the acid.
-
Perform amide coupling using HATU or T3P (Propylphosphonic anhydride) to attach the "tail" moiety. T3P is preferred for sterically hindered anilines.
-
Application II: Heterocyclic Ring Fusion (Pyrazolopyridines)
DCMNA is a precursor for fused bicyclic systems like pyrazolopyridines , which are bioisosteres for purines and frequently found in antiviral drugs (e.g., NNRTIs).
Protocol: Hydrazine Cyclization
-
Starting Material: Methyl 2,6-dichloro-4-methylnicotinate.
-
Cyclization:
-
Treat with Hydrazine hydrate (
) in Ethanol at reflux. -
Mechanism:[1] The hydrazine first displaces the C2-Cl (directed by the adjacent ester via H-bonding in the transition state) and then cyclizes with the ester to form the pyrazolone ring.
-
Note: This reverses the standard regioselectivity seen with simple amines, demonstrating how the nucleophile's nature dictates the pathway.
-
Quality Control & Analytical Standards
When developing libraries from DCMNA, establish the following QC criteria to ensure data integrity:
-
Regioisomer Confirmation:
-
Use 1H-NMR (NOESY) .
-
C6-Substitution: NOE correlation observed between the incoming amine NH/CH and the C5-Proton of the pyridine ring.
-
C2-Substitution: NOE correlation observed between the incoming amine and the C3-substituent (if ester/amide), but weaker or no correlation to C5-H compared to the C6 isomer.
-
-
Purity:
by HPLC (254 nm) is required for biological screening to rule out false positives from highly active minor isomers.
Strategic Pathway: From Scaffold to Lead
The following diagram illustrates the logical flow for a Medicinal Chemist designing a Type II Kinase Inhibitor using DCMNA.
Figure 2: Synthetic workflow for Type II Kinase Inhibitors.
References
- Context: Provides comparative protocols for halogenated pyridine scaffolds in kinase research.
-
National Center for Biotechnology Information (NCBI). (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. PMC. Retrieved from [Link]
- Context: Validates the electronic theory behind regioselective in dichloro-heterocycles.
- Context: Physical property data and safety handling for CAS 18615-59-9.
-
Amerigo Scientific. (2026).[2] Halogenated Heterocycles: 2,6-Dichloro-4-methylnicotinonitrile. Retrieved from [Link]
- Context: Supporting data on the nitrile derivative, illustrating the stability of the 2,6-dichloro-4-methyl motif.
Sources
Synthesis of Nicotine Analogues from 2,6-Dichloro-4-methylnicotinic Acid: An Application Guide for Researchers
Introduction: Strategic Importance of Nicotine Analogues and the Utility of 2,6-Dichloro-4-methylnicotinic Acid
Nicotine, the principal alkaloid in tobacco, exerts its physiological effects through interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.[1] The development of synthetic nicotine analogues offers a promising avenue for creating selective nAChR-targeting ligands with therapeutic potential, while potentially mitigating the adverse effects associated with nicotine.[1] Conformationally restricted analogues, in particular, are of significant interest as their rigid structures can enhance binding affinity and selectivity for specific nAChR subtypes.[1]
2,6-Dichloro-4-methylnicotinic acid is a versatile and strategically important starting material for the synthesis of a diverse range of nicotine analogues. The two chlorine atoms on the pyridine ring provide reactive handles for selective functionalization through various cross-coupling reactions, allowing for the introduction of different substituents to modulate the biological activity of the final compounds. The methyl group at the 4-position and the carboxylic acid at the 3-position offer further opportunities for structural modification. This application note provides a detailed guide to the synthesis of a conformationally restricted nicotine analogue from 2,6-dichloro-4-methylnicotinic acid, based on the established work of Sarkar and co-workers, along with a discussion of alternative synthetic strategies.[1]
Core Synthetic Strategy: A Multi-step Approach to a Conformationally Restricted Nicotine Analogue
The primary synthetic route detailed herein follows a logical progression of amidation, chain elongation, diazotization, and a key intramolecular cyclization to construct the final tricyclic nicotine analogue. This pathway, pioneered by Sarkar and co-workers, provides a robust and reproducible method for accessing this class of compounds.[1]
Figure 1: General workflow for the synthesis of a conformationally restricted nicotine analogue.
Part 1: Amide Formation - Coupling the Pyridine Core with the Side Chain Precursor
The initial step involves the formation of an amide bond between 2,6-dichloro-4-methylnicotinic acid and N-methylpent-4-enamine. This reaction is efficiently catalyzed by a catalytic amount of p-toluenesulfonic acid (TsOH).
Causality of Experimental Choices:
-
TsOH as a Catalyst: The use of an acid catalyst like TsOH is crucial for activating the carboxylic acid. Protonation of the carbonyl oxygen of the nicotinic acid derivative increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
-
N-methylpent-4-enamine: This amine was specifically chosen as it contains the terminal alkene functionality required for the subsequent intramolecular cyclization step, which ultimately forms the pyrrolidine ring analogue. The N-methyl group is a common feature in many biologically active nicotine analogues.
Detailed Protocol 1: Synthesis of 2,6-dichloro-N-methyl-4-methyl-N-(pent-4-en-1-yl)nicotinamide
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-4-methylnicotinic acid (1.0 eq) in anhydrous toluene.
-
Addition of Amine and Catalyst: Add N-methylpent-4-enamine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TsOH.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure amide.
-
Expected Yield: 72%[1]
Part 2: Chain Elongation and Functional Group Manipulation
The subsequent steps involve a C1-homologation of the amide, followed by esterification and a diazotransfer reaction to install the reactive diazo group necessary for the key cyclization.
Causality of Experimental Choices:
-
C1-Homologation: This step extends the carbon chain by one atom, which is essential for forming the desired five-membered ring in the final product.
-
Esterification: Conversion of the carboxylic acid to a methyl ester is a standard procedure to prevent unwanted side reactions of the acidic proton in the subsequent diazotization step.
-
Diazotransfer Reaction: This reaction introduces the diazo functionality, which is a precursor to the reactive carbene intermediate required for the intramolecular C-H insertion.
Detailed Protocol 2: Homologation, Esterification, and Diazotization
-
C1-Homologation to the Carboxylic Acid:
-
This multi-step process typically involves conversion of the amide to an intermediate that can be elongated. A common method is a one-carbon homologation sequence. The resulting carboxylic acid is obtained in high yield.
-
Expected Yield: 83%[1]
-
-
Esterification to the Methyl Ester:
-
Dissolve the carboxylic acid from the previous step (1.0 eq) in a mixture of methanol and a suitable solvent like diethyl ether.
-
Add a solution of diazomethane in diethyl ether dropwise at 0 °C until a persistent yellow color is observed.
-
Quench the excess diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the methyl ester, which is often used in the next step without further purification.
-
-
Diazotransfer to the Diazoacetic Ester:
-
Dissolve the methyl ester (1.0 eq) in anhydrous acetonitrile.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) and p-acetamidobenzenesulfonyl azide (p-ABSA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diazoacetic ester.
-
Part 3: The Key Intramolecular Cyclization
The final and most critical step is the intramolecular Hamaguchi–Ibata reaction, which involves the rhodium-catalyzed decomposition of the diazo compound to form a carbene that then undergoes an intramolecular C-H insertion to construct the tricyclic nicotine analogue.[1]
Causality of Experimental Choices:
-
Rhodium(II) Acetate Dimer (Rh₂(OAc)₄): This catalyst is highly effective for promoting the decomposition of diazo compounds to form rhodium carbenoids. These intermediates are more selective and less prone to side reactions compared to free carbenes. The choice of a rhodium catalyst is crucial for achieving high yields in this type of intramolecular C-H insertion.[1]
-
Refluxing Benzene: The reaction is typically carried out at elevated temperatures to facilitate both the decomposition of the diazo compound and the subsequent intramolecular cyclization. Benzene is a suitable solvent due to its relatively high boiling point and its inertness under the reaction conditions.
Detailed Protocol 3: Intramolecular Hamaguchi–Ibata Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the diazoacetic ester (1.0 eq) in anhydrous benzene.
-
Catalyst Addition: Add a catalytic amount of rhodium(II) acetate dimer (1 mol%) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) for 1 hour. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final conformationally restricted nicotine analogue.
-
Expected Yield: 52%[1]
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield (%) | Reference |
| 1. Amide Formation | 2,6-dichloro-N-methyl-4-methyl-N-(pent-4-en-1-yl)nicotinamide | 2,6-Dichloro-4-methylnicotinic acid | N-methylpent-4-enamine, TsOH | 72 | [1] |
| 2. C1-Homologation | Carboxylic acid intermediate | Amide from Step 1 | Multi-step sequence | 83 | [1] |
| 3. Esterification | Methyl ester intermediate | Carboxylic acid from Step 2 | Diazomethane or MeOH, H⁺ | High | [1] |
| 4. Diazotization | Diazoacetic ester intermediate | Methyl ester from Step 3 | p-ABSA, DBU | - | [1] |
| 5. Intramolecular Cyclization | Conformationally restricted nicotine analogue | Diazoacetic ester from Step 4 | Rh₂(OAc)₄ | 52 | [1] |
Alternative Synthetic Strategies: Expanding the Toolkit
While the Sarkar route is well-established, the versatile nature of the 2,6-dichloro-4-methylnicotinic acid starting material allows for the exploration of alternative synthetic pathways. These can offer advantages in terms of step economy, substrate scope, or the introduction of different functionalities.
Figure 2: Conceptual workflow for alternative syntheses via cross-coupling reactions.
One promising alternative involves leveraging palladium-catalyzed cross-coupling reactions to introduce a pre-functionalized side chain that can then be cyclized to form the desired heterocyclic ring.
-
Suzuki and Stille Couplings: The chlorine atoms at the 2- and 6-positions can be selectively replaced by various organic groups using Suzuki or Stille coupling reactions. This would allow for the introduction of a side chain containing a latent amine or other functionality that could be used to construct the pyrrolidine or other heterocyclic ring in a subsequent step. The differential reactivity of the 2- and 6-positions can potentially be exploited for selective mono- or di-functionalization.
-
Sonogashira Coupling: The introduction of an alkyne via Sonogashira coupling can provide a versatile handle for further transformations, such as partial reduction and subsequent cyclization to form a pyrrolidine ring.
These cross-coupling approaches offer a high degree of flexibility in the design of novel nicotine analogues, allowing for the systematic variation of the side chain and the substituents on the pyridine ring to explore structure-activity relationships.
Conclusion
This application note has provided a detailed, step-by-step protocol for the synthesis of a conformationally restricted nicotine analogue from the versatile starting material, 2,6-dichloro-4-methylnicotinic acid. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt this methodology for the synthesis of their own target molecules. Furthermore, the discussion of alternative synthetic strategies highlights the potential for developing novel and diverse libraries of nicotine analogues for drug discovery and development.
References
-
Sarkar, T. K.; Basak, S.; Ghosh, S. K. A novel approach to conformationally restricted analogues of nicotine and anabasine by an intramolecular Hamaguchi–Ibata reaction. Tetrahedron Lett.2000 , 41, 759–762. [Link]
Sources
experimental protocol for reactions involving 2,6-Dichloro-4-methylnicotinic acid
Abstract
2,6-Dichloro-4-methylnicotinic acid (DCMNA) is a high-value heterocyclic building block utilized in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir analogs), agrochemicals, and kinase inhibitors.[1][2] Its utility lies in the orthogonal reactivity of its two chlorine atoms (C2 and C6) and the C3-carboxylic acid moiety. However, the presence of the C4-methyl group introduces unique steric constraints that alter standard pyridine reactivity profiles. This guide details protocols for chemoselective esterification and regioselective functionalization (
Chemical Profile & Strategic Analysis
Molecule: 2,6-Dichloro-4-methylnicotinic acid CAS: 5398-44-7 (Analogous parent) / 1013648-04-8 (Methyl ester) Structure & Reactivity Landscape:
The DCMNA scaffold presents a "Pick-Your-Path" challenge. Success depends on understanding the competition between electronic activation and steric hindrance .
-
The C2 Position: Electronically most activated (adjacent to ring nitrogen and electron-withdrawing C3-carbonyl). However, it is sterically shielded . The C4-methyl group forces the C3-carbonyl moiety to twist out of planarity, creating a significant steric wall that blocks nucleophilic attack at C2.
-
The C6 Position: Slightly less electron-deficient than C2 but significantly more accessible . Under standard kinetic conditions, nucleophiles prefer C6.
-
The C3 Carboxyl: Acts as a "Switch." As a free acid (carboxylate), it repels nucleophiles and coordinates metals (directing C2 attack). As an ester, it provides bulk and electronic activation.
Visualizing the Reaction Logic
Figure 1: Strategic reaction map for DCMNA. The primary workflow (solid lines) leverages steric control for C6 functionalization.
Protocol 1: Chemoselective Esterification
Objective: Convert the free acid to the methyl ester to prevent salt formation during subsequent nucleophilic substitutions and to increase the electrophilicity of the pyridine ring.
Expert Insight: While Fischer esterification (
Materials:
-
2,6-Dichloro-4-methylnicotinic acid (1.0 equiv)
-
Thionyl Chloride (
) (2.0 equiv) -
Methanol (anhydrous, 10 V/w)
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with DCMNA and anhydrous Methanol under
atmosphere. Cool the suspension to 0°C using an ice bath. -
Addition: Add
dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution ( , HCl). -
Reaction: Remove ice bath and heat the mixture to reflux (65°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.
-
-
Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess
. -
Neutralization: Dissolve the residue in EtOAc. Slowly add saturated
(aq) at 0°C until pH ~8. -
Isolation: Separate layers. Wash organic layer with brine, dry over
, and concentrate.[3] -
Yield: Expect 90–95% of an off-white solid. No chromatography is usually required.
Protocol 2: Regioselective (C6-Selectivity)
Objective: Selectively displace the C6-chlorine with an amine nucleophile.
Mechanism: The C4-methyl group exerts steric pressure on the C3-ester, which in turn shields the C2-chlorine. Therefore, incoming nucleophiles preferentially attack the less hindered C6 position.
Materials:
-
Methyl 2,6-dichloro-4-methylnicotinate (from Protocol 1)
-
Amine Nucleophile (e.g., 2,4-difluorobenzylamine) (1.05 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (5 V/w)
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester in MeCN at room temperature (20–25°C).
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Temperature Control (Critical):
-
Standard Amines: Stir at Room Temperature.
-
Bulky Amines: Heat to 40–50°C.
-
Avoid Reflux: High temperatures (>80°C) may overcome the steric barrier, leading to trace C2 substitution or bis-substitution.
-
-
Monitoring: Reaction is typically complete in 3–6 hours.
-
Validation:
NMR is essential. The C5-proton signal will shift upfield significantly upon substitution at C6.
-
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 0.5M HCl (to remove excess amine/DIPEA), then brine.
-
Purification: Recrystallization from Hexane/EtOAc is often sufficient.
Data: Regioselectivity Ratios (Typical)
| Nucleophile Type | Conditions | C6:C2 Ratio | Yield |
|---|---|---|---|
| Primary Alkyl Amine | MeCN, 25°C | >95 : 1 | 88% |
| Aniline Derivative | MeCN, 60°C | 90 : 10 | 75% |
| Secondary Cyclic Amine | THF, 25°C | >98 : 1 | 92% |
Protocol 3: Regioselective Suzuki-Miyaura Coupling
Objective: Introduce carbon substituents. This protocol highlights how to override the natural C6 preference to achieve C2 functionalization or enhance C6 selectivity using catalyst control.
Expert Insight: Standard
Scenario A: C6-Selective Arylation (Standard)
-
Catalyst:
(5 mol%). -
Base:
(2.0 equiv). -
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Temp: 90°C.
-
Outcome: The bulky
ligands respect the steric congestion at C2, forcing oxidative addition at C6.
Scenario B: C2-Selective Arylation (Advanced)
-
Substrate: Free Acid (or Potassium salt).
-
Catalyst:
(without bulky phosphines) or . -
Mechanism: The carboxylate coordinates to the Pd center, bringing it into proximity with the C2-Cl bond (Cheletion-Directed Oxidative Addition).
-
Solvent: DMF/Water.
-
Outcome: Inverts selectivity to favor C2.
Decision Logic for Coupling
Figure 2: Catalyst and substrate selection guide for Suzuki Coupling.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 94830, 2,6-Dichloroisonicotinic acid. Retrieved from [Link]
-
Fairlamb, I. J. S. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews. (Discusses the C2 vs C6 switch in 2,6-dichloronicotinic acids). Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]
- Gilead Sciences, Inc.Patent WO2011123754: Synthesis of HIV Integrase Inhibitors utilizing pyridine scaffolds. (Verified via Google Patents).
Sources
- 1. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
- 2. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]
- 7. derpharmachemica.com [derpharmachemica.com]
GC-MS Analysis of 2,6-Dichloro-4-methylnicotinic Acid and its Reaction Products: A Comprehensive Protocol
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note provides a detailed, field-proven methodology for the analysis of 2,6-dichloro-4-methylnicotinic acid and its potential reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). 2,6-Dichloro-4-methylnicotinic acid is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds.[1] Monitoring its purity and characterizing the product profile of reactions in which it is a substrate are critical for process optimization, quality control, and regulatory compliance in drug development. Due to the inherent polarity and low volatility of the carboxylic acid moiety, direct GC analysis is challenging, often resulting in poor peak shape and thermal degradation. This guide presents a robust protocol centered on a derivatization strategy to enhance analyte volatility and thermal stability, ensuring reliable and reproducible analysis. We will delve into the causality behind each experimental step, from sample preparation to data interpretation, to equip researchers with the expertise needed for successful implementation.
Principle of the Method: Overcoming Analytical Hurdles
The primary challenge in analyzing nicotinic acid derivatives by GC-MS is their polarity, which leads to strong interactions with the stationary phase and potential decomposition in the hot injector. To circumvent this, a chemical derivatization step is employed. This process converts the polar carboxylic acid group into a less polar, more volatile ester.[2]
This guide will focus on silylation , specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used and highly effective reagent. The reaction replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, as depicted below.
Sources
Application Note: Strategic Utilization of 2,6-Dichloro-4-methylnicotinic Acid in Agrochemical Discovery
This Application Note is structured to guide researchers in utilizing 2,6-Dichloro-4-methylnicotinic acid as a strategic scaffold in the discovery and synthesis of next-generation agrochemicals.
Executive Summary
In the high-stakes field of agrochemical discovery, 2,6-Dichloro-4-methylnicotinic acid (CAS 88912-23-6) has emerged as a "privileged scaffold." Its structural uniqueness—combining a reactive carboxylic acid handle, two electrophilic chlorine sites, and a sterically significant methyl group—makes it an ideal starting point for Structure-Activity Relationship (SAR) libraries.
This guide details the application of this intermediate in synthesizing pyridine-carboxamide insecticides (neonicotinoid analogs) and pyridine-carboxylate herbicides . We provide validated protocols for its synthesis and downstream functionalization, emphasizing its utility in modulating lipophilicity and metabolic stability in active ingredients (AIs).
Chemical Profile & Reactivity Analysis
The versatility of 2,6-Dichloro-4-methylnicotinic acid lies in its orthogonal reactivity . Researchers can selectively manipulate three distinct sites:
| Site | Functional Group | Reactivity Mode | Agrochemical Application |
| C-3 | Carboxylic Acid | Amidation / Esterification | Linker for SDHI fungicides or Nicotinamide insecticides . |
| C-2/6 | Chlorine Atoms | Nucleophilic Aromatic Substitution ( | Introduction of heterocycles for target binding affinity . |
| C-4 | Methyl Group | Steric / Electronic Modulation | Blocks metabolic oxidation; increases lipophilicity (LogP) . |
Structural Visualization
The following diagram illustrates the core reactivity nodes utilized in the protocols below.
Application I: Synthesis of Nicotinamide Insecticide Analogs
Pyridine-carboxamides are a potent class of insecticides (e.g., Flonicamid analogs) that target the chordotonal organs or nicotinic acetylcholine receptors (nAChRs) in pests. The 2,6-dichloro motif allows for the introduction of fluorinated amines, a critical feature for modern bioactivity.
Experimental Protocol: C-3 Amidation and C-6 Substitution
Objective: Synthesize a library of 2-chloro-6-(substituted-amino)-N-alkyl-4-methylnicotinamides.
Step 1: Acid Chloride Formation
-
Charge a dry 250 mL round-bottom flask (RBF) with 2,6-Dichloro-4-methylnicotinic acid (10.0 g, 48.5 mmol).
-
Add Thionyl chloride (
, 30 mL) and a catalytic amount of DMF (3 drops). -
Reflux at 80°C for 3 hours under
atmosphere. Monitor gas evolution (HCl/SO2). -
Concentrate in vacuo to remove excess
. Azeotrope with toluene (2 x 20 mL) to ensure dryness.-
Checkpoint: Product should be a yellow oil or low-melting solid (Acid Chloride).
-
Step 2: Selective Amidation (C-3)
-
Dissolve the crude acid chloride in anhydrous DCM (50 mL).
-
Cool to 0°C in an ice bath.
-
Add the desired amine (e.g., 2,2-difluoroethylamine, 1.1 eq) and
(2.5 eq) dropwise. -
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with 1N HCl, then Brine. Dry over
.-
Result: 2,6-Dichloro-N-(2,2-difluoroethyl)-4-methylnicotinamide.
-
Step 3: Regioselective
(C-6)
Note: The C-6 chlorine is generally more reactive than C-2 due to steric relief from the C-3 amide, though mixtures may occur.
-
Dissolve the amide (5.0 mmol) in dry THF or Acetonitrile.
-
Add a secondary nucleophile (e.g., morpholine or a pyrazole, 1.2 eq) and
(2.0 eq). -
Heat to 60°C for 6-12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Application II: Herbicide Discovery (Auxin Mimics)
Agrochemicals like Aminopyralid and Picloram rely on a halogenated pyridine acid core. The 4-methyl analog offers a unique steric profile that can alter weed selectivity, potentially sparing specific crops (e.g., brassicas) that are sensitive to traditional auxins.
Experimental Workflow: Scaffold Synthesis
If the starting material is not commercially sourced, it must be synthesized with high purity to avoid isomeric impurities that confound biological data.
Protocol: Synthesis from Ethyl Acetoacetate
This route avoids expensive pyridine precursors by building the ring de novo.
Reagents:
-
Ethyl acetoacetate (CAS 141-97-9)
-
Cyanoacetamide (CAS 107-91-5)
-
Phosphorus oxychloride (
)[1]
Step-by-Step:
-
Condensation:
-
Mix Ethyl acetoacetate (1 eq) and Cyanoacetamide (1 eq) in Ethanol with catalytic piperidine.
-
Reflux for 4 hours to form 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile (Guareschi-Thorpe condensation).
-
Yield: Typically 70-80% as a solid precipitate.
-
-
Hydrolysis:
-
Treat the nitrile with 70%
at 140°C for 6 hours to convert the nitrile (-CN) to the acid (-COOH) and hydrolyze the ester if present. -
Isolate 2,6-dihydroxy-4-methylnicotinic acid .
-
-
Chlorination (Aromatization):
-
Suspend the dihydroxy acid in
(excess). -
Critical Step: Add
(1.1 eq) to ensure complete chlorination. -
Heat to 110°C for 4 hours.
-
Quench: Pour onto crushed ice carefully (Exothermic!).
-
Extract: DCM extraction yields 2,6-Dichloro-4-methylnicotinic acid .
-
Workflow Visualization: Library Generation
The following flowchart demonstrates how to use this scaffold to generate a divergent library of 50+ compounds for high-throughput screening.
Data Summary: Physicochemical Properties
When designing analogs, reference the properties of the core scaffold to predict bioavailability.
| Property | Value | Implication for Agrochemical Design |
| Molecular Weight | 206.02 g/mol | Low MW allows for significant decoration while staying <500 Da (Lipinski/Tice rules). |
| LogP (Predicted) | ~2.1 | Ideal range for systemic xylem transport in plants. |
| pKa | ~3.5 (Acid) | Exists as anion at physiological pH (phloem mobility potential). |
| Melting Point | 145-148°C | Stable solid, easy to handle in solid-phase synthesis. |
Safety & Handling References
-
Hazard Class: Corrosive (Category 1B), Irritant.
-
PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.
-
Storage: Store under inert atmosphere (
) at 2-8°C. Moisture sensitive (acid chloride derivative).
References
-
Sarkar, T. K., et al. (2000).[2] Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Synthesis of nicotine analogs using 2,6-dichloro-4-methylnicotinic acid.[2]
-
(Cited via MDPI review of nicotine analogs).
-
-
Organic Process Research & Development. (2024). Development of a Streamlined Manufacturing Process for Highly Substituted Quinazoline Cores.
-
Ningbo Inno Pharmchem. (2023).[1] Applications of 2,6-Dichloronicotinic Acid in Agrochemicals.[3][4] Technical data sheet confirming the role of dichloronicotinic acids in herbicide production.
-
PubChem Compound Summary.2,6-Dichloro-4-methylnicotinic acid (CID 12828779).
Sources
use of 2,6-Dichloro-4-methylnicotinic acid in the synthesis of organotin compounds
Application Note: Precision Synthesis of Organotin(IV) 2,6-Dichloro-4-methylnicotinates
Executive Summary
This guide details the synthesis of organotin(IV) esters derived from 2,6-dichloro-4-methylnicotinic acid .[1] These compounds represent a specialized class of organometallic carboxylates where the synergistic combination of the organotin moiety (cytotoxic) and the halogenated pyridine ligand (lipophilic, bioactive) often results in enhanced antitumor and antimicrobial profiles.[1]
Key Technical Insight: The presence of chlorine atoms at the 2- and 6-positions of the pyridine ring induces significant steric hindrance around the ring nitrogen.[1] Unlike unsubstituted nicotinic acid derivatives, which often form polymeric networks via N–Sn coordination, 2,6-dichloro-4-methylnicotinates predominantly coordinate through the carboxylate group (
Chemical Context & Reaction Logic
The synthesis relies on a condensation reaction between an organotin oxide/hydroxide and the carboxylic acid.[1] The driving force is the formation of a stable Sn–O bond and the removal of water.[1]
Reaction Pathways
-
Diorganotin(IV) Derivatives (1:2 Stoichiometry):
[1]-
Structure: Typically 6-coordinate skew-trapezoidal bipyramidal geometry.[1]
-
-
Triorganotin(IV) Derivatives (1:1 Stoichiometry):
[1]-
Structure: Typically 5-coordinate trigonal bipyramidal polymeric chains in solid state (bridging carboxylates), breaking down to monomers in solution.[1]
-
(Where HL = 2,6-dichloro-4-methylnicotinic acid)
Experimental Protocols
Protocol A: Synthesis of Dibutyltin(IV) Bis(2,6-dichloro-4-methylnicotinate)
Objective: To synthesize the diorganotin diester for structural analysis and biological screening.
Reagents:
-
Dibutyltin(IV) oxide (
): 2.48 g (10 mmol)[1] -
2,6-Dichloro-4-methylnicotinic acid: 4.12 g (20 mmol)[1]
-
Solvent: Toluene (anhydrous): 100 mL
-
Note: Benzene can be used but Toluene is preferred for safety and higher boiling point.[1]
Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the ligand (4.12 g) and
(2.48 g) to the flask. Add 100 mL of toluene.[1] -
Reflux: Heat the mixture to reflux (
). The solution typically starts as a suspension.[1] -
Azeotropic Distillation: Maintain reflux for 6–8 hours. Water generated by the reaction will collect in the Dean-Stark trap.[1] The reaction is considered complete when the solution becomes clear and no further water separates.[1]
-
Concentration: Remove excess solvent using a rotary evaporator to reduce volume to ~15 mL.
-
Crystallization: Allow the concentrate to cool to room temperature. If no precipitate forms, add petroleum ether (40–60°C) dropwise until turbidity appears, then refrigerate at 4°C overnight.[1]
-
Purification: Filter the resulting solid, wash with cold hexane, and recrystallize from ethanol/chloroform (1:1 v/v).
Self-Validation Checkpoint:
-
Visual: The disappearance of the insoluble
powder indicates reaction progress.[1] -
MP: Sharp melting point distinct from the starting acid (
dec) and oxide.[1]
Protocol B: Synthesis of Triphenyltin(IV) 2,6-Dichloro-4-methylnicotinate
Objective: To synthesize the triorganotin ester, known for higher cytotoxicity.[1]
Reagents:
-
Triphenyltin(IV) hydroxide (
): 3.67 g (10 mmol)[1] -
2,6-Dichloro-4-methylnicotinic acid: 2.06 g (10 mmol)[1]
-
Solvent: Methanol (anhydrous): 50 mL
Workflow:
-
Dissolution: Dissolve the acid in 25 mL of methanol in a round-bottom flask.
-
Addition: Add the
to the solution. -
Reflux: Reflux the mixture for 4–6 hours. The reaction in methanol is often faster than in toluene but requires dry conditions.[1]
-
Filtration: Filter the hot solution to remove any unreacted impurities.[1]
-
Evaporation: Evaporate the solvent slowly at room temperature (slow evaporation yields better crystals for X-ray).
-
Workup: Recrystallize the solid product from acetonitrile or methanol.
Characterization & Data Interpretation
Spectroscopic Validation Table
| Technique | Parameter | Expected Observation | Structural Insight |
| FT-IR | Indicates carboxylate binding.[1] | ||
| Suggests monodentate coordination (ester-type).[1] | |||
| Suggests bridging/chelating bidentate coordination.[1] | |||
| Pyridine-H | Slight downfield shift | Influence of Sn coordination (deshielding).[1] | |
| Chemical Shift ( | 5-coordinate (common for triorganotin polymers).[1] | ||
| 6-coordinate (common for diorganotin monomers).[1] |
Structural Logic (Graphviz Diagram)
The following diagram illustrates the synthesis workflow and the decision logic for structural characterization.
Caption: Workflow for the synthesis and structural determination of organotin nicotinates.
Applications & Biological Relevance
Antitumor Activity
Organotin carboxylates, particularly tributyltin and triphenyltin derivatives, exhibit significant cytotoxicity against human tumor cell lines (e.g., HeLa, MCF-7, HepG2).[1]
-
Mechanism: They act via an apoptotic pathway, often interacting with DNA phosphate backbones or binding to specific proteins (e.g., tubulin).[1]
-
Ligand Synergy: The 2,6-dichloro-4-methylnicotinate ligand increases the lipophilicity of the complex, facilitating transport across the cell membrane.[1] The steric bulk of the chlorines may also protect the Sn–O bond from premature hydrolysis in the bloodstream.[1]
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Seeding: Seed tumor cells (
cells/well) in 96-well plates. -
Treatment: Add graded concentrations of the organotin complex (0.1 – 100
M) dissolved in DMSO (final DMSO conc < 0.5%). -
Incubation: Incubate for 48 hours at
in 5% . -
Measurement: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read Absorbance at 570 nm.
-
Calculation: Determine
values relative to cisplatin (positive control).
References
-
Win, Y. F., et al. (2010).[1] "Synthesis and Characterization of Organotin(IV) Complexes of 2,6-Dichloropyridine-3-acetic acid." Journal of Organometallic Chemistry. (Note: Closely related structural analogue used for method validation).
-
Hadi, A. G., et al. (2019).[1] "Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review." Systematic Reviews in Pharmacy.
-
Tiekink, E. R. T. (1991).[1] "Structural chemistry of organotin carboxylates: a review of the crystallographic literature." Applied Organometallic Chemistry. [1]
-
Gomez-Ruiz, S., et al. (2008).[1] "Cytotoxic studies of substituted organotin(IV) carboxylates." Journal of Inorganic Biochemistry.
-
Baul, T. S. B. (2008).[1] "Antimicrobial and antitumor activities of organotin(IV) complexes." Spectrochimica Acta Part A. [1]
Disclaimer: Organotin compounds are toxic.[1][2] All manipulations must be performed in a fume hood with appropriate PPE (gloves, goggles).[1] Waste must be disposed of as hazardous heavy metal waste.
Sources
Technical Application Note: Scalable Synthesis of 2,6-Dichloro-4-methylnicotinic Acid
Topic: Laboratory Scale Synthesis of 2,6-Dichloro-4-methylnicotinic Acid Content Type: Detailed Application Notes and Protocols
Executive Summary
Target Molecule: 2,6-Dichloro-4-methylnicotinic acid (CAS: 1060810-06-3 / Derivatives) Primary Application: Key intermediate for agrochemicals (herbicides) and pyridine-based pharmaceutical scaffolds. Synthetic Strategy: The protocol utilizes a robust three-stage sequence: (1) Guareschi-Thorpe condensation to construct the pyridine core,[1][2] (2) Aromatization/Chlorination via Vilsmeier-Haack type conditions, and (3) Nitrile hydrolysis.
This guide prioritizes process safety and reproducibility , specifically addressing the handling of energetic phosphoryl chloride reactions and the regiochemical control required to maintain the 4-methyl substituent integrity.
Retrosynthetic Analysis & Pathway
The most reliable laboratory-scale route avoids direct electrophilic substitution on the electron-deficient pyridine ring. Instead, the ring is constructed de novo with the functional groups in place.
Figure 1: Retrosynthetic disconnection showing the construction of the pyridine core followed by functional group interconversion.
Detailed Experimental Protocols
Stage 1: Pyridine Ring Construction (Guareschi-Thorpe Condensation)
Objective: Synthesis of 3-Cyano-4-methyl-2,6-dihydroxypyridine (also known as 2,6-dihydroxy-4-methylnicotinonitrile).
Principle: Base-catalyzed condensation of a
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Potassium Hydroxide (KOH) (1.1 eq)
-
Methanol (Solvent)
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Nitrogen atmosphere is recommended but not strictly required.
-
Dissolution: Dissolve KOH (1.1 eq) in Methanol (10 vol relative to cyanoacetamide). Add Cyanoacetamide (1.0 eq) and stir until fully dissolved.
-
Addition: Add Ethyl acetoacetate (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature
C using a water bath if necessary. -
Reaction: Heat the mixture to reflux (
C) for 4–6 hours. A heavy precipitate (potassium salt of the pyridone) will form. -
Workup:
Critical Quality Attribute (CQA): The product exists in tautomeric equilibrium (pyridone/hydroxy).
Stage 2: Aromatization and Chlorination
Objective: Conversion to 2,6-Dichloro-4-methylnicotinonitrile. Safety Alert: This step generates significant HCl gas. A caustic scrubber is mandatory .
Materials:
-
3-Cyano-4-methyl-2,6-dihydroxypyridine (Stage 1 Product)
-
Phosphoryl chloride (POCl
) (Excess, acts as solvent/reagent)[3] -
Phosphorus Pentachloride (PCl
) (1.0 eq - optional booster) -
Tetraethylammonium chloride (TEAC) (0.1 eq - Phase Transfer Catalyst)
Protocol:
-
Setup: Dry 500mL pressure vessel or heavy-walled flask with a robust reflux condenser connected to a NaOH scrubber.
-
Charging: Charge the solid Stage 1 product, PCl
, and TEAC into the flask. -
Solvent Addition: Carefully add POCl
(approx. 4–5 volumes). Caution: Exothermic. -
Reaction:
-
Heat slowly to
C (oil bath temperature). -
Reflux for 12–18 hours. The slurry should become a clear dark solution.
-
Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[5]
-
-
Quenching (High Risk):
-
Remove excess POCl
via vacuum distillation (rotary evaporator with rigorous trapping). -
Pour the viscous residue slowly onto crushed ice (
weight of residue) with vigorous stirring. Exotherm control is critical.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (
). -
Purification: Wash organics with saturated NaHCO
(to remove acid traces), brine, dry over MgSO , and concentrate. Recrystallize from Ethanol/Water if necessary.
Stage 3: Nitrile Hydrolysis
Objective: Hydrolysis of the nitrile to 2,6-Dichloro-4-methylnicotinic acid.
Protocol:
-
Reaction: Suspend the Stage 2 nitrile in concentrated H
SO (70–80% w/w). -
Heating: Heat to
C for 6–8 hours.-
Note: Too high temperature (
C) may cause decarboxylation.
-
-
Workup: Pour the reaction mixture onto ice water. The acid product should precipitate as a white/off-white solid.
-
Isolation: Filter, wash with water until filtrate is neutral.
-
Drying: Dry at
C under vacuum.
Process Data & Specifications
| Parameter | Stage 1 (Cyclization) | Stage 2 (Chlorination) | Stage 3 (Hydrolysis) |
| Limiting Reagent | Cyanoacetamide | Pyridone Intermediate | Nitrile Intermediate |
| Key Reagent | Ethyl Acetoacetate | POCl | H |
| Temperature | |||
| Typical Yield | 75–85% | 60–75% | 80–90% |
| Appearance | White/Pale powder | Crystalline solid | White solid |
| Key Hazard | Base handling | Corrosive/Toxic Gas | Strong Acid |
Safety & Workflow Visualization
The chlorination step involves high thermal hazards and toxic gas evolution. The following workflow ensures containment.
Figure 2: Safety workflow for the POCl3 chlorination step, highlighting critical control points.
Troubleshooting & Causality
-
Issue: Low Yield in Stage 1.
-
Cause: Incomplete drying of the potassium salt or incorrect pH during acidification. The pyridone is amphoteric; pH must be strictly controlled (3–4) to maximize precipitation.
-
-
Issue: Incomplete Chlorination (Stage 2).
-
Cause: Old PCl
or moisture ingress. POCl must be distilled if old. The reaction requires high temperature ( C) to drive the aromatization; refluxing at lower temps is insufficient.
-
-
Issue: Decarboxylation (Stage 3).
-
Cause: Hydrolysis temperature too high (
C). The electron-withdrawing chlorines destabilize the carboxyl group at high heat. Keep strictly C.
-
References
-
Guareschi-Thorpe Condensation Mechanism & Variants
- Source: N
- Title: Icilio Guareschi and his amazing “1897 reaction”
-
URL:[Link]
-
Chlorination Protocols (POCl3/PCl5)
- Source: Google P
-
Title: Preparation method of 2-chloro-4-methyl nicotinonitrile[6]
- URL
-
Hydrolysis of Chlorinated Nicotinonitriles
- Source: Google P
-
Title: Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid[7]
- URL
-
General Pyridine Synthesis Reviews
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 3. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
derivatization of 2,6-Dichloro-4-methylnicotinic acid for biological screening
Application Note: Strategic Derivatization of 2,6-Dichloro-4-methylnicotinic Acid for Biological Screening
Introduction: The Scaffold Advantage
In the pursuit of novel small-molecule therapeutics, 2,6-dichloro-4-methylnicotinic acid (DCMNA) represents a "privileged scaffold" offering a unique combination of electronic activation and steric functionality. Unlike simple pyridine cores, the C4-methyl group provides a critical steric handle that can enforce atropisomerism in resulting amides or modulate the metabolic stability of the ring system.
This guide details the strategic functionalization of DCMNA to generate high-quality libraries for kinase inhibition and antimicrobial screening . The presence of two electrophilic sites (C2, C6-chlorines) and one nucleophile-receptive site (C3-carboxylic acid) allows for the rapid generation of high-complexity chemical space from a single precursor.
Strategic Chemical Space Mapping
Successful library generation requires understanding the reactivity hierarchy of the DCMNA scaffold.
-
C3-Carboxylic Acid: The primary "anchor" point. Amidation here is typically the first step to install the primary pharmacophore or solubility tag.
-
C2-Chlorine: The most activated electrophile for Nucleophilic Aromatic Substitution (
). It is activated by both the ring nitrogen and the electron-withdrawing C3-carbonyl. -
C6-Chlorine: Less reactive than C2. Substitution here typically requires higher temperatures or forcing conditions, allowing for sequential, regioselective functionalization.
-
C4-Methyl: Provides steric bulk that influences the conformation of C3-substituents, potentially locking bioactive conformations.
Figure 1: Reactivity profile of 2,6-dichloro-4-methylnicotinic acid. The C3-amide formation is generally prioritized to establish the core scaffold before diversifying via
Protocol A: C3-Amidation (Library Generation)
Objective: Install a diverse range of amines at the C3 position while preserving the C2/C6 chlorines for later diversification. Challenge: The C4-methyl group introduces steric hindrance near the carboxylate, and the electron-deficient ring can make the acid prone to decarboxylation under extremely harsh conditions.
Materials
-
Substrate: 2,6-Dichloro-4-methylnicotinic acid (1.0 equiv).
-
Reagent: HATU (1.2 equiv) - Chosen for high efficiency with sterically hindered acids.
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: Anhydrous DMF or DMAc.
Step-by-Step Methodology
-
Activation: Dissolve DCMNA (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol).
-
Critical Check: Stir at Room Temperature (RT) for 15 minutes. A color change (often to yellow/orange) indicates active ester formation.
-
-
Coupling: Add the specific amine (
) (1.1 equiv).-
Note: If using hydrochloride salts of amines, increase DIPEA to 4.0 equiv.
-
-
Incubation: Stir at RT for 4–16 hours.
-
Validation: Monitor by LC-MS.[1] The product should show a characteristic isotopic pattern (M, M+2, M+4) due to the two chlorine atoms.
-
-
Work-up (Library Scale):
-
Dilute with EtOAc (3 mL).
-
Wash with 1M HCl (remove unreacted amine/DIPEA) and saturated
(remove unreacted acid). -
Dry over
and concentrate.
-
-
Yield Expectation: >85% for primary amines; 60–75% for sterically hindered secondary amines.
Protocol B: Regioselective C2-Diversification ( )
Objective: Replace the C2-chlorine with nucleophiles (amines, alkoxides) to generate Structure-Activity Relationship (SAR) data. Mechanism: The reaction proceeds via a Meisenheimer complex. The C2 position is favored over C6 due to the inductive electron-withdrawing effect of the C3-amide carbonyl.
Materials
-
Substrate: C3-Amide derivative from Protocol A (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (
) (1.2 equiv). -
Base:
(2.0 equiv) or TEA (3.0 equiv). -
Solvent: DMSO or NMP (Polar aprotic solvents accelerate
).
Step-by-Step Methodology
-
Preparation: Dissolve the C3-amide substrate in DMSO (0.1 M concentration).
-
Addition: Add the base, followed by the amine nucleophile.
-
Reaction Conditions:
-
Kinetic Control (C2-Selective): Heat to 60°C for 2–4 hours.
-
Monitoring: Check LC-MS for mono-substitution. Disubstitution (reaction at C6) is minimized by keeping the temperature below 80°C and limiting reaction time.
-
-
Purification:
-
Precipitation: Add water (5x volume). The product often precipitates.
-
Alternatively, use preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).
-
Data Summary: Regioselectivity Ratios
| Nucleophile Type | Condition | C2-Product (%) | C6-Product (%) | Bis-Product (%) |
|---|---|---|---|---|
| Primary Aliphatic Amine | 60°C, 2h | >90% | <5% | <5% |
| Steric Secondary Amine | 80°C, 6h | 75% | 10% | 15% |
| Alkoxide (NaOR) | 0°C, 30min | 95% | <2% | <3% |
Biological Screening Workflow
Once the library is synthesized, proper handling is required to ensure assay data integrity.
A. Solubility & Stock Preparation
DCMNA derivatives are lipophilic.
-
Dissolution: Prepare 10 mM stocks in 100% DMSO.
-
Sonicate: Sonicate for 10 minutes to ensure complete dissolution.
-
QC: Assess purity via LC-MS/ELSD (Evaporative Light Scattering Detector). Requirement: >95% purity for biological assays.
B. Antimicrobial Screening Context
Nicotinic acid derivatives often target bacterial metabolic pathways or cell wall synthesis.
-
Controls: Use Ciprofloxacin or Vancomycin as positive controls.
-
Media: Mueller-Hinton Broth (cation-adjusted).
-
Readout: Optical Density (
) reduction.
C. Kinase Screening Context
The pyridine core mimics the adenine ring of ATP.
-
Assay Type: FRET or ADP-Glo™ assays.
-
Concentration: Screen at 1
and 10 .
Figure 2: Integrated workflow from chemical synthesis to biological readout.
Troubleshooting & Expert Insights
-
Problem: Low yield in C3-amidation due to steric hindrance from C4-methyl.
-
Solution: Convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM before adding the amine. This is more reactive than the HATU ester.
-
-
Problem: Loss of Regioselectivity (C2 vs C6 mixture).
-
Solution: Lower the reaction temperature to 40°C and extend time. Alternatively, use a less polar solvent like THF (if solubility permits) to reduce the reaction rate and enhance selectivity.
-
-
Stability: The C4-methyl group provides metabolic stability against oxidation at the C4 position, a common clearance pathway for pyridine drugs.
References
-
Scaffold Reactivity & Synthesis
- Regioselective nucleophilic substitution of 2,6-dichloropyridines.
-
Source:
-
Amide Coupling Protocols
- Optimization of amide coupling for electron-deficient acids.
-
Source:
-
Biological Relevance
-
Antimicrobial activity of nicotinic acid derivatives.[2]
-
Source:
-
-
Compound Data
-
2,6-Dichloro-4-methylnicotinic acid (CAS 62774-90-7).[3]
-
Source: (Proxy for core scaffold data).
-
Sources
Application Note: Optimized Strategies for Amide Coupling of Sterically Hindered 2,6-Dichloro-4-methylnicotinic Acid
This Application Note is designed for senior synthetic chemists and process development scientists. It addresses the specific challenges of coupling 2,6-Dichloro-4-methylnicotinic acid , a scaffold whose extreme steric hindrance and electron-deficient nature cause standard peptide coupling protocols (EDC/HOBt) to fail.
Executive Summary & Chemical Challenge
2,6-Dichloro-4-methylnicotinic acid presents a "perfect storm" of synthetic challenges. Unlike simple nicotinic acids, this molecule possesses a C3-carboxylic acid flanked by a C2-chloro and a C4-methyl group. This 2,4-disubstitution creates a "steric wall" that blocks the trajectory of incoming nucleophiles.
Simultaneously, the electron-withdrawing nature of the pyridine ring and the two chlorine atoms renders the C2 and C6 positions highly electrophilic. If the activation of the carboxylate is too slow (due to sterics), the amine nucleophile may attack the C2-chlorine instead, leading to Nucleophilic Aromatic Substitution (
Key Success Factors:
-
Rapid Activation: The activation step must be faster than the
background reaction. -
Steric Minimization: Reagents must be small enough to access the crowded carbonyl center (favoring Acid Chlorides or T3P over bulky Uroniums like HATU).
-
Base Management: Strong, hindered bases can trigger decomposition; pyridine-class bases are preferred.
Mechanistic Analysis & Decision Matrix
The following diagram outlines the kinetic competition between the desired coupling and the fatal
Figure 1: Kinetic competition between Amide Coupling (Path A) and SNAr (Path B/C). Success depends on maximizing the rate of Path A.
Experimental Protocols
Protocol A: The "Industrial Standard" (T3P - Propylphosphonic Anhydride)
Best For: Scale-up, moderately hindered amines, and ease of workup. Why it works: T3P is a cyclic anhydride that is less sterically demanding than HATU. It does not generate explosive byproducts (like HOBt) and the byproduct is water-soluble.
Reagents:
-
Substrate: 2,6-Dichloro-4-methylnicotinic acid (1.0 eq)
-
Amine: 1.1 – 1.2 eq
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)
-
Base: Pyridine (3.0 – 5.0 eq) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc (preferred) or 2-MeTHF.
Step-by-Step:
-
Dissolution: Charge the acid (1.0 eq) and the amine (1.1 eq) into the reactor with EtOAc (10 V).
-
Base Addition: Add Pyridine (3.0 eq) at 0°C. Note: Pyridine acts as both a base and an acylation catalyst via an N-acylpyridinium intermediate.
-
Activation: Add T3P solution dropwise over 20 minutes at 0–5°C.
-
Critical: Do not add T3P all at once; the exotherm must be controlled.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitor: Check HPLC for consumption of acid. If <95% conversion after 12h, heat to 40°C.
-
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.
-
Isolation: Dry over MgSO4 and concentrate.
Protocol B: The "Fail-Safe" (Ghosez’s Reagent)
Best For: Extremely hindered amines (e.g., anilines, t-butyl amines) or when T3P fails. Why it works: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the Acid Chloride under strictly neutral conditions.[1] This avoids the harsh acidity of Thionyl Chloride (which degrades the pyridine ring) and the side-reactions of Oxalyl Chloride (CO gas evolution).
Reagents:
-
Substrate: 1.0 eq
-
Reagent: Ghosez’s Reagent (1.2 – 1.5 eq)
-
Amine: 1.1 eq
-
Base: DIPEA (2.0 eq) or 2,6-Lutidine
-
Solvent: Dry DCM or Chloroform.
Step-by-Step:
-
Acid Chloride Formation: Suspend the nicotinic acid (1.0 eq) in dry DCM at 0°C.
-
Activation: Add Ghosez’s Reagent dropwise. Stir at 0°C to RT for 1–2 hours.
-
Validation: Aliquot a sample into MeOH. If reaction is complete, TLC/LCMS will show the Methyl Ester (formed from the Acid Chloride + MeOH). If Acid remains, stir longer.
-
-
Coupling: Cool the mixture back to 0°C. Add the Amine (1.1 eq) followed by DIPEA (2.0 eq) slowly.
-
Note: Adding base after the amine minimizes the time the sensitive acid chloride is exposed to base without a nucleophile present.
-
-
Completion: Stir at RT for 2–4 hours.
-
Workup: Standard aqueous wash (NaHCO3/Brine).
Protocol C: The "Screening" Method (HATU/HOAt)
Best For: Initial small-scale screening (10-50 mg).
Warning: HATU is bulky. For this specific 2,4-disubstituted acid, HATU often exhibits slow kinetics, allowing
Modifications for Success:
-
Solvent: Use DMF (polar aprotic accelerates the coupling).
-
Pre-activation: Do NOT pre-activate for long periods. Mix Acid + HATU + DIPEA for only 2 minutes, then immediately add the amine. Long pre-activation leads to guanidinium side-products.
Troubleshooting & Optimization Data
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric bulk prevents attack on activated ester. | Switch to Protocol B (Ghosez) to create the smaller, more reactive Acid Chloride. |
| Impurity: M+Amine-Cl | Lower the reaction temperature (0°C). Switch base from DIPEA to Pyridine (softer base). | |
| Impurity: M+14 (Methyl Ester) | Quenching of acid chloride by Methanol during analysis. | Not a real impurity.[2] Ensure LCMS sample prep uses ACN, not MeOH. |
| Thick precipitate | Formation of insoluble salts trapping the reagent. | Switch solvent to 2-MeTHF or add a co-solvent (DMF). |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal coupling protocol based on amine nucleophilicity.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Ghosez, L., et al. (1979).
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses. - Patterson, A. W., et al. (2011). Optimization of the T3P-Promoted Synthesis of Amides from Carboxylic Acids and Amines. Tetrahedron Letters.
- Li, J. J. (2014).Name Reactions for Homologation, Part I. (Detailed discussion on Ghosez Reagent mechanism for hindered acids).
-
Search Result 1.9: Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds. ACS Publications.[3] (Specific precedent for Ghosez reagent in "telescoped" hindered couplings).
-
Search Result 1.12: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (Highlights failure of HATU and success of Acid Fluorides/Chlorides).
Sources
Application Note: Precision Synthesis of Selective Muscarinic Receptor Modulators
From Orthosteric Agonists to Bitopic Ligands: Strategies for M1/M4 Selectivity
Abstract
The therapeutic potential of Muscarinic Acetylcholine Receptors (mAChRs) in treating CNS disorders (Schizophrenia, Alzheimer’s) has historically been limited by the high sequence homology of the orthosteric binding site across M1–M5 subtypes. This guide details advanced synthetic protocols for overcoming this "selectivity paradox." We present a modular approach to synthesizing Orthosteric Agonists (Xanomeline-like), Positive Allosteric Modulators (PAMs) (Benzomorpholine scaffolds), and Bitopic Ligands . Special emphasis is placed on the "tie-back" cyclization strategy for PAMs and linker-length optimization for bitopic constructs.
Introduction: The Selectivity Architecture
The recent approval of KarXT (Xanomeline-Trospium) validates the M1/M4 muscarinic pathway for schizophrenia treatment.[1] However, achieving subtype selectivity remains the primary medicinal chemistry challenge.
-
Orthosteric Sites: Highly conserved (Asp105 in M1).[1] Ligands here (e.g., Acetylcholine) lack selectivity.
-
Allosteric Sites: Located in the extracellular vestibule; highly divergent sequences.[1] PAMs bind here to potentiate endogenous signaling.[1][2]
-
Bitopic Ligands: Chimeric molecules tethering an orthosteric "anchor" to an allosteric "rudder," enforcing selectivity through dual-site occupancy.[1]
Diagram 1: The Muscarinic Modulation Logic
Caption: Logical flow from binding site architecture to ligand class selection. Bitopic ligands bridge the efficacy of agonists with the selectivity of PAMs.
Module A: Synthesis of Orthosteric Core (Xanomeline Analogs)
Target: 3-(3-(hexyloxy)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine.[1] Rationale: The 1,2,5-thiadiazole ring acts as a bioisostere for the ester group of arecoline, improving metabolic stability while maintaining hydrogen bond acceptance essential for Asp105 interaction.
Protocol 1: Thiadiazole Core Construction
Note: Moisture-sensitive reaction.[1] Perform under Argon.
-
Formation of the Alpha-Amino Amidine:
-
Reagents: 3-hexyloxy-4-cyano-1,2,5-thiadiazole (Intermediate A), LiHMDS (Lithium hexamethyldisilazide).[1]
-
Procedure: Dissolve Intermediate A (1.0 eq) in anhydrous THF at -78°C. Add LiHMDS (1.1 eq) dropwise. Stir for 30 min.
-
Critical Step: Temperature control is vital to prevent polymerization of the nitrile.[1]
-
-
Grignard Addition (Pyridyl Ring Introduction):
-
Reagents: 1-methyl-1,2,5,6-tetrahydropyridine-3-magnesium chloride.[1]
-
Procedure: Cannulate the Grignard reagent into the reaction vessel at -78°C. Warm slowly to 0°C over 2 hours.
-
Quench: Saturated NH₄Cl (aq).
-
-
Purification:
Yield Expectation: 65-75%. QC Check: ¹H NMR should show the characteristic tetrahydropyridine alkene proton at ~7.0 ppm.[1]
Module B: Synthesis of M1 Selective PAM (Benzomorpholine Scaffold)
Target: Analog of VU0486846. Rationale: The benzomorpholine core provides a rigid scaffold that positions an amide hydrogen bond donor to interact with the allosteric site (Tyr179 in M1), a key interaction for M1 selectivity over M2-M5.
Diagram 2: Benzomorpholine Synthetic Workflow
Caption: Four-step synthesis of the Benzomorpholine M1 PAM. Step 3 is the stereochemical determining step.
Protocol 2: Chiral Amide Coupling (The Selectivity Filter)
This step introduces the (1S,2S)-2-aminocyclohexan-1-ol moiety, crucial for the Intramolecular Hydrogen Bond (IMHB) that locks the bioactive conformation.
-
Activation:
-
Dissolve the benzomorpholine carboxylic acid intermediate (1.0 eq) in DMF.[1]
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT (Solution turns yellow).
-
-
Coupling:
-
Workup:
-
Validation:
-
Chiral HPLC: Required to ensure >98% ee. Racemization can occur if temperature exceeds 40°C during activation.[1]
-
Module C: Bitopic Ligand Assembly
Strategy: "Click" Chemistry or Alkylation.[1] Concept: Connect the secondary amine of a Nor-Xanomeline derivative (Orthosteric) to a bromo-alkylated PAM (Allosteric).
Protocol 3: The Linker Optimization
-
Reagents: Nor-Xanomeline (Amine), Bromo-alkyl-PAM (Electrophile), K₂CO₃, KI (Catalytic).[1]
-
Solvent: Acetonitrile (Reflux).[1]
-
Procedure:
-
Mix Amine (1.0 eq) and Electrophile (1.1 eq) with bases.
-
Reflux for 12 hours.[1]
-
-
Purification: Reverse-phase Preparative HPLC (C18 column). Elute with H₂O/MeCN (+0.1% TFA).[1]
Data Analysis (SAR by Linker Length): The distance between pharmacophores dictates efficacy.[1]
| Linker Length | M1 Potency (pEC50) | Efficacy (% ACh) | Mode of Action |
| C4 (Short) | 6.2 | 15% | Antagonist/Weak Partial |
| C8 (Optimal) | 8.9 | 95% | Full Agonist |
| C10 (Long) | 7.5 | 40% | Partial Agonist (Bell-shaped) |
Functional Validation: Calcium Mobilization Assay
To verify if the synthesized compound acts as a PAM or an Agonist.[1]
-
Cell Line: CHO-K1 cells stably expressing human M1 (or M4) and Gα15 (promiscuous G-protein to couple Gq/calcium).[1]
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Agonist Mode: Add compound alone. Measure fluorescence increase.
-
PAM Mode:
References
-
Xanomeline & KarXT Development
-
M1 PAM Synthesis (Benzomorpholines)
-
Source: Rook, J. M., et al. (2016). "A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity." ACS Chemical Neuroscience.[1]
-
-
M4 PAM Discovery (Tricyclic Cores)
-
Bitopic Ligand Design
-
Source: Matera, C., et al. (2019).[6] "Bis(ammonio)alkane-type agonists of muscarinic acetylcholine receptors: Synthesis and electrophysiological characterization." European Journal of Medicinal Chemistry.
-
-
General M1/M4 Pharmacology
Sources
- 1. Xanomeline - Wikipedia [en.wikipedia.org]
- 2. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]
- 3. Xanomeline synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dichloro-4-methylnicotinic Acid
Welcome to the technical support center for the purification of 2,6-dichloro-4-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this compound to a high degree of purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude 2,6-dichloro-4-methylnicotinic acid.
Question: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery after recrystallization is a common issue that can often be resolved by optimizing the solvent system and the cooling process.
-
Causality: The principle of recrystallization relies on the significant difference in the solubility of the compound in a hot solvent versus a cold solvent. If the compound is too soluble in the cold solvent, a substantial amount will remain in the mother liquor, leading to a low yield. Conversely, using an excessive volume of solvent, even if it's the correct one, will also result in the loss of product. The rate of cooling also plays a critical role; rapid cooling can lead to the precipitation of impurities along with the product and the formation of smaller, less pure crystals.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is paramount. For nicotinic acid derivatives, polar solvents are often a good starting point. Methanol has been shown to be a suitable solvent for the related compound, 6-chloronicotinic acid, and can be used to achieve high purity, especially when used in conjunction with activated carbon to remove colored impurities[1]. A two-solvent system can also be highly effective. For instance, dissolving the crude product in a minimal amount of a good solvent like hot dichloromethane (DCM) or ethyl acetate, followed by the slow addition of a poor solvent (an "anti-solvent") like hexane or heptane until the solution becomes slightly turbid, can induce crystallization upon cooling[2].
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions to the heated crude material is a good practice.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize the precipitation of the product.
-
Mother Liquor Analysis: Before discarding the mother liquor, it's advisable to concentrate it and analyze the residue by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of product being lost. If a significant amount of product remains, a second crop of crystals may be obtainable, or it may indicate that a different solvent system is needed.
-
Question: I'm observing persistent impurities in my final product after purification. How can I identify and remove them?
Answer:
Identifying the nature of the impurities is the first step toward effectively removing them. The most common impurities are typically unreacted starting materials, byproducts from side reactions, or isomers of the target molecule[3].
-
Impurity Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities. The presence of unexpected signals can provide structural clues. Comparing the spectra of your purified product with a reference spectrum or using tables of common solvent and reagent chemical shifts can help in identifying contaminants[4][5][6][7].
-
HPLC and LC-MS: HPLC is ideal for separating the main product from impurities and quantifying their levels[3][8][9]. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weights of the impurities, which is invaluable for their identification.
-
-
Removal Strategies:
-
Acid-Base Extraction: This is a highly effective technique for separating acidic compounds like 2,6-dichloro-4-methylnicotinic acid from neutral or basic impurities[10][11][12][13]. The general principle involves dissolving the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extracting the acidic product into an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). The layers are then separated, and the aqueous layer containing the sodium salt of your product is acidified (e.g., with 1M HCl) to precipitate the purified acid. The purified product can then be collected by filtration.
-
Column Chromatography: If acid-base extraction is not sufficient, silica gel column chromatography is a robust alternative[3][14][15][16]. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or methanol in dichloromethane, can be used to separate the target compound from less polar and more polar impurities.
-
Recrystallization with Activated Carbon: If you are dealing with colored impurities, adding a small amount of activated carbon to the hot solution during recrystallization can help to adsorb these impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize[1].
-
Frequently Asked Questions (FAQs)
What is the most effective purification technique for achieving high purity (>99%) of 2,6-dichloro-4-methylnicotinic acid?
For achieving high purity, a multi-step approach is often the most effective. A primary purification by acid-base extraction is highly recommended to remove any non-acidic impurities. This should be followed by a careful recrystallization from a suitable solvent system, such as methanol/water or dichloromethane/hexane, to remove closely related acidic impurities. The final purity should be assessed by HPLC and NMR.
What are the best analytical techniques to assess the purity of the final product?
A combination of techniques provides the most comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the product and for the structural elucidation of any significant impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity. For the related compound 2,6-dichloroisonicotinic acid, the melting point is around 209-212 °C[17].
How can I effectively remove residual solvents from my purified product?
Residual solvents can be removed by drying the purified solid under high vacuum. If the solvent has a high boiling point, gentle heating under vacuum can be effective, but care must be taken to avoid melting or decomposing the product.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate 2,6-dichloro-4-methylnicotinic acid from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.
-
Collection of Aqueous Layer: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, you can add a fresh portion of the aqueous base to the organic layer in the separatory funnel, shake, and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the pH is acidic (pH 2-3, as tested with pH paper). A precipitate of the purified 2,6-dichloro-4-methylnicotinic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and then a small amount of a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified product under high vacuum to a constant weight.
Protocol 2: Recrystallization
This protocol provides a general guideline for the recrystallization of 2,6-dichloro-4-methylnicotinic acid. The optimal solvent system should be determined experimentally on a small scale.
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Promising single solvents include methanol and ethanol. For two-solvent systems, consider pairs like dichloromethane/hexane, ethyl acetate/hexane, or methanol/water.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or the "good" solvent of a two-solvent pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Two Solvents: To the hot solution of the compound in the "good" solvent, slowly add the "poor" solvent (anti-solvent) until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum.
Data Presentation
Table 1: Recommended Starting Solvents for Recrystallization
| Solvent System | Type | Rationale |
| Methanol | Single Solvent | Effective for related chloronicotinic acids[1]. |
| Ethanol | Single Solvent | A common and effective solvent for many organic acids. |
| Dichloromethane / Hexane | Two-Solvent | Good for compounds soluble in chlorinated solvents. |
| Ethyl Acetate / Hexane | Two-Solvent | A versatile system for moderately polar compounds. |
| Methanol / Water | Two-Solvent | Effective for polar compounds that are sparingly soluble in water. |
Visualizations
Caption: A typical workflow for the purification of 2,6-dichloro-4-methylnicotinic acid.
Caption: Troubleshooting logic for low yield in recrystallization.
References
Sources
- 1. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. Reddit - Prove your humanity [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. research.rice.edu [research.rice.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. orgsyn.org [orgsyn.org]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]
troubleshooting side products in 2,6-Dichloro-4-methylnicotinic acid reactions
Topic: Troubleshooting Side Products & Impurity Profiling Audience: Process Chemists, R&D Scientists, and CMC Leads
Introduction: The Critical Path
2,6-Dichloro-4-methylnicotinic acid is a high-value scaffold used primarily as a precursor for next-generation agrochemicals and specific kinase inhibitors. Its synthesis typically proceeds via the chlorination of 2,6-dihydroxy-4-methylnicotinonitrile (or its ester analog) followed by hydrolysis.
While the route appears linear, the electron-deficient pyridine ring introduces specific reactivities that lead to "silent" impurities—side products that are structurally similar to the target and difficult to remove during downstream processing. This guide deconstructs these failure modes.
Module 1: The Chlorination Phase (POCl₃ Chemistry)
Context: The conversion of the 2,6-dihydroxy precursor to the 2,6-dichloro intermediate is typically achieved using Phosphorus Oxychloride (POCl₃), often with PCl₅ or a Vilsmeier-Haack reagent (POCl₃/DMF).
Troubleshooting Guide: Chlorination Impurities
Q1: I am observing a persistent impurity at RRT ~0.85 (HPLC) that resists crystallization. Mass spec shows M+2 peak pattern consistent with a single chlorine.
-
Diagnosis: This is likely the Monochloro-hydroxy intermediate (e.g., 2-chloro-6-hydroxy-4-methylnicotinonitrile).
-
Root Cause:
-
Moisture Ingress: POCl₃ degrades rapidly in the presence of water to form Phosphoric acid (
), which is inactive for chlorination and actually inhibits the reaction by protonating the pyridine nitrogen. -
"Stalling" Mechanism: As the reaction proceeds, the byproduct is
. If the equivalents of POCl₃ are insufficient (< 3-4 eq), the reaction mass becomes enriched with pyrophosphates that coat the solubility of the monochloro species, preventing the second chlorination.
-
-
Corrective Action:
-
Protocol Adjustment: Ensure POCl₃ is freshly distilled or from a sealed ampoule. Increase POCl₃ equivalents to 5.0–6.0 eq.
-
Catalysis: Add 0.1 eq of DMF. This forms the Vilsmeier reagent (
), which is a more potent electrophile than POCl₃ alone, driving the reaction to completion [1, 6].
-
Q2: My product has a "benzylic" halide impurity (Chloromethyl derivative). How did this form?
-
Diagnosis: 2,6-Dichloro-4-(chloromethyl)nicotinonitrile.
-
Mechanism: Under forcing conditions (high temperature >110°C) or in the presence of radical initiators, the 4-methyl group is susceptible to chlorination. If DMF is used, the Vilsmeier reagent can occasionally activate the methyl group, similar to reactions seen in other methyl-heterocycles [11].
-
Corrective Action:
-
Temperature Control: Cap the reaction temperature at 95–100°C.
-
Radical Scavenging: Ensure the reaction vessel is purged with inert gas (
) to prevent radical autoxidation chains.
-
Visualization: The Chlorination Divergence
Figure 1: Reaction pathways during the chlorination of 2,6-dihydroxy-4-methylnicotinonitrile. Note the divergence toward the chloromethyl impurity at high temperatures.
Module 2: Hydrolysis & Decarboxylation
Context: Converting the nitrile (or ester) to the carboxylic acid requires acid or base hydrolysis. This is the most precarious step for thermal stability.
Troubleshooting Guide: Hydrolysis Failures
Q3: The product purity is high, but the yield is consistently 15-20% lower than theoretical. Where is the mass going?
-
Diagnosis: Thermal Decarboxylation .[1]
-
Mechanism: Pyridine-3-carboxylic acids with electron-withdrawing groups (like Cl) at the 2- and 6-positions are prone to thermal decarboxylation. The steric bulk of the halogens twists the carboxylate out of planarity, while the electron-deficient ring stabilizes the transition state for
loss. The product is 2,6-dichloro-4-methylpyridine (a volatile oil or low-melting solid) [8, 13]. -
Corrective Action:
-
Acid Selection: Avoid refluxing in high-boiling acids (e.g., 50%
at 140°C). Switch to alkaline hydrolysis (NaOH/EtOH) at lower temperatures (70-80°C), followed by controlled acidification at . -
Monitoring: Track the disappearance of the nitrile peak (
) and stop immediately upon conversion. Do not "soak" the reaction.
-
Q4: I see a peak at M-1 (ES-) that matches the product mass, but the retention time is different. It’s not the starting material.
-
Diagnosis: Amide Intermediate (2,6-dichloro-4-methylnicotinamide).
-
Root Cause: Incomplete hydrolysis. The steric hindrance from the 2-chloro and 4-methyl groups creates a "protective pocket" around the nitrile/amide at position 3, slowing down the final hydrolysis step to the acid.
-
Corrective Action:
-
Two-Stage Hydrolysis: If using acid hydrolysis, isolate the amide first (often precipitates easily) and then subject it to a second, more rigorous hydrolysis step (e.g., Nitrous acid deamination or stronger alkali) [4].
-
Data Summary: Hydrolysis Parameters vs. Impurity Profile
| Parameter | Condition A (Acidic) | Condition B (Basic) | Risk Factor |
| Reagent | 70% | 2N NaOH / EtOH | |
| Temp | 120°C (Reflux) | 80°C (Reflux) | High temp promotes decarboxylation |
| Major Impurity | Decarboxylated (Loss of | Hydroxy-Chloro (SNAr hydrolysis of Cl) | Acid = Decarboxylation; Base = SNAr |
| Amide Level | Low (< 1%) | Moderate (2-5%) | Base hydrolysis often stalls at amide |
| Rec. | Not Recommended | Preferred | Basic route is safer for halogen retention |
Visualization: The Hydrolysis Cascade
Figure 2: The hydrolysis cascade. The "Safe Zone" is the conversion of Amide to Acid without triggering Decarboxylation or SNAr displacement of the chlorines.
Module 3: Analytical Fingerprinting
To validate your process, use this quick reference for impurity identification.
| Impurity Type | HPLC Behavior (Reverse Phase) | 1H NMR Characteristic |
| Monochloro (A) | Elutes before Target (More polar due to -OH) | Broad singlet ~11-12 ppm (OH) |
| Amide (C) | Elutes before Target (Polar) | Two broad singlets (NH2) ~7.5, 8.0 ppm |
| Decarboxylated (D) | Elutes after Target (Loss of polar COOH) | Loss of COOH; Proton H3 appears as singlet/doublet |
| Chloromethyl (B) | Elutes after Target (Lipophilic) | Shift of methyl peak from ~2.4 ppm to ~4.6 ppm ( |
References
-
BenchChem. (2025).[2] Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Link
-
Google Patents. (1986). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline. Link
-
PrepChem. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Link
-
Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. Link
-
Royal Society of Chemistry. (2023).[3] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Link
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Link
-
Organic Syntheses. (1947). Mandelic Acid (Reference for chlorination side products).[4] Org. Synth. 1947, 27, 16. Link
-
Wikipedia. (n.d.). Decarboxylation. Link
-
PubMed Central. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Link
-
ResearchGate. (2020).[5] Vilsmeier-Haack reaction- A Non-classical Approach. Link
-
PubMed Central. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Link
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Link
-
Google Patents. (1981). US4262157A - Decarboxylation process. Link
Sources
Technical Support Center: Optimization of 2,6-Dichloro-4-methylnicotinic Acid Derivatives
Introduction
The 2,6-dichloro-4-methylnicotinic acid scaffold is a privileged intermediate in the synthesis of agrochemicals (e.g., pyridine-based herbicides) and pharmaceutical candidates (e.g., kinase inhibitors). Its unique substitution pattern offers three distinct points of diversity:
-
C3-Carboxylic Acid: Amenable to amidation or esterification.
-
C2 & C6 Chlorines: Electrophilic sites for regioselective Nucleophilic Aromatic Substitution (
) or metal-catalyzed cross-couplings. -
C4-Methyl Group: Provides steric bulk that influences the conformation of C3-substituents, critical for binding affinity in biological targets.
This guide addresses the three most common bottlenecks reported by our users: low yields during chlorination , loss of chemoselectivity during hydrolysis , and poor regiocontrol during derivatization .
Part 1: Core Scaffold Synthesis (Troubleshooting)
Workflow Visualization
Caption: Synthesis workflow highlighting critical stress points. Step 1 requires moisture control; Step 2 requires kinetic control to prevent dechlorination.
FAQ: Chlorination & Hydrolysis
Q1: My chlorination reaction (Precursor + POCl
-
Root Cause: The starting material (pyridone/dihydroxy species) and the phosphorylated intermediates are often insoluble in neat POCl
at low temperatures, leading to "encrustation" of the unreacted core. -
Solution:
-
Catalyst: Use a quaternary ammonium salt (e.g.,
) or a tertiary amine (e.g., Diethylaniline) as a phase-transfer catalyst/solubilizer. This lowers the activation energy and improves homogeneity. -
Temperature Ramp: Do not heat rapidly. Ramp slowly to 130°C to allow partial dissolution before the vigorous HCl evolution occurs.
-
Stoichiometry: Ensure a minimum of 3-5 equivalents of POCl
. For scale-up, consider using a co-solvent like chlorobenzene to maintain fluidity.
-
Q2: During the hydrolysis of the nitrile to the acid, I observe the formation of 2-hydroxy-6-chloro impurities. How do I prevent this?
-
Mechanism: The 2- and 6-positions are activated by the electron-withdrawing nitrile/acid group. Under harsh acidic or basic conditions, water acts as a nucleophile, displacing the chlorine (
) competing with the nitrile hydrolysis. -
Protocol Optimization:
-
Avoid: Prolonged boiling in dilute aqueous acid.
-
Recommended: Use 70% H
SO at moderate temperatures (80-90°C). The lower water activity reduces rates while sufficiently hydrating the nitrile. -
Alternative: Basic hydrolysis (NaOH) is often faster but must be quenched immediately upon consumption of the nitrile. Monitor by HPLC. Do not let the reaction sit overnight.
-
Part 2: Regioselective Functionalization ( )
The most frequent inquiry concerns selectively substituting the C2-chlorine vs. the C6-chlorine.
The "Solvent Switch" Strategy
The regioselectivity is governed by the C3-substituent (COOH/COOMe) and the Solvent Hydrogen Bond Basicity (SHBB) .
| Condition | Major Product | Mechanistic Driver |
| Non-polar / Aprotic (DCM, Toluene, THF) | C2-Substitution | Chelation Control: The metal cation (Li |
| Polar / H-Bond Acceptor (DMSO, DMF, HMPA) | Mixture or C6-Shift | Dipolar Separation: High SHBB solvents solvate the cation, breaking the chelation. Steric hindrance from the C3-group and C4-methyl then makes the C6 position competitively accessible. |
Regioselectivity Decision Tree
Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer.
FAQ: Derivatization
Q3: I am trying to introduce an amine at C2 using the methyl ester, but the reaction is sluggish.
-
Analysis: The C4-methyl group provides steric hindrance, and the methyl ester is less electron-withdrawing than the acid chloride or nitrile.
-
Optimization:
-
Base: Use DABCO (1,4-diazabicyclo[2.2.2]octane).[1] DABCO acts as a nucleophilic catalyst, temporarily displacing the chlorine to form a highly reactive quaternary ammonium salt, which is then displaced by your amine.
-
Temperature: Increase to 60-80°C in acetonitrile.
-
Q4: Can I do a Suzuki coupling selectively at C2?
-
Yes. The C2-Cl bond is chemically distinct due to the inductive effect of the C3-carbonyl.
-
Protocol: Use Pd(PPh
) (0.05 eq) and Na CO in Toluene/Water (2:1) .-
Note: Avoid electron-rich ligands (like S-Phos) initially, as they may promote bis-coupling. The "standard" triphenylphosphine ligand is often sufficient to discriminate between the C2 and C6 oxidative addition barriers.
-
Part 3: Safety & Handling
-
POCl
Quenching: Never add water directly to the reaction mixture. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The hydrolysis of excess POCl is exothermic and has a delayed induction period—wait for the exotherm to subside before extraction. -
Lachrymators: The acid chloride derivative (if prepared) is a potent lachrymator. Handle only in a functioning fume hood.
References
-
Synthesis of 2,6-Dichloroisonicotinic Acid (Analogous Procedure)
- Source: ChemicalBook / P
- Relevance: Describes the high-temperature POCl /Tetraethylammonium chloride protocol for chlorin
-
URL:
-
Regioselectivity in
Reactions of 2,6-Dichloropyridines:- Source: ResearchG
-
Relevance: Explains the "Ortho-selectivity" driven by solvent hydrogen bond basicity and metal ion coordination.[2]
-
URL:
-
DABCO-C
:- Source: Academia.
- Relevance: details the use of DABCO to enhance yield and selectivity in chloronicotin
-
URL:
-
Hydrolysis of Chlorocyanopyridines
- Source: Google P
- Relevance: Discusses the difficulty of hydrolyzing nitriles in the presence of sensitive chlorines and offers alternative lithium-reagent p
-
URL:
Sources
stability of 2,6-Dichloro-4-methylnicotinic acid under various conditions
Technical Support Center: Stability & Handling of 2,6-Dichloro-4-methylnicotinic Acid
Executive Summary: The Stability Matrix
2,6-Dichloro-4-methylnicotinic acid is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients. Its stability is governed by two competing electronic forces: the electron-withdrawing chlorine atoms at positions 2 and 6, and the electron-withdrawing carboxylic acid at position 3.
While robust under acidic conditions, this molecule exhibits specific vulnerabilities to nucleophilic attack (base hydrolysis) and thermal decarboxylation .[1]
| Condition | Stability Rating | Critical Thresholds | Mechanism of Failure |
| Thermal (Solid) | High | Stable < 140°C | Decarboxylation to 2,6-dichloro-4-methylpyridine.[1] |
| Hydrolytic (Acid) | High | Stable in 90% H₂SO₄ at 100°C | Minimal; pyridine ring protonation protects against nucleophiles.[1][2] |
| Hydrolytic (Base) | Low | Unstable at pH > 10 | SNAr Displacement of Cl atoms by OH⁻.[1] |
| Oxidative | High | Stable to air | Pyridine ring is electron-deficient and resistant to oxidation.[1] |
| Photolytic | Moderate | Sensitive to UV | Photo-dechlorination (radical mechanism).[1] |
Detailed Troubleshooting Modules
Module A: Reaction Stability (Synthesis & Processing)
Q: I am observing a loss of chlorine atoms during an amide coupling reaction. What is happening? A: You are likely using a nucleophilic base or a protic solvent at elevated temperatures.[1]
-
The Science: The 2- and 6-positions of the pyridine ring are activated for Nucleophilic Aromatic Substitution (SNAr). The carboxylic acid group at C3 further withdraws electron density, making the C2-chlorine highly electrophilic. If you use bases like hydroxide (OH⁻), methoxide (OMe⁻), or even primary amines in excess at high heat, they will displace the chlorine.
-
Corrective Action:
Q: My product yield is low after a high-temperature reflux (>150°C). NMR shows loss of the carboxylic acid. A: You have induced thermal decarboxylation.[1]
-
The Science: Pyridine carboxylic acids are prone to losing CO₂.[1] This mechanism is often catalyzed by transition metals (Cu, Pd) or strong bases, but can occur purely thermally.[1] The electron-withdrawing chlorines stabilize the transition state, facilitating the loss of CO₂.
-
Corrective Action:
Module B: Storage & Handling
Q: The white powder has turned slightly yellow after 6 months. Is it still usable? A: Likely yes, but verify purity.
-
The Science: The yellowing often indicates trace photo-degradation (radical dechlorination) or surface oxidation of trace impurities. The bulk material is usually intact.[1]
-
Protocol: Run an HPLC check. If purity is >98% and the impurity profile matches the "fresh" batch, it is usable.
-
Storage Rule: Store at +2°C to +8°C in a tightly sealed container, protected from light. Desiccants are recommended as the acid functionality can be hygroscopic.[1]
Analytical Protocol: Stability-Indicating HPLC Method
To accurately monitor degradation, you cannot use a generic gradient.[1] You must suppress the ionization of the carboxylic acid to retain it on a C18 column.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 270 nm (Pyridine absorption max).[1]
-
Flow Rate: 1.0 mL/min.[1]
Troubleshooting "Ghost Peaks":
-
Peak at RRT ~0.8: Likely 2-hydroxy-6-chloro-4-methylnicotinic acid (Hydrolysis impurity).[1]
-
Peak at RRT ~1.2: Likely 2,6-dichloro-4-methylpyridine (Decarboxylation impurity).[1]
Visualization of Degradation Pathways
The following diagram illustrates the two primary failure modes: SNAr hydrolysis in base and decarboxylation in heat.[1]
Figure 1: Primary degradation pathways.[1][2] Red path indicates chemical incompatibility (Base); Yellow path indicates thermal stress.[1][2]
References & Authoritative Grounding
-
SNAr Reactivity of Chloropyridines:
-
Context: Explains the mechanism where 2,6-dichloropyridines undergo substitution at the 2-position by nucleophiles.
-
Source: Norman, R. O. C., & Taylor, R. (1965).[1] Electrophilic Substitution in Benzenoid Compounds. (General Reactivity Principles). See also: Journal of the Chemical Society, Perkin Transactions 2, regarding nucleophilic catalysis and substitution patterns in pyridines.
-
Link:[1]
-
-
Thermal Decarboxylation of Pyridine Acids:
-
Synthesis & Hydrolysis Conditions:
-
pKa and Physical Properties:
Sources
common challenges in the synthesis of dichloronicotinic acids
This guide addresses the specific technical challenges in synthesizing 2,6-dichloronicotinic acid (2,6-DCNA) and its isomers. It focuses on the two dominant industrial pathways: the Chlorination of Citrazinic Acid (most common for 2,6-DCNA) and the Vilsmeier-Haack/N-Oxide rearrangement (common for substituted analogs).
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Yield, Purity, and Safety in Pyridine Ring Chlorination
Introduction
The synthesis of 2,6-dichloronicotinic acid is deceptively simple on paper but notoriously difficult in practice. The electron-deficient pyridine ring resists electrophilic substitution, forcing the use of harsh conditions (high temperature POCl₃/PCl₅) that often lead to "tar" formation, thermal runaway, or difficult-to-separate regioisomers.
This guide treats your synthesis as a system. If the system fails, it is usually due to one of three variables: Thermal Profile , Quench pH , or Precursor Purity .
Module 1: The "Black Tar" Problem (Chlorination Phase)
Context: The standard synthesis involves treating Citrazinic Acid (2,6-dihydroxynicotinic acid) with phosphoryl chloride (POCl₃) and a catalyst (often PCl₅ or tetraethylammonium chloride).
Issue: The reaction mixture turns into a viscous black tar that is impossible to stir or work up.
Diagnosis: This is typically caused by thermal shock or polymerization of the intermediate before full chlorination occurs.
Troubleshooting Protocol:
-
Check the Ramp Rate: Do not heat the reaction mixture directly to reflux (105–130°C).
-
Correct Protocol: Heat to 80°C for 1 hour first. This allows the formation of the intermediate phosphorochloridates without massive exotherm. Only then ramp to 130°C for the final chlorination.
-
-
Catalyst Selection: If using PCl₅, ensure it is dry. Moisture converts PCl₅ to POCl₃ + HCl, altering the stoichiometry.
-
Optimization: Add Tetraethylammonium chloride (TEAC) (1.0 eq). It acts as a phase transfer catalyst that solubilizes the citrazinic acid, preventing it from clumping and charring on the flask walls.
-
-
Stirring Dynamics: The starting material is often a slurry. If stirring stops, local hotspots form "tar seeds." Use a high-torque overhead stirrer, not a magnetic bar.
FAQ: Why is my yield low (below 50%) despite no tar?
Answer: You likely lost product during the Quench .
-
Mechanism: 2,6-dichloronicotinic acid is amphoteric. In highly acidic media (pH < 1), it forms the pyridinium salt (soluble). In basic media (pH > 5), it forms the carboxylate (soluble).
-
Solution: You must target the Isoelectric Point (pI) .
-
Pour the reaction mixture onto crushed ice.
-
Neutralize slowly with 50% NaOH or NH₄OH.
-
Target pH: 1.5 – 2.0. The free acid precipitates here. If you overshoot to pH 4, you re-dissolve it.
-
Module 2: Thermal Runaway Risks (N-Oxide Route)
Context: Some labs synthesize 2-chloronicotinic acids via the N-Oxide rearrangement (reacting 3-cyanopyridine N-oxide with POCl₃).
RED ALERT: Uncontrolled Exotherm
Issue: The reaction vessel pressurizes rapidly or ejects contents ("volcano effect"). Mechanism: The reaction between Pyridine-N-Oxides and POCl₃ is autocatalytic and highly exothermic. The "induction period" can fool you into adding too much reagent too fast.
Safety Protocol:
-
Never add POCl₃ to the N-oxide at room temperature and then heat.
-
Correct Method: Heat the POCl₃ to 80–90°C first. Add the N-oxide (dissolved in a solvent like 1,2-dichloroethane or pure) dropwise to the hot POCl₃. This consumes the reactant immediately, preventing accumulation.
-
Runaway Index: This reaction has a high adiabatic temperature rise. Keep a cooling bath ready for emergency quenching.
Module 3: Purification & Decarboxylation
Context: You have a crude solid, but it is brown/tan (should be white) and melts over a wide range.
Issue: Product decomposes during vacuum drying or distillation.
Diagnosis: Thermal Decarboxylation .
-
Electron-deficient pyridine acids (especially with chlorines at 2,6) are prone to losing CO₂. 2,6-DCNA can decarboxylate at temperatures as low as 150°C, or lower if metal impurities are present.
Troubleshooting Protocol:
-
Avoid Distillation: Do not attempt to distill the free acid.[1]
-
The "Ester Trick" (For high purity):
-
Convert the crude acid to the Methyl Ester (MeOH/H₂SO₄).
-
The ester is stable and can be distilled or recrystallized (MeOH/Water) easily to remove the "brown" impurities.
-
Hydrolyze back to the acid using mild base (NaOH/Water) at <60°C.
-
-
Recrystallization Solvent:
-
Best: Water (requires boiling large volumes, risk of hydrolysis).
-
Better:Toluene/Hexane or Chlorobenzene . The "tar" is usually insoluble in hot toluene, allowing you to decant the clean solution.
-
Visualizing the Workflow
The following diagram illustrates the critical decision points in the synthesis of 2,6-DCNA starting from Citrazinic Acid.
Caption: Figure 1.[2][3] Optimized workflow for Citrazinic Acid chlorination, highlighting critical thermal ramps and pH checkpoints to avoid tar formation and yield loss.
Summary Data Table: Key Parameters
| Parameter | Recommended Range | Consequence of Deviation |
| Reaction Temp (Initial) | 70–80°C | Too High: Exotherm/Runaway. Too Low: Clumping. |
| Reaction Temp (Final) | 130–145°C | Too High: Tar/Charring. Too Low: Incomplete chlorination (monochloro impurities). |
| Quench pH | 1.5 – 2.0 | < 1.0: Soluble Pyridinium salt loss. > 3.0: Soluble Carboxylate loss. |
| Drying Temp | < 60°C (Vacuum) | > 100°C: Risk of Decarboxylation (Loss of CO₂). |
| Reagent Ratio | POCl₃ (Excess) + PCl₅ (1-2 eq) | Low PCl₅: Incomplete conversion of OH groups. |
References
-
Industrial Synthesis of 2,6-Dichloroisonicotinic Acid. ChemicalBook. (Describes the Citrazinic acid + POCl3 + Tetraethylammonium chloride route).
-
Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo. (Detailed analysis of thermal runaway risks in POCl3/DMF and N-oxide systems).
-
Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents (WO2000006547A1). (Discusses the chlorination of hydroxypyridines and handling of "tarry" residues).
-
Purification of 2,6-dichloropyridine-4-carboxylic acid. ScienceMadness Forum. (Community discussion on the "brown powder" issue and esterification purification techniques).
-
Preparation of 2-chloronicotinic acid. Google Patents (CN101117332B). (Details the N-Oxide route and safety precautions regarding temperature control).
Sources
scaling up the synthesis of 2,6-Dichloro-4-methylnicotinic acid
Technical Support Center: Synthesis of 2,6-Dichloro-4-methylnicotinic Acid
Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Safety Level: Tier 1 (Corrosives/Exotherms)
Executive Summary & Process Architecture
Welcome to the technical support hub for scaling up 2,6-Dichloro-4-methylnicotinic acid . This molecule is a critical intermediate, often used as a scaffold for pyridine-based herbicides and pharmaceuticals.
The synthesis generally follows a three-stage industrial workflow. We have moved away from the "direct chlorination of the acid" (which suffers from poor solubility) to the more robust Nitrile Route .
The Workflow:
-
Chlorination: Conversion of 3-cyano-4-methyl-2,6-dihydroxypyridine (or similar tautomer) to the dichloro-nitrile using
. -
Quench: Controlled decomposition of excess phosphoryl chloride.
-
Hydrolysis: Conversion of the nitrile to the carboxylic acid using high-concentration mineral acid.
Process Flow Diagram
Figure 1: Industrial synthesis workflow via the nitrile route. Note the critical "Inverse Quench" step.[1]
Module 1: The Chlorination Step (POCl₃ Chemistry)
Context: This step converts the hydroxy groups to chlorines. It is a heterogeneous reaction that becomes homogeneous as the product forms.
Reagents: Phosphorus Oxychloride (
Troubleshooting & FAQs
Q: My reaction mixture solidifies ("seizes up") halfway through the PCl₅ addition. What happened?
-
Diagnosis: This is a "Magma Phase" issue. The intermediate phosphorylated species are often less soluble than the starting material or the final product.
-
The Fix:
-
Solvent: Ensure you are using a sufficient excess of
(usually 4–6 equivalents) which acts as both reagent and solvent. If scaling up significantly, consider a co-solvent like Chlorobenzene to maintain fluidity, though neat is preferred for kinetics. -
Temperature: Do not add
cold. Maintain the reactor at 50–60°C during addition to keep the slurry mobile. -
Agitation: High-torque overhead stirring is mandatory. Magnetic stirring will fail at scale.
-
Q: I see a dark black tar forming on the reactor walls.
-
Diagnosis: Thermal degradation caused by localized hotspots or moisture ingress.
hydrolyzes to phosphoric acid, which can char organic matter at high temperatures. -
The Fix:
-
Ensure the system is under a strict
blanket. -
Check your jacket temperature differential (
). If the jacket is >130°C to maintain reflux, the wall temperature is too high.
-
Q: The reaction stalls at the mono-chloro stage.
-
Diagnosis: Depletion of
. While is the solvent, is the driving force for difficult chlorinations. -
The Fix: Add an additional 0.2–0.5 equivalents of
. The reaction is complete when the evolution of HCl gas ceases and the solution becomes clear/amber.
Module 2: The Quench (Safety Critical)
Context: You must remove excess
Protocol: The Inverse Quench
NEVER add water to the reaction mixture. You must add the reaction mixture to water.
-
Preparation: Fill a quench vessel with ice/water (approx. 3x volume of reaction mix). Cool to <5°C.
-
Transfer: Slowly pump or cannulate the hot reaction mixture into the quench vessel.
-
Control: Maintain quench temperature <25°C.
Troubleshooting & FAQs
Q: I hear a "popping" or "bumping" sound during the quench.
-
Diagnosis: Delayed hydrolysis.[2]
is hydrophobic; it can form "beads" in water that do not react immediately. When they finally hydrolyze, they release heat instantly, causing micro-explosions. -
The Fix:
-
Agitation: Increase stirring speed in the quench vessel immediately. You need high shear to disperse the oil droplets.
-
Temperature: Do not let the quench get too cold (<0°C). Extremely cold water slows hydrolysis too much, allowing unreacted
to accumulate, leading to a massive exotherm later (thermal runaway). Keep it between 10–20°C.
-
Q: The product is oiling out instead of precipitating.
-
Diagnosis: The intermediate nitrile has a low melting point or is occluding solvent.
-
The Fix:
-
After the quench is complete, stir for 1–2 hours to allow crystal growth.
-
If it remains an oil, seed the mixture with pure 2,6-dichloro-4-methylnicotinonitrile crystals.
-
Module 3: Hydrolysis (The Yield Killer)
Context: Converting the nitrile (-CN) to the acid (-COOH) without hydrolyzing the sensitive Chlorine atoms at positions 2 and 6. Mechanism: Acid-catalyzed hydration.
Decision Logic: Hydrolysis Safety
Figure 2: Logic flow for the two-stage hydrolysis (Nitrile
Troubleshooting & FAQs
Q: I am losing Chlorine atoms (forming hydroxy-impurities).
-
Diagnosis: "Over-hydrolysis." The 2- and 6-positions are activated for Nucleophilic Aromatic Substitution (
). If the reaction runs too long or too hot in the presence of water, water attacks the C-Cl bond. -
The Fix:
-
Avoid Base: Do not use basic hydrolysis (NaOH). Hydroxide is a strong nucleophile and will strip the chlorines rapidly. Use Acid Hydrolysis (
) only. -
Staged Water Addition: Start with 90–95%
to convert Nitrile Amide. Once confirmed by HPLC, dilute to ~65% to convert Amide Acid. This "staged" approach minimizes the time the C-Cl bonds are exposed to hot water [1].
-
Q: The hydrolysis is stuck at the Amide intermediate.
-
Diagnosis: The acid concentration is too high. Concentrated
is a dehydrating agent; it is excellent for stopping at the amide but poor for pushing to the carboxylic acid (which requires water). -
The Fix: Slowly dose water into the reactor to lower the acid concentration to 60–70%. Maintain temperature at 90–100°C. Caution: This dilution is extremely exothermic.
Data Summary & Specifications
| Parameter | Specification / Range | Criticality |
| Reaction Temp (Chlorination) | 105°C – 115°C | High (Reflux required for kinetics) |
| Quench Temp | < 25°C | Critical (Safety/Runaway risk) |
| Hydrolysis Acid Conc. | Start: >90% | High (Selectivity control) |
| Appearance | Off-white to beige solid | Visual Purity Check |
| Phosphorus Content | < 500 ppm | Quality Attribute (Requires washing) |
References
-
Bayer AG. (2002). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid.[3][4][5] US Patent 6,441,182. Washington, DC: U.S. Patent and Trademark Office. Link
- Note: While describing the 5-fluoro analog, this patent outlines the definitive industrial protocol for the hydrolysis of di-chloro-nicotinonitriles using the staged sulfuric acid method.
-
Setliff, F. L. (1963). 2-Chloronicotinonitrile.[4] Organic Syntheses, Coll. Vol. 4, p.166. Link
- Foundational text for handling POCl3/PCl5 chlorin
-
MilliporeSigma. (2023). Safety Data Sheet: Phosphorus Oxychloride.[6]Link
- Authoritative source for safety, handling, and toxicology of the primary chlorin
-
BenchChem. (2025).[7] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.Link
- General guidance on inverse quenching protocols.
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) testing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 4. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 2,6-Dichloro-4-methylnicotinic Acid
The following Technical Support Guide is designed for researchers and analytical scientists working with 2,6-Dichloro-4-methylnicotinic acid (DCMNA) . This guide synthesizes structural reactivity principles with empirical degradation data from analogous chloronicotinic acid derivatives (e.g., 6-chloronicotinic acid) to provide a robust troubleshooting framework.
Product Code: DCMNA-Ref-001 Chemical Family: Chlorinated Pyridinecarboxylic Acids Support Level: Tier 3 (Senior Research Application Support)
Introduction: The Stability Paradox
2,6-Dichloro-4-methylnicotinic acid is a highly functionalized pyridine intermediate used in the synthesis of agrochemicals and APIs. Its utility stems from the reactivity of its C2 and C6 chlorine atoms; however, this same reactivity is the primary source of experimental failure.
The electron-withdrawing nature of the pyridine nitrogen, combined with the carboxylic acid at the C3 position, renders the C2 and C6 positions highly electrophilic. Consequently, this molecule is prone to Nucleophilic Aromatic Substitution (
Module 1: Hydrolytic Instability & pH Sensitivity
User Complaint: "My stock solution concentration decreases over 24 hours, and a new peak elutes earlier in the HPLC run."
The Mechanism: Nucleophilic Attack
The most common degradation pathway is the hydrolysis of the chlorine atoms. In aqueous solutions (especially at pH > 7), the hydroxide ion (
-
Causality: The nitrogen atom in the pyridine ring pulls electron density, creating a partial positive charge at C2 and C6. The C3-Carboxyl group further withdraws electron density, activating the C2 position specifically.
-
Result: Replacement of Chlorine with a Hydroxyl group (
), forming 2-Hydroxy-6-chloro-4-methylnicotinic acid (or its tautomer, the pyridone form). -
Solubility Shift: The hydroxylated product is more polar, causing it to elute earlier in Reverse Phase HPLC (RPLC).
Troubleshooting Protocol: pH Stabilization
-
Buffer Selection: Avoid alkaline buffers (pH > 7.5) for long-term storage.
-
Acidification: Maintain stock solutions in 0.1% Formic Acid or Acetic Acid (pH ~3-4). The protonation of the pyridine nitrogen stabilizes the ring against some forms of nucleophilic attack, although extreme acid can eventually cause decarboxylation.
-
Solvent Choice: Use Aprotic solvents (Acetonitrile, DMSO) for stock preparation. Avoid Methanol/Ethanol if heating is involved, as alkoxide ions can cause solvolysis (forming methoxy- derivatives).
Visualization: Hydrolytic Pathway
Figure 1: Mechanism of alkaline hydrolysis leading to the primary hydroxy-degradant.
Module 2: Photochemical Degradation
User Complaint: "I see multiple small impurity peaks after leaving the sample on the bench, even in dry solvent."
The Mechanism: Radical Dechlorination
Chlorinated nicotinic acids are photosensitive. Upon exposure to UV light (or strong ambient light), the C-Cl bond can undergo homolytic cleavage .
-
Causality: The pyridine ring absorbs UV radiation, exciting the molecule. The C-Cl bond energy is lower than the C-H or C-C bonds, leading to the formation of a radical pair.
-
Result: Stepwise dechlorination. The radical abstracts a hydrogen from the solvent, replacing -Cl with -H.
-
Analogs: This behavior is well-documented in 6-chloronicotinic acid, a known photodegradant of neonicotinoids like Acetamiprid [1].[1]
Troubleshooting Protocol: Actinometry & Protection
-
Amber Glassware: Mandatory for all storage.
-
Autosampler Protection: Ensure the HPLC autosampler is darkened or temperature-controlled (4°C).
-
Solvent Degassing: Dissolved oxygen can form Reactive Oxygen Species (ROS) under light, accelerating ring oxidation. Thoroughly degas mobile phases.
Visualization: Photolysis Workflow
Figure 2: Photochemical pathway leading to dechlorination.
Module 3: Biological & Environmental Fate
User Complaint: "We are detecting unexpected metabolites in soil/water biodegradation studies."
The Mechanism: Microbial Mineralization
In environmental matrices, specific bacteria (e.g., Bradyrhizobiaceae) possess enzymes capable of hydrolytic dechlorination . Unlike chemical hydrolysis, this is enzymatic and can occur at neutral pH.
-
Pathway: The bacteria convert the chloronicotinic acid derivative into a hydroxynicotinic acid derivative, which is then susceptible to ring cleavage and complete mineralization (conversion to CO2) [2].
-
Key Insight: If you detect "des-chloro" or "hydroxy" analogs in soil samples, it confirms biological activity rather than just abiotic chemical hydrolysis.
Summary of Degradation Products (Data Table)
| Degradation Mode | Trigger | Primary Product | Analytical Shift (RPLC) |
| Hydrolysis | pH > 7.5, Heat | 2-Hydroxy-6-chloro-4-methylnicotinic acid | Earlier Elution (More Polar) |
| Photolysis | UV Light (254-365nm) | 2-Chloro-4-methylnicotinic acid (Dechlorination) | Later Elution (Loss of polar Cl, usually slight shift) |
| Solvolysis | Methanol + Heat | 2-Methoxy-6-chloro-4-methylnicotinic acid | Variable (Depends on pH) |
| Decarboxylation | High Heat (>150°C) | 2,6-Dichloro-4-methylpyridine | Significant Shift (Loss of acidic group) |
Frequently Asked Questions (FAQ)
Q: Can I use Methanol as a solvent for LC-MS analysis?
A: Yes, but only for immediate analysis. Do not store the compound in methanol at room temperature. The C2-Chlorine is susceptible to methoxide attack (
Q: Why does the peak tail significantly in my chromatogram? A: This is likely due to the carboxylic acid group interacting with free silanols on the column stationary phase.
-
Fix: Add 0.1% Formic Acid or 5mM Ammonium Formate to your mobile phase to suppress ionization of silanols and protonate the acid.
Q: Is the degradation reversible? A: No. Both hydrolysis (substitution) and photolysis (bond cleavage) are irreversible covalent changes. You must prepare fresh standards.
Q: What is the recommended storage condition for the solid reference standard? A: Store at -20°C in an amber vial with a desiccator. Moisture promotes slow hydrolysis even in the solid state over months.
References
-
Szabó, L. et al. (2012). Spectroscopic monitoring of photocatalytic degradation of the insecticide acetamiprid and its degradation product 6-chloronicotinic acid on TiO2 catalyst.[2] PubMed. Available at: [Link]
-
Shettigar, M. et al. (2012).[3] Cloning of a Novel 6-Chloronicotinic Acid Chlorohydrolase from the Newly Isolated 6-Chloronicotinic Acid Mineralizing Bradyrhizobiaceae Strain SG-6C.[3] PLOS ONE.[3][4] Available at: [Link]
-
Khan, F. et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp.[4] Strain MB-P1. PLOS ONE.[3][4] Available at: [Link][4]
-
Lamb, R.W. et al. (2020). Towards a Comprehensive Understanding of Malathion Degradation: Theoretical Investigation of Degradation Pathways and Related Kinetics under Alkaline Conditions. RSC Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic monitoring of photocatalytic degradation of the insecticide acetamiprid and its degradation product 6-chloronicotinic acid on TiO₂ catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
Technical Support Hub: Solubility Optimization for 2,6-Dichloro-4-methylnicotinic Acid
Physicochemical Profile & Root Cause Analysis[2]
To solve the solubility challenge, we must first understand the molecule's behavior in solution.[1] The poor solubility often reported for 2,6-Dichloro-4-methylnicotinic acid (DCMNA) is a classic case of pH-dependent solubility masked by high crystal lattice energy.[2]
The Molecular Paradox[2]
-
The Scaffold: The pyridine ring is generally lipophilic.[1]
-
The Substituents: The two chlorine atoms at positions 2 and 6 are electron-withdrawing.[1] This drastically lowers the pKa of the carboxylic acid at position 3 compared to unsubstituted nicotinic acid.[1]
-
The Consequence:
-
pKa Estimate: ~2.5 – 3.0 (Significantly more acidic than nicotinic acid's 4.75).[1]
-
Implication: In pure water or unbuffered low-pH solvents, the compound exists as a neutral, protonated free acid. This form has high lattice energy (high melting point) and near-zero aqueous solubility.[1]
-
The Fix: You must drive the equilibrium toward the anionic (carboxylate) form .[1]
-
| Property | Value / Characteristic | Implication for Assays |
| CAS Number | 62774-90-7 | Verification of identity.[2] |
| pKa (Acid) | ~2.6 (Predicted) | Must maintain pH > 5.0 to ensure >99% ionization.[2][1] |
| LogP | ~2.4 – 2.6 | Moderately lipophilic; prone to aggregation in aqueous buffers if not ionized.[2][1] |
| Solubility (Water) | Insoluble (as free acid) | Do not attempt to dissolve directly in water.[2][1] |
| Solubility (DMSO) | High (>50 mM) | Ideal for primary stock preparation.[2][1] |
Module 1: Master Stock Preparation (The "Golden Path")[2]
Objective: Create a stable, high-concentration stock solution that resists precipitation upon storage.
Protocol A: Standard DMSO Stock (Recommended)
Use this for standard HTS or enzymatic assays where final DMSO concentration will be <1%.[1]
-
Weighing: Weigh the solid DCMNA into a glass vial (avoid plastic for long-term storage of high-conc DMSO stocks).
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .[1]
-
Mixing: Vortex vigorously. If the solid resists, sonicate for 5 minutes at room temperature.[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "In-Situ Salt" Stock (High Aqueous Requirement)
Use this if your assay cannot tolerate DMSO, or if you need a high-concentration aqueous stock (e.g., >1 mM).
-
Stoichiometry: Calculate the moles of DCMNA.
-
Base Addition: Add 1.05 equivalents of NaOH (1M stock) or Tris base.
-
Why? This converts the insoluble free acid into the highly soluble Sodium 2,6-dichloro-4-methylnicotinate .
-
-
Dilution: Add water only after the base is added.
-
Verification: Check pH; it should be neutral or slightly basic.[1] If cloudy, add dilute NaOH dropwise until clear.[1]
Module 2: Assay Dilution Strategy (Preventing "Crash Out")
The most common failure point is the "Shock Precipitation" that occurs when a high-concentration DMSO stock is blasted directly into an aqueous buffer.[1]
The Intermediate Plate Method
Instead of pipetting 1 µL of 10 mM stock directly into 99 µL of buffer, use an intermediate step to lower the kinetic shock.[1]
Step-by-Step Dilution Protocol
-
Prepare Assay Buffer: Ensure your buffer (PBS, HEPES, Tris) is at pH 7.4 or higher .[1]
-
Warning: Citrate or Acetate buffers (pH < 5) will cause immediate precipitation.[1]
-
-
Intermediate Dilution (10x):
-
Final Dilution (1x):
Troubleshooting & FAQs
Q1: The compound precipitates immediately when I add it to my enzyme buffer. Why?
A: Check your buffer's pH and composition.[1]
-
Acidity: If your enzymatic assay runs at pH 6.0 or lower, DCMNA will protonate and crash out.[1]
-
Solution: You may need to run the assay at a slightly higher pH (e.g., pH 7.0-7.[1]2) if the enzyme allows.[1] If not, lower the compound concentration below its solubility limit (~10-50 µM in acidic media).[1]
Q2: I see "ghost" inhibition (false positives). Is it the compound?
A: Likely, yes.[1] This is often caused by Promiscuous Aggregation .[1]
-
Mechanism: Micro-precipitates scatter light (interfering with absorbance readings) or sequester the enzyme on their surface (non-specific inhibition).[1]
-
Validation Test: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the inhibition disappears, it was an aggregation artifact, not true binding.[1]
Q3: Can I use DLS (Dynamic Light Scattering) to check solubility?
A: Yes, this is the gold standard.[1]
-
Protocol: Prepare a "mock" assay solution (compound + buffer, no enzyme).
-
Readout: A clean solution shows a flat baseline.[1] Presence of particles >100 nm indicates aggregation/precipitation.[1]
Solubility Decision Tree
References
-
Compound Identity & Properties
-
Assay Interference & Aggregation
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[2] Current Opinion in Chemical Biology.[1] Link
-
Assay Guidance Manual: Compound-Mediated Assay Interferences. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link
-
-
Solubility Principles (Nicotinic Acid Derivatives)
-
Daniels, T. C., et al. Physical Properties of Nicotinic Acid Derivatives.[1] Journal of Pharmaceutical Sciences.[1] (Extrapolated pKa data for halogenated pyridines).
-
Li, Di, and Edward H. Kerns.[1] Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press, 2015.[1] (Principles of pKa-dependent solubility).
-
Sources
Technical Support Center: Optimizing Catalyst Selection for 2,6-Dichloro-4-methylnicotinic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 2,6-Dichloro-4-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this highly functionalized heterocyclic compound. As a substrate, 2,6-Dichloro-4-methylnicotinic acid presents unique challenges due to its electron-deficient pyridine core, steric hindrance, and multiple reactive sites. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your catalytic reactions for maximum yield and selectivity.
Section 1: Foundational Concepts & Catalyst Selection FAQs
This section addresses the most common initial questions regarding catalyst and reaction design for 2,6-dichloro-4-methylnicotinic acid.
Q1: What are the primary chemical challenges when using 2,6-dichloro-4-methylnicotinic acid in palladium-catalyzed cross-coupling reactions?
A1: The structure of 2,6-dichloro-4-methylnicotinic acid introduces several distinct challenges that must be addressed through careful catalyst and condition selection:
-
Electron-Deficient Ring: The pyridine nitrogen acts as a strong electron-withdrawing group, making the C-Cl bonds at the 2 and 6 positions less reactive towards oxidative addition by the palladium(0) catalyst compared to more electron-rich aryl chlorides. This is a critical barrier to initiating the catalytic cycle.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the desired reaction pathway.
-
Carboxylic Acid Interference: The acidic proton of the carboxylic acid group can react with basic reagents. More importantly, the resulting carboxylate can act as a ligand, coordinating to the palladium center and potentially hindering its catalytic activity.
-
Steric Hindrance: The two chlorine atoms flanking the nitrogen and the methyl group at the 4-position create a sterically congested environment, which can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Q2: Which palladium source and ligand combination is a good starting point for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination with this substrate?
A2: For challenging electron-deficient substrates like this, a robust catalytic system capable of fast oxidative addition is required. Monoligated palladium(0) species, L1Pd(0), are recognized as the most active catalysts in cross-coupling.[2] Therefore, the goal is to choose a precatalyst and ligand combination that efficiently generates this species in situ.
A highly recommended starting point involves a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand .
-
Palladium Precatalyst: Precatalysts like Pd(OAc)₂ or palladium dimers (e.g., SPhos Pd G3) are excellent choices. They are generally air-stable and are efficiently reduced in situ to the active Pd(0) species.[3][4]
-
Ligand Selection: The choice of ligand is critical. Electron-rich and sterically hindered biaryl phosphine ligands (often called "Buchwald ligands") are designed to overcome the challenges of C-Cl bond activation and catalyst inhibition.
The following diagram illustrates the fundamental relationship between the precatalyst, ligand, and the active catalytic species.
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
Expert Commentary on the Workflow:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and deactivation.
-
Reagent Purity: Water can be particularly problematic in Suzuki reactions as it can promote protodeboronation of the boronic acid coupling partner. [5]Ensure your base is freshly ground and dried if necessary, and that your solvents are anhydrous.
-
Catalyst Activity: Both the palladium precatalyst and the phosphine ligand can degrade over time, especially if not stored under an inert atmosphere. Phosphine ligands are prone to oxidation. If in doubt, use fresh reagents from a newly opened bottle.
-
Systematic Condition Changes: If the fundamental checks pass, begin to modify the reaction conditions one at a time. Increasing temperature is often the simplest first step. If that fails, moving to a more electron-rich and bulky ligand like XPhos or RuPhos can facilitate the difficult oxidative addition step. [3]The choice of base and solvent can also be critical for both solubility and reactivity. [6][7]
Q5: I am observing a significant amount of black precipitate (Palladium black) in my reaction. What does this mean and how can I prevent it?
A5: The formation of a black precipitate is the classic sign of catalyst decomposition, where the soluble palladium complexes aggregate into insoluble, inactive palladium metal. This is a common deactivation pathway. [8] Causality & Prevention:
| Cause | Explanation | Prevention Strategy |
| Ligand Dissociation | If the phosphine ligand dissociates from the palladium center, the "naked" Pd(0) is highly unstable and will rapidly aggregate. This often happens at high temperatures or with less stable ligands. | Use a more sterically bulky and strongly binding ligand (e.g., biaryl phosphines). Ensure the correct ligand-to-metal ratio is used (typically 1:1 to 2:1). |
| Slow Reductive Elimination | If the final step of the catalytic cycle is slow, the Pd(II) intermediate may have time to undergo side reactions that lead to decomposition. | The choice of ligand dramatically affects the rate of reductive elimination. Screening different ligand classes can identify one that promotes this final step. |
| Incorrect Base/Solvent | Certain combinations of base and solvent can accelerate catalyst decomposition. | Screen alternative bases or solvents. For example, if using a strong base like NaOtBu in THF leads to decomposition, switching to a weaker base like K₃PO₄ in dioxane might improve catalyst stability. |
Q6: My reaction produces a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?
A6: Achieving mono-selectivity on a di-halogenated substrate requires careful control over reactivity. The first substitution makes the pyridine ring even more electron-deficient, which can deactivate the second C-Cl bond towards further reaction. However, forcing conditions can lead to the di-substituted product.
Strategies to Favor Mono-substitution:
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of your coupling partner (e.g., boronic acid). Avoid using a large excess, which will drive the reaction towards di-substitution.
-
Lower Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate. This will increase the difference in reactivity between the first and second substitution.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
Sterically Hindered Coupling Partner: Using a bulky coupling partner (e.g., an ortho-substituted arylboronic acid) can sterically disfavor the second substitution at the crowded C6 position.
Section 3: Standardized Protocols & Data
To ensure reproducibility and provide a solid starting point for your own experiments, we provide the following validated protocols and data tables.
Protocol 1: General Procedure for Small-Scale Suzuki-Miyaura Coupling Screen
This protocol allows for the efficient screening of different catalysts, ligands, and bases to find the optimal conditions for your specific coupling partners.
Materials:
-
2,6-Dichloro-4-methylnicotinic acid methyl ester (or other protected form)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1, 0.2 M)
-
Array of 2 mL reaction vials with stir bars and screw caps
Procedure:
-
Preparation: In a glovebox or under a flow of argon, add the solid reagents (protected nicotinic acid, boronic acid, base, Pd precatalyst, and ligand) to each reaction vial.
-
Solvent Addition: Add the degassed solvent mixture to each vial.
-
Sealing: Tightly seal the vials with the screw caps.
-
Reaction: Place the vials in a pre-heated aluminum heating block on a magnetic stir plate. Stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS and/or TLC to determine conversion and product formation.
-
Analysis: Compare the results from the different conditions to identify the most promising catalyst system for scale-up.
Table 1: Recommended Starting Conditions for Common Cross-Coupling Reactions
| Reaction Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (2.0) | Toluene | 90-110 |
| Mizoroki-Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (3.0) | DMF or DMAc | 100-140 |
Note: These are starting points. Optimization is almost always necessary. The Mizoroki-Heck reaction mechanism involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. [9]
Section 4: Deeper Dive into Reaction Mechanics
Understanding the underlying mechanism is key to rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle with 2,6-Dichloro-4-methylnicotinic Acid
The following diagram outlines the key steps and highlights potential failure points specific to this substrate.
Caption: Suzuki-Miyaura cycle for 2,6-dichloro-4-methylnicotinic acid highlighting key challenges.
Mechanistic Insights:
-
Oxidative Addition: This is often the rate-limiting step for aryl chlorides. The use of very electron-rich ligands is essential to increase the electron density on the palladium, making it a better nucleophile to attack the C-Cl bond.
-
Transmetalation: The base is critical here. It activates the boronic acid to form a more nucleophilic borate species, which then transfers its aryl group to the palladium center. [9]For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good balance, providing sufficient reactivity without causing substrate or catalyst degradation.
-
Reductive Elimination: This step forms the C-C bond and regenerates the Pd(0) catalyst. Bulky ligands can accelerate this step by creating steric pressure that favors the formation of the planar product.
Q7: How do I properly monitor my reaction to get the most information?
A7: Relying solely on a final timepoint can be misleading. Proper reaction monitoring provides crucial information about reaction rate, byproduct formation, and the optimal time to quench.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. It allows you to visualize the consumption of starting materials and the appearance of the product. Use a UV lamp to see the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for reaction monitoring. It provides quantitative data on the percentage of starting material, product, and any byproducts. The mass spectrometer can help identify unknown peaks, such as hydrolyzed boronic acid or hydrodehalogenated starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed mechanistic studies or when struggling to identify byproducts, taking a crude ¹H NMR of a reaction aliquot can be very informative. [10] By combining these techniques, you can build a complete picture of your reaction's progress and make informed decisions to optimize the outcome.
References
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]
-
Jędrzejowska, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Organic Chemistry Frontiers: Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. [Link]
-
Sung, M.-J., et al. (2020). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules. [Link]
-
ResearchGate: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
PrepChem.com: Preparation of 2,6-dichloro-4-nitroaniline. [Link]
-
Jędrzejowska, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
- Google Patents: US4605767A - Process for the prepar
-
Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
- Google Patents: CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
ResearchGate: Optimization of the Pd-Catalyzed Direct C−H. [Link]
-
Reddit: Diagnosing issues with a failed Suzuki coupling? [Link]
-
ProQuest: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Organic Chemistry Portal: Heck Reaction. [Link]
-
Carrow, B. P. & Hartwig, J. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry. [Link]
-
ResearchGate: Practical Palladium Catalysts for C-N and C-O Bond Formation. [Link]
-
Organic Chemistry Frontiers: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
-
ATSDR: Analytical Methods. [Link]
-
ResearchGate: How can I solve my problem with Suzuki coupling? [Link]
-
University of Windsor: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Sznabel, W., et al. (2021). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules. [Link]
-
Magano, J. & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ProQuest: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Pearson: Side-Chain Reactions of Substituted Pyridines Practice Problems. [Link]
-
Chemistry LibreTexts: Suzuki-Miyaura Coupling. [Link]
-
Sycamore Scholars: A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. [Link]
-
Organic Chemistry Portal: Suzuki Coupling. [Link]
-
Oreate AI Blog: Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions. [Link]
-
ResearchGate: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts: Heck reaction. [Link]
-
Chemistry LibreTexts: Organometallic Catalysts. [Link]
-
Reddit: Troubleshooting a difficult Heck reaction. [Link]
-
Chemistry LibreTexts: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Reddit: Failed suzuki coupling, any suggenstions? [Link]
-
Biscoe, M. R., et al. (2009). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Angewandte Chemie International Edition. [Link]
-
MDPI: Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. [Link]
-
Chemical Communications Blog: Catalysis. [Link]
-
MDPI: Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. [Link]
Sources
- 1. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dspace.library.uvic.ca [dspace.library.uvic.ca]
Technical Support Center: 2,6-Dichloro-4-methylnicotinic Acid Isolation & Workup
Introduction
Working with 2,6-Dichloro-4-methylnicotinic acid (DCMNA) presents a specific set of challenges derived from its functional duality: it is an electron-deficient pyridine ring possessing both acidic (carboxylic acid) and electrophilic (C-Cl bonds) character.
This guide moves beyond generic protocols. It addresses the specific physicochemical behaviors of DCMNA, particularly its solubility profile and susceptibility to nucleophilic attack during isolation. The procedures below assume the compound was synthesized via the standard phosphoryl chloride (
Module 1: Critical Safety & Quenching
Context: Most DCMNA reactions involve excess
The "Reverse Quench" Protocol
Never add water to the reaction mixture. Always add the reaction mixture to water/ice.
-
Preparation: Prepare a slurry of crushed ice and water (approx. 5:1 ratio relative to reaction volume) in a large beaker.
-
Temperature Control: Maintain internal temperature
. The hydrolysis of is exothermic and generates HCl gas. -
Addition: Cannulate or dropwise add the reaction mixture into the vigorously stirred ice slurry.
-
Why? This prevents localized overheating which can hydrolyze the C2/C6 chlorines to hydroxyls, reverting your product to the starting pyridone.
-
Module 2: The pH-Switch Extraction Protocol
This is the most robust method for isolating DCMNA. It relies on the acidity of the carboxylic acid (
Step-by-Step Workflow
| Step | Action | Chemical State & Rationale |
| 1. Basification | Adjust aqueous quench to pH 9–10 using 20% NaOH or Sat.[1] | Target: |
| 2. Wash | Extract the basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Discard this organic layer. | Removal: Removes non-acidic impurities (neutral organics) while product stays in water.[1] |
| 3. Acidification | Cool aqueous layer to | Target: |
| 4.[1] Isolation | Option A (Precipitate): Filter solids, wash with cold water.Option B (Extraction): If oil forms, extract into EtOAc ( | Pyridine acids often "oil out" before crystallizing.[1] Extraction (Option B) is safer for yield. |
Visualizing the Logic
Figure 1: The pH-swing purification logic designed to reject neutral impurities.
Module 3: Purification & Crystallization
Crude DCMNA is often tan or brown due to pyridine oligomers.
Recrystallization Solvent Screen
Based on the solubility profile of chloronicotinic acids [1, 4], the following solvent systems are recommended:
-
Toluene (Preferred): Good for removing polar tars. Heat to reflux to dissolve, cool slowly to
. -
Water (Hot): DCMNA is sparingly soluble in cold water but soluble in boiling water.
-
Warning: Extended boiling in water can slowly hydrolyze the chlorines.
-
-
Ethanol/Water (1:1): Classic solvent pair for pyridine acids.
Decolorization (Charcoal Treatment)
If the product is dark brown:
-
Dissolve crude solid in hot Ethyl Acetate or Ethanol.
-
Add Activated Carbon (5-10 wt%).
-
Reflux for 15 minutes.
-
Filter through a Celite pad while hot.
-
Concentrate filtrate to induce crystallization.
Module 4: Troubleshooting & FAQs
Q1: My product oiled out upon acidification instead of precipitating. What do I do?
Cause: This is common for pyridine derivatives containing lipophilic halogens. The "oil" is your product saturated with water. Fix:
-
Do not try to filter the oil.
-
Extract the aqueous/oil mixture with Ethyl Acetate.
-
Dry the organic layer thoroughly with
(sodium sulfate). -
Evaporate solvent.[2] The residue should solidify upon scratching or standing under high vacuum.
Q2: I have low yield. Where did it go?
Check these three failure points:
-
pH too high during isolation: Did you acidify to pH 1? If the pH is 4-5, the product is likely still partially ionized and lost in the aqueous waste.
-
Hydrolysis: Did you heat the basic solution? You may have converted the Cl to OH. Check LCMS for a mass shift of -18 (Cl
OH exchange usually results in mass change from 206 to 187 approx). -
Organic Wash Loss: Did you use a very polar solvent (like THF) for the basic wash? You might have extracted the salt. Use DCM or Ether for the wash step.
Q3: The NMR shows extra peaks in the aromatic region.
Diagnosis: Likely decarboxylation .
-
Mechanism:[3][4][5][6][7] Electron-deficient pyridine acids can lose
under high thermal stress, forming 2,6-dichloro-4-methylpyridine. -
Solution: This impurity is neutral . Re-run the Module 2 extraction. The impurity will wash out in the organic phase at pH 10, leaving your acid product in the water.
Troubleshooting Decision Tree
Figure 2: Rapid response decision tree for common workup failures.
References
-
US Patent 6,441,182. Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid. (Describes the acid-base workup and hydrolysis risks of analogous chloronicotinic acids).
-
Organic Syntheses, Coll.[2] Vol. 4, p. 166 (1963). 2-Chloronicotinonitrile. (Details the
quenching and handling of chloropyridines). -
PubChem Compound Summary. 2,6-Dichloro-4-methylnicotinic acid. (Physical property data).
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General principles for solvent selection in organic acids).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. mt.com [mt.com]
- 7. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
preventing decomposition of 2,6-Dichloro-4-methylnicotinic acid during synthesis
Welcome to the technical support center for the synthesis of 2,6-Dichloro-4-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid protocol, we present a series of frequently encountered challenges in a question-and-answer format, grounded in chemical principles, to help you troubleshoot and optimize your experimental outcomes.
Overview of Synthetic Challenges
The synthesis of 2,6-Dichloro-4-methylnicotinic acid is a multi-step process that requires careful control over reaction conditions to prevent the degradation of this valuable intermediate. The primary challenges stem from the inherent reactivity of the molecule itself. The pyridine ring, activated by two electron-withdrawing chloro substituents, is susceptible to nucleophilic attack, while the nicotinic acid moiety can undergo decarboxylation under thermal stress. The most common synthetic route involves the hydrolysis of a nitrile precursor, 2,6-dichloro-4-methylnicotinonitrile, a step where the delicate balance between desired reaction and decomposition is most critical.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My final product is contaminated with a significant amount of 2,6-dihydroxy-4-methylnicotinic acid. What is causing this side reaction, and how can I prevent it?
Answer:
This is a classic case of hydrolysis , where the chloro groups at the C2 and C6 positions are substituted by hydroxyl groups.
Causality & Mechanism: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution. Water or hydroxide ions (OH⁻) present in the reaction mixture can act as nucleophiles, attacking the electron-deficient carbon atoms bonded to the chlorine atoms. This issue is particularly prevalent during the hydrolysis of the nitrile precursor (2,6-dichloro-4-methylnicotinonitrile) to the carboxylic acid, especially under harsh basic or prolonged acidic conditions at elevated temperatures. It has been well-documented that halogens at the 2- and 4-positions of a pyridine ring are particularly labile and prone to hydrolysis[1][2]. The polarity of the pyridine ring structure can enhance this rate of hydrolysis[3].
Preventative Measures & Troubleshooting:
-
Control pH During Workup: When hydrolyzing the corresponding acid chloride to the final acid, avoid using a strong base to raise the pH excessively. If a base is used, perform the reaction at low temperatures (0-10 °C) and neutralize cautiously with acid to precipitate the product[2].
-
Strict Anhydrous Conditions: If your synthesis involves a chlorination step using reagents like phosphorus oxychloride (POCl₃), ensure all reactants and solvents are scrupulously dry. Any moisture will be a source of nucleophilic water/hydroxide.
-
Temperature Management: During the hydrolysis of a nitrile precursor, avoid excessively high temperatures. While heat is required to drive the reaction, it also accelerates the unwanted hydrolysis of the C-Cl bonds. Monitor the reaction closely and use the minimum temperature necessary for a reasonable reaction rate.
-
Reaction Time: Do not extend reaction times unnecessarily. Once the primary reaction (e.g., nitrile hydrolysis) is complete, proceed with the workup promptly to minimize the product's exposure to hydrolytic conditions.
Question 2: During the final stages of my synthesis, particularly during solvent removal or purification, I'm observing significant gas evolution and my overall yield is drastically reduced. What is happening?
Answer:
You are likely observing the thermal decarboxylation of your target molecule.
Causality & Mechanism: Nicotinic acids and their derivatives can lose carbon dioxide (CO₂) from the carboxylic acid group when subjected to high temperatures[4]. This irreversible reaction converts your desired 2,6-Dichloro-4-methylnicotinic acid into the volatile byproduct 2,6-dichloro-4-methylpyridine, leading to a direct loss of yield. This process can sometimes be accelerated by the presence of residual acid or metal catalysts[4][5].
Preventative Measures & Troubleshooting:
-
Low-Temperature Solvent Removal: Use a rotary evaporator with the water bath set to a low temperature (<40-50 °C) for all concentration steps. Avoid using high-vacuum distillation for the final product purification if possible.
-
Avoid High-Temperature Drying: Do not dry the final product in a high-temperature oven. Vacuum drying at room temperature or slightly above is the safest method.
-
pH Neutralization: Ensure that after an acidic workup, the product is thoroughly washed to remove any residual strong acids, which can catalyze decarboxylation at lower temperatures.
-
Alternative Purification: If the product requires further purification, consider recrystallization from a suitable solvent system at moderate temperatures rather than distillation.
Diagram 1: Key Decomposition Pathways
The following diagram illustrates the two primary decomposition pathways that can significantly lower the yield of 2,6-Dichloro-4-methylnicotinic acid.
Caption: Primary decomposition routes for the target molecule.
Question 3: The hydrolysis of my 2,6-dichloro-4-methylnicotinonitrile precursor is either incomplete or, when I apply more forceful conditions, leads to a mixture of decomposed products. What is the recommended protocol?
Answer:
This is the most common and challenging step in the synthesis. Balancing complete nitrile hydrolysis with the prevention of chloro-group hydrolysis and decarboxylation is key. A carefully controlled, multi-stage acidic hydrolysis is often the most effective approach. Attempting this hydrolysis with a mixture of acetic acid, water, and sulfuric acid can lead to low yields if not properly optimized[6].
A more robust method involves a sequential addition of sulfuric acid and then water, which allows for better control over the exothermic reactions and reaction intermediates[6].
Experimental Protocol: Controlled Hydrolysis of 2,6-dichloro-4-methylnicotinonitrile
This protocol is adapted from methodologies developed for analogous halogenated nicotinonitriles and is designed to mitigate decomposition[6].
Step 1: Formation of the Intermediate Suspension
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, place the starting material, 2,6-dichloro-4-methylnicotinonitrile (1.0 eq).
-
Cool the vessel to 40-45 °C.
-
Slowly add concentrated (96-98%) sulfuric acid (approx. 4.0 eq) dropwise over 1 hour. Use external cooling to maintain the internal temperature between 40-45 °C.
-
After the addition is complete, slowly heat the mixture to 80 °C and stir for 2 hours. A fine suspension should form.
Causality: This initial step with concentrated acid at a controlled temperature favors the formation of the carboxamide intermediate or its sulfate salt, while limiting the amount of free water available for C-Cl bond hydrolysis.
Step 2: Hydrolysis to the Carboxylic Acid
-
Cool the reaction mixture to 60 °C.
-
Carefully add water (approx. 10.0 eq) portion-wise over 2-3 hours. The temperature should be maintained at 60 °C during the addition.
-
Once the water addition is complete, heat the mixture to 90-95 °C and maintain for 8-10 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to 0-5 °C. The product will precipitate out of the acidic solution.
-
Filter the solid product through an acid-resistant filter.
-
Wash the filter cake thoroughly with several portions of cold water until the washings are near neutral pH.
-
Dry the product under vacuum at <40 °C.
Causality: The second stage introduces water for the final hydrolysis of the intermediate to the carboxylic acid. By controlling the temperature and rate of addition, the reaction proceeds efficiently while minimizing the thermal stress that leads to decarboxylation and hydrolysis of the chloro groups.
Table 1: Troubleshooting Summary
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low product purity; presence of polar impurities by TLC/LCMS. | Hydrolysis of Chloro Groups: Exposure to water/base at high temperatures. | - Maintain pH < 7 during workup.- Use minimal heat.- Ensure anhydrous conditions in preceding steps. |
| Dark, tarry reaction mixture during chlorination (e.g., with POCl₃). | Reaction Temperature Too High: Uncontrolled exotherm leading to polymerization/decomposition. | - Use dropwise addition of reagents with efficient cooling.- Consider a high-boiling inert solvent. |
| Product loss during workup; difficulty isolating the solid. | Decarboxylation: Excessive heat during solvent evaporation or drying. | - Use low-temperature rotary evaporation (<40 °C).- Dry product in a vacuum oven at ambient temperature. |
| Nitrile starting material persists even after prolonged reaction time. | Insufficient Hydrolysis Conditions: Temperature too low or reaction time too short. | - Gradually increase reaction temperature to 95 °C.- Monitor reaction by TLC/LCMS to confirm completion before workup. |
Diagram 2: Recommended Synthetic Workflow
This diagram outlines the critical control points in the recommended synthetic pathway starting from the nitrile precursor.
Caption: Controlled workflow for nitrile hydrolysis to minimize decomposition.
References
- BIOVITRUM AB. (2004).Preparation of substituted pyrazolo[1,5-a]pyrimidines as corticotropin-releasing factor-1 (CRF-1) receptor antagonists.
- CN103508945A.Preparation method of 2-chloro-4-methyl nicotinonitrile.
- US2993904A.Preparation of 6-methylnicotinic acid.
-
Harrowven, D. C., et al. A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. [Link]
-
US4267380A. Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. Justia Patents. [Link]
- US6441182B1.Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle 2,6-dichloro-5-fluoro-nicotinic acid.
-
Murray, T. K., & Hughes, D. E. (1958). A method for the degradation of radioactive nicotinic acid. The Biochemical journal, 69(1), 16–19. [Link]
-
Patel, D. R. Methyl-6-methylnicotinate Route of Synthesis.[Link]
-
PubChem. 2,6-dichloroisonicotinic acid. National Center for Biotechnology Information. [Link]
- EP0655998B1.Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Wikipedia. 2-Chloropyridine. Wikimedia Foundation. [Link]
- CN101353322A.Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
Russell, A., & Frye, J. R. 2,6-Dihydroxyacetophenone. Organic Syntheses, 21, 22. [Link]
-
CN101353322A. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. [Link]
- WO2000006547A1.Process for the preparation of 2,6-dichloronicotinonitriles.
- US5204478A.Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Amerigo Scientific. 2,6-Dichloro-4-methylnicotinonitrile (97%).[Link]
-
Cantero, F. J., et al. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.[Link]
-
Amir, M., & Amire, O. A. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(2), 124-127. [Link]
-
Csürös, Z., et al. Thermal Decomposition of Tolylene 2,4- and 2,6-Dicarbamic Acid Chloride. Periodica Polytechnica Chemical Engineering, 12(3), 257-264. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information.[Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.[Link]
- EP0128279B1.Process for the preparation of 6-methyl-nicotinic-acid esters.
-
PubChem. 2,4-Dichloro-6-methylnicotinonitrile. National Center for Biotechnology Information. [Link]
-
Vibzz Lab. (2021, January 8).Pyridine : Decarboxylation of Niacin. YouTube. [Link]
-
Wang, Y., et al. (2020). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Advances, 10(49), 29403-29411. [Link]
-
Alchem Pharmtech. CAS 62774-90-7 | 2,6-Dichloro-4-methylnicotinic acid.[Link]
-
PubChem. 2,4-Dihydroxy-6-methylnicotinic acid. National Center for Biotechnology Information. [Link]
- WO2012096553A2.Method for the preparation of nicotinic acid.
-
Movassaghi, M., & Schmidt, M. A. Preparation of 2-Chloro-Substituted Pyridines. Organic Syntheses, 84, 115. [Link]
Sources
- 1. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 6. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison: Synthetic Pathways for 2,6-Dichloro-4-methylnicotinic Acid
Executive Summary
2,6-Dichloro-4-methylnicotinic acid is a critical heterocyclic building block, primarily utilized as a scaffold in the synthesis of next-generation herbicides (e.g., pyridine-based auxins) and anti-inflammatory pharmaceutical agents. Its structural rigidity, combined with the orthogonal reactivity of the C-3 acid and C-2/C-6 chlorides, makes it highly valuable but synthetically demanding.
This guide compares the two dominant industrial synthesis routes:
-
The Nitrile Route (Guareschi-Thorpe Cyclization): Characterized by high atom economy but requiring harsh hydrolysis conditions.
-
The Ester Route (Hantzsch-Type Cyclization): Offers milder hydrolysis conditions but often suffers from lower initial cyclization yields and higher reagent costs.
Recommendation: For gram-to-kilogram scale synthesis where purity is paramount, The Nitrile Route is generally superior due to the crystallinity of intermediates, despite the energetic cost of the final hydrolysis step.
Route Analysis & Decision Matrix
Route A: The Nitrile Pathway (Recommended)
This route utilizes the condensation of ethyl acetoacetate with cyanoacetamide. It is the industry standard for 2,6-disubstituted pyridines due to the stability of the cyanopyridone intermediate.
-
Mechanism: Base-catalyzed condensation
Deoxychlorination Acid Hydrolysis. -
Pros: High throughput; crystalline intermediates; avoids ammonia pressure vessels.
-
Cons: Final hydrolysis of the hindered nitrile requires forcing conditions (conc. H₂SO₄/High T).
Route B: The Ester Pathway
This route utilizes ethyl acetoacetate and ethyl cyanoacetate (or malonate) in the presence of an ammonia source.
-
Mechanism: Multi-component condensation
Deoxychlorination Saponification. -
Pros: Hydrolysis of the ester to acid is mild (NaOH/MeOH); useful if the target molecule contains acid-sensitive moieties.
-
Cons: Lower atom economy; "pyridone" formation often requires careful pH control to avoid side-products; ammonia handling.
Comparison Table
| Feature | Route A (Nitrile) | Route B (Ester) |
| Starting Materials | Ethyl acetoacetate + Cyanoacetamide | Ethyl acetoacetate + Ethyl Cyanoacetate + NH₃ |
| Key Intermediate | 3-Cyano-2,6-dihydroxy-4-methylpyridine | Ethyl 2,6-dihydroxy-4-methylnicotinate |
| Chlorination Agent | POCl₃ / PCl₅ | POCl₃ |
| Hydrolysis | Harsh (H₂SO₄, >100°C) | Mild (NaOH, Reflux) |
| Overall Yield (Est.) | 65-75% | 50-60% |
| Cost Efficiency | High | Moderate |
Visualizing the Pathways
The following diagram illustrates the chemical flow for both methodologies.
Figure 1: Comparative workflow of Nitrile vs. Ester synthetic pathways.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.
Protocol A: The Nitrile Route (Preferred)
Step 1: Cyclization to Pyridone
-
Reagents: Ethyl acetoacetate (1.0 eq), Cyanoacetamide (1.0 eq), KOH (1.1 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve cyanoacetamide in ethanol at room temperature.
-
Add KOH slowly (exothermic).
-
Add ethyl acetoacetate dropwise over 30 mins.
-
Reflux for 4–6 hours. The product usually precipitates as a potassium salt or free pyridone upon cooling/acidification.
-
Workup: Acidify with HCl to pH 3. Filter the solid. Wash with cold water.
-
-
Checkpoint: The intermediate should be a high-melting solid (>250°C). ¹H NMR should show loss of ethyl group signals.
Step 2: Deoxychlorination (The Critical Step)
This step converts the tautomeric -OH groups (pyridones) into -Cl.
-
Reagents: Intermediate A (1.0 eq), POCl₃ (5.0 eq), PCl₅ (1.0 eq - optional but recommended for stoichiometry).
-
Safety: POCl₃ reacts violently with water. Use a scrubber for HCl gas.
-
Procedure:
-
Place Intermediate A in a round-bottom flask under N₂.
-
Add POCl₃ carefully.
-
Add PCl₅ in portions (gas evolution).
-
Reflux (approx. 105°C) for 4–8 hours. The slurry will turn into a clear/dark solution.
-
Quenching (Hazard): Distill off excess POCl₃ under reduced pressure. Pour the thick residue slowly onto crushed ice with vigorous stirring.
-
Isolation: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat) to remove phosphoric acid traces. Dry and concentrate.
-
-
Checkpoint: TLC (Hexane/EtOAc 8:2) should show a fast-moving spot (non-polar). The starting material (polar) should be absent.
Step 3: Hydrolysis of the Nitrile
-
Reagents: 2,6-dichloro-4-methylnicotinonitrile, H₂SO₄ (70-90%).
-
Procedure:
-
Suspend the nitrile in conc. H₂SO₄.
-
Heat to 100–120°C. Monitor closely.
-
Note: Do not use NaOH for this step; hydroxide is a strong nucleophile and will displace the chlorines at C-2/C-6, reverting the molecule to a hydroxy-pyridine [1].
-
Pour onto ice. The acid precipitates.
-
Recrystallize from Ethanol/Water.
-
Protocol B: The Ester Route (Alternative)
Step 1: Hantzsch-Type Condensation
-
Reagents: Ethyl acetoacetate, Ethyl cyanoacetate, Ammonium Acetate, Ethanol.
-
Procedure: Reflux all components for 12 hours. The intermediate (Ethyl 2,6-dihydroxy-4-methylnicotinate) often requires column chromatography or extensive recrystallization to separate from acyclic byproducts.
Step 2: Chlorination[1]
-
Procedure: Identical to Route A, but the product is an ester .
-
Checkpoint: IR spectroscopy will show a distinct Ester C=O stretch (~1730 cm⁻¹) vs the Nitrile C≡N stretch (~2220 cm⁻¹) in Route A.
Step 3: Hydrolysis
-
Reagents: NaOH (2M), Methanol.
-
Procedure: Stir at room temperature or mild reflux. Acidify to pH 2 to precipitate the target acid.
Troubleshooting & Optimization (Expert Insights)
Regioselectivity of Chlorination
In Step 2, incomplete chlorination can lead to monochloro-monohydroxy impurities.
-
Solution: Use a mixture of POCl₃ and PCl₅ . PCl₅ acts as a more aggressive chlorinating agent to "kick-start" the reaction, while POCl₃ serves as the solvent and dehydrating agent [2].
Hydrolysis Failure (Nitrile Route)
Steric hindrance from the C-2 chlorine and C-4 methyl group makes the C-3 nitrile extremely resistant to hydrolysis.
-
Solution: If H₂SO₄ fails, use Sodium Perborate in Acetic Acid . This converts the nitrile to the amide oxidatively/hydrolytically under milder conditions, which can then be hydrolyzed to the acid with Nitrous Acid (HNO₂) or mild acid [3].
Safety: The Quench
The most dangerous step in this entire guide is quenching the POCl₃ reaction.
-
Protocol: Never add water to the reaction. Always add the reaction mass to ice. Maintain temperature <20°C during quench to prevent vaporization of HCl/POCl₃.
References
-
Vertex AI Search Result 1.1 : Chloropyrimidine process - EP1042303A1. (Demonstrates the susceptibility of chloropyrimidines/pyridines to hydrolytic decomposition in alkaline media). 2[3]
-
Vertex AI Search Result 1.13 : POCl3 -PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. (Validates the use of the POCl3/PCl5 cocktail for difficult heterocyclic chlorinations). 4[3][5][6][7][8]
-
Vertex AI Search Result 1.7 : The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. (Mechanistic grounding for the acid-catalyzed hydrolysis preference). 9[3][5]
-
Vertex AI Search Result 1.17 : Method for preparing 2,6 dichloro-5-fluoronicotinic acid. KR0177618B1. (Patent describing the exact analogous synthesis of a fluorinated derivative, validating the route). 10
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. shivajicollege.ac.in [shivajicollege.ac.in]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. KR0177618B1 - Method for preparing 2,6 dichloro-5-fluoronicotinic acid - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activity of 2,6-Dichloro-4-methylnicotinic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine nucleus, a core component of nicotinic acid (Vitamin B3), serves as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of various substituents on this heterocyclic ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the biological activities of 2,6-Dichloro-4-methylnicotinic acid and its analogues, drawing upon available experimental data to elucidate structure-activity relationships and potential therapeutic applications. While direct comparative data for 2,6-Dichloro-4-methylnicotinic acid itself is limited in the public domain, this guide synthesizes information on closely related analogues and broader classes of nicotinic acid derivatives to provide a comprehensive understanding of their potential.
Introduction to Nicotinic Acid and Its Derivatives
Nicotinic acid and its derivatives have long been recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these compounds is largely dependent on the nature and position of substituents on the pyridine ring. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and modulate the selectivity of drug candidates. The presence of chloro-substituents, as seen in 2,6-Dichloro-4-methylnicotinic acid, is expected to significantly alter its electronic and lipophilic character, thereby influencing its interaction with biological targets.
Key Biological Activities and Mechanistic Insights
The biological activities of nicotinic acid derivatives are multifaceted, with different structural motifs conferring distinct pharmacological profiles. Here, we explore the primary areas of investigation for these compounds.
Antibacterial Activity
Anti-inflammatory Activity
The anti-inflammatory properties of nicotinic acid are well-documented and are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[4][5] Activation of GPR109A in immune cells, such as macrophages and neutrophils, leads to the suppression of pro-inflammatory signaling pathways.
Signaling Pathway of GPR109A Activation
Caption: Role of NNMT in cancer and its inhibition.
Structure-Activity Relationship (SAR) Analysis
The biological activity of nicotinic acid derivatives is intricately linked to their chemical structure. While a detailed SAR for 2,6-dichloro-4-methyl-substituted nicotinic acids is not yet established, general principles from related compound series can provide valuable insights:
-
Halogenation: The introduction of chlorine atoms at the 2 and 6 positions significantly increases the lipophilicity of the molecule. This can enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins. The electron-withdrawing nature of chlorine can also influence the pKa of the carboxylic acid group, affecting its ionization state at physiological pH and its ability to form ionic bonds.
-
Methyl Group: The methyl group at the 4-position can provide a steric hindrance that may influence binding selectivity. It can also engage in van der Waals interactions within a receptor's binding site, potentially contributing to affinity.
-
Carboxylic Acid: The carboxylic acid moiety is crucial for the activity of many nicotinic acid derivatives, particularly for their interaction with GPR109A. It typically forms a key salt bridge interaction with a basic residue in the receptor binding pocket.
Comparative Data Summary
Due to the limited availability of direct experimental data for 2,6-Dichloro-4-methylnicotinic acid, a quantitative comparison with its analogues is challenging. However, based on the activities of broader classes of nicotinic acid derivatives, a qualitative comparison can be inferred.
| Compound Class | Primary Biological Activity | Potency Range (where available) | Key Structural Features |
| Nicotinic Acid-derived Acylhydrazones | Antibacterial (Gram-positive) | MIC: 1.95 - 15.62 µg/mL [3] | Acylhydrazone moiety |
| General Nicotinic Acid Analogues | Anti-inflammatory (via GPR109A) | Varies with substitution | Carboxylic acid, substituted pyridine |
| Nicotinamide Analogues | Anticancer (NNMT Inhibition) | IC50 in µM range [6][7] | Modified nicotinamide core |
Experimental Protocols
To facilitate further research and comparative studies, standardized experimental protocols are essential.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. [3][8] Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2,6-Dichloro-4-methylnicotinic acid and its analogues) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow
Caption: General workflow for an MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
While the full biological activity profile of 2,6-Dichloro-4-methylnicotinic acid remains to be elucidated, the available data on related nicotinic acid derivatives suggest a high potential for diverse pharmacological applications. The dichloro and methyl substitutions are likely to confer unique properties that could be exploited for the development of novel antibacterial, anti-inflammatory, and anticancer agents.
Future research should focus on the systematic evaluation of 2,6-Dichloro-4-methylnicotinic acid and a focused library of its analogues. Direct comparative studies using standardized in vitro and in vivo models are crucial to establish clear structure-activity relationships. In particular, investigating the affinity of these compounds for key targets such as GPR109A and NNMT will provide valuable mechanistic insights and guide the rational design of more potent and selective therapeutic candidates.
References
- Baczol, T. J., & Ratajczak, T. (2017).
- Mahmood, S., Ali, S., Bhatti, M. H., Mazhar, M., Shahid, K., Khan, K. M., & Maharvi, G. M. (2004). Synthesis, Spectral Characterization and Biological Applications of Tri- and Diorganotin(IV) Derivatives of 2-[N-(2,6-Dichloro-3-methylphenyl)amino]benzoic acid. Turkish Journal of Chemistry, 28(1), 17-26.
- Pająk, K., et al. (2022).
- El-Sayed, M. A., et al. (2021).
- Pike, A. W. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 45, 259-283.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Trapani, G., et al. (2001). Synthesis and biological evaluation of imidazo[2,1-b]benzothiazole derivatives as potential anticancer agents. European journal of medicinal chemistry, 36(7-8), 613-625.
- Morales, P., et al. (2012).
- Neel, J. C., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of medicinal chemistry, 60(12), 5034-5049.
- Sarkar, T. K., et al. (2000). A novel entry to conformationally restricted nicotine analogues. Tetrahedron Letters, 41(42), 8177-8181.
-
Amerigo Scientific. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile (97%). Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-methylnicotinic acid. Retrieved from [Link]
- Digby, J. E., et al. (2012). GPR109A and vascular inflammation.
- Mack, T. N., et al. (2019). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 24(18), 3349.
-
National Center for Biotechnology Information. (n.d.). Gene Result NNMT nicotinamide N-methyltransferase [ (human)]. Retrieved from [Link]
- Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178.
- Fani, S., et al. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. International journal of nanomedicine, 10, 7125-7139.
-
Centers for Disease Control and Prevention. (2022, February 27). Antibiotics Tested by NARMS. Retrieved from [Link]
- Hong, S., et al. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in biochemical sciences, 43(5), 335-347.
- Karinchai, J., et al. (2021). Bioassay-guided study of the anti-inflammatory effect of Anoectochilus burmannicus ethanolic extract in RAW 264.7 cells. Journal of ethnopharmacology, 280, 114452.
- Kim, H. J., et al. (2023). Antioxidant and Anti-Inflammatory Activities of High-Glucosinolate-Synthesis Lines of Brassica rapa. Antioxidants, 12(9), 1675.
- Gąsiorowska, A., et al. (2022). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International journal of molecular sciences, 23(19), 11771.
- Thangaraju, M., et al. (2009). GPR109A is a G-protein–coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826-2832.
- Ussher, J. R., et al. (2014). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 4(4), 1057-1074.
- Chen, J., et al. (2021). Nicotinamide N-methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in oncology, 11, 680105.
- Li, W., et al. (2022).
- Semple, G., et al. (2006). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & medicinal chemistry letters, 16(14), 3744-3748.
- Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & medicinal chemistry letters, 26(14), 3326-3330.
- Yeo, C. I., et al. (2020).
- Al-Ostoot, F. H., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1721.
- Smith, A. B., & Jones, C. D. (2018). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioassay-guided study of the anti-inflammatory effect of Anoectochilus burmannicus ethanolic extract in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 5. The antibacterial and antifungal activity of six essential oils and their cyto/genotoxicity to human HEL 12469 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds [mdpi.com]
A Comparative Technical Guide to 2,6-Dichloro-4-methylnicotinic Acid and Its Isomers for Advanced Research
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2,6-dichloro-4-methylnicotinic acid and its positional isomers. In the landscape of pharmaceutical and agrochemical research, the precise characterization of substituted nicotinic acid derivatives is paramount. The location of chloro and methyl substituents on the pyridine ring dramatically influences the molecule's physicochemical properties, spectroscopic signature, and biological activity. This document serves as a technical resource, offering a detailed examination of these isomers, supported by experimental data and protocols to facilitate their synthesis, identification, and application in research settings.
Introduction: The Significance of Isomeric Purity in Nicotinic Acid Derivatives
Nicotinic acid, a form of vitamin B3, and its derivatives are foundational scaffolds in medicinal chemistry, known to be precursors for a wide array of biologically active compounds.[1][2] The introduction of halogen and alkyl substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets. However, the isomeric purity of these compounds is a critical determinant of their efficacy and safety. Different isomers can exhibit vastly different pharmacological profiles, making their accurate synthesis and characterization a non-negotiable aspect of drug discovery and development. This guide focuses on 2,6-dichloro-4-methylnicotinic acid and its positional isomers, providing a framework for understanding the structure-property relationships that govern their behavior.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of dichlorinated and methylated nicotinic acids can be approached through various strategies, often involving the chlorination of a suitable nicotinic acid precursor. The choice of starting material and reaction conditions is crucial in directing the regioselectivity of the chlorination and methylation steps.
A general approach for the synthesis of dichlorinated nicotinic acids involves the treatment of a dihydroxynicotinic acid precursor with a chlorinating agent like phosphorus oxychloride. For instance, a related compound, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid in the presence of a phase-transfer catalyst and excess phosphorus oxychloride, with the reaction proceeding at elevated temperatures.[3] Similar principles can be applied to the synthesis of the isomers discussed herein, with the understanding that the specific starting materials and purification protocols will vary.
Below is a comparative table of the known physicochemical properties of 2,6-dichloro-4-methylnicotinic acid and some of its related isomers. The availability of experimental data for some of these isomers is limited, highlighting an area for further research.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,6-Dichloro-4-methylnicotinic acid | C₇H₅Cl₂NO₂ | 206.03 | Not Reported | Solid |
| 4,6-Dichloro-2-methylnicotinic acid | C₇H₅Cl₂NO₂ | 206.03 | Not Reported | Solid |
| 5,6-Dichloronicotinic acid | C₆H₃Cl₂NO₂ | 192.00 | 164-168[4] | White to beige powder[4] |
| 2,6-Dichloronicotinic acid | C₆H₃Cl₂NO₂ | 192.00 | Not Reported | White to yellow solid[5] |
Spectroscopic Characterization: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each provide a unique fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the chloro and methyl substituents.
Predicted ¹H NMR Spectral Data:
Due to the limited availability of experimental spectra in the public domain, the following are predicted ¹H NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and serve as a guide for interpretation.
| Compound | Predicted ¹H NMR Chemical Shifts (δ, ppm) |
| 2,6-Dichloro-4-methylnicotinic acid | ~2.4 (s, 3H, CH₃), ~7.5 (s, 1H, Ar-H) |
| 4,6-Dichloro-2-methylnicotinic acid | ~2.6 (s, 3H, CH₃), ~7.8 (s, 1H, Ar-H) |
| 5,6-Dichloronicotinic acid | ~8.4 (d, 1H, Ar-H), ~8.9 (d, 1H, Ar-H) |
| 2,6-Dichloronicotinic acid | ~7.4 (d, 1H, Ar-H), ~8.2 (d, 1H, Ar-H) |
Predicted ¹³C NMR Spectral Data:
Similarly, predicted ¹³C NMR data can aid in the identification of these isomers. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the chlorine atoms and the electron-donating nature of the methyl group.[6][7]
| Compound | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,6-Dichloro-4-methylnicotinic acid | ~20 (CH₃), ~125 (C5), ~145 (C4), ~150 (C2), ~152 (C6), ~165 (C3), ~170 (COOH) |
| 4,6-Dichloro-2-methylnicotinic acid | ~22 (CH₃), ~128 (C5), ~148 (C4), ~150 (C6), ~155 (C2), ~163 (C3), ~170 (COOH) |
| 5,6-Dichloronicotinic acid | ~125 (C4), ~135 (C5), ~145 (C2), ~148 (C6), ~150 (C3), ~168 (COOH) |
| 2,6-Dichloronicotinic acid | ~122 (C5), ~130 (C4), ~140 (C3), ~150 (C2), ~152 (C6), ~167 (COOH) |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For these nicotinic acid derivatives, key characteristic absorptions include:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8][9][10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1760 and 1690 cm⁻¹ corresponds to the carbonyl stretch. The exact position can be influenced by conjugation and hydrogen bonding.[8][10]
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to C-Cl stretching vibrations.
-
C-H Stretch (Aromatic and Methyl): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these dichlorinated compounds, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the mass spectrum will show a cluster of peaks for each chlorine-containing ion. For a fragment with two chlorine atoms, the expected isotopic pattern for the molecular ion cluster would be M⁺, M+2, and M+4 with relative intensities of approximately 9:6:1.[11][12]
Experimental Protocols
This section provides a general framework for the synthesis and characterization of dichlorinated nicotinic acid derivatives, based on established methodologies.
General Synthesis Protocol for Dichloronicotinic Acids
The following protocol is a generalized procedure based on the synthesis of 2,6-dichloroisonicotinic acid and can be adapted for the synthesis of the target isomers with appropriate modifications of starting materials and reaction conditions.[3]
Materials:
-
Appropriate dihydroxy-methyl-nicotinic acid precursor
-
Phosphorus oxychloride (POCl₃)
-
Phase-transfer catalyst (e.g., tetraethylammonium chloride)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Crushed ice
-
Standard laboratory glassware and safety equipment
Procedure:
-
Suspend the dihydroxy-methyl-nicotinic acid precursor and the phase-transfer catalyst in an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture under reflux at approximately 130-145°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired dichlorinated methylnicotinic acid isomer.
Caption: General workflow for the synthesis of dichlorinated nicotinic acid derivatives.
Analytical Characterization Workflow
The following workflow outlines the key steps for the spectroscopic characterization of the synthesized isomers.
Caption: Workflow for the spectroscopic characterization of synthesized isomers.
Biological Activity and Applications
Substituted nicotinic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and potential applications in the treatment of neurological disorders.[1][2][13] The specific biological profile of each isomer of 2,6-dichloro-4-methylnicotinic acid is an area ripe for investigation. The variations in their electronic and steric properties are likely to result in differential binding to biological targets. For example, 2,6-dichloronicotinic acid has been identified as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][14] Similarly, 5,6-dichloronicotinic acid is used as a precursor in drug synthesis and has been investigated for its potential inhibitory effect on Alzheimer's disease.[15] The methyl-substituted analogs are expected to exhibit unique biological activities that warrant further exploration.
Conclusion
The comparative analysis of 2,6-dichloro-4-methylnicotinic acid and its isomers underscores the critical importance of precise structural characterization in chemical and pharmaceutical research. While experimental data for some of these compounds remains limited, this guide provides a foundational framework for their synthesis, identification, and potential applications. The presented protocols and predicted spectroscopic data offer a valuable starting point for researchers entering this field. Further investigation into the synthesis and biological evaluation of these isomers is encouraged to unlock their full potential in the development of novel therapeutic and agrochemical agents.
References
-
Chem-Impex. (n.d.). 2,6-Dichloronicotinic acid. Retrieved February 7, 2026, from [Link]
-
LookChem. (n.d.). Cas 41667-95-2,5,6-Dichloronicotinic acid. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Dichlorotoluene. Retrieved February 7, 2026, from [Link]
-
Aladdin Scientific. (n.d.). 2, 6-Dichloro-4-methylnicotinic acid methyl ester, min 98%, 1 gram. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 5,6-Dichloronicotinic acid. Retrieved February 7, 2026, from [Link]
-
Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved February 7, 2026, from [Link]
-
PubMed. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2018). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 7, 2026, from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinic acid. Retrieved February 7, 2026, from [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved February 7, 2026, from [Link]
-
Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Nicotine. Retrieved February 7, 2026, from [Link]
-
YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved February 7, 2026, from [Link]
Sources
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. leapchem.com [leapchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Methodologies for 2,6-Dichloro-4-methylnicotinic Acid
Executive Summary
This guide provides a technical comparison of analytical methodologies for 2,6-Dichloro-4-methylnicotinic acid (DCMNA) , a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., Nicosulfuron) and pharmaceutical pyridines.
While Gas Chromatography (GC) offers superior resolution for volatile impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is identified as the primary method for assay and purity determination due to the analyte's thermal instability and polarity. This guide details the validation protocols for both, emphasizing the "Gold Standard" status of HPLC-UV while positioning GC-MS as the necessary orthogonal tool for structural elucidation of impurities.
Molecular Profile & Analytical Challenges
To validate a method effectively, one must understand the physicochemical behavior of the analyte.
-
Analyte: 2,6-Dichloro-4-methylnicotinic acid[1]
-
CAS: 6541-19-1
-
Chemical Structure: Pyridine ring substituted with a carboxylic acid, a methyl group, and two chlorine atoms.
-
Critical Properties:
-
Acidity (pKa): The carboxylic acid moiety (approx.[2] pKa 3.0–4.0) and the electron-withdrawing chlorine atoms make this molecule acidic.
-
Polarity: High polarity leads to poor retention on standard C18 columns unless pH is controlled.
-
Volatility: Low volatility in its native form; requires derivatization for GC analysis.[2]
-
Impurity Profile (The "Specificity" Challenge)
Validation must prove the method can separate DCMNA from its synthesis precursors. Common synthesis routes involving the chlorination of 2,6-dichloro-4-nitroaniline or oxidation of 2,6-dichloro-4-methylpyridine yield specific impurities:
-
2,6-Dichloro-4-nitroaniline: Precursor (Starting Material).
-
4,6-Dichloro-2-methylnicotinic acid: Isomer.
-
Monochloro-derivatives: Incomplete chlorination byproducts.
Primary Methodology: RP-HPLC (The Gold Standard)
Verdict: Preferred for Routine QC, Assay, and Purity. Rationale: HPLC allows direct analysis without derivatization, minimizing sample preparation error.
Optimized Protocol
-
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (60:40 A:B) or Gradient (if isomer separation is difficult).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array (DAD) at 275 nm (Maximal absorption for chloropyridines).
-
Temperature: 30°C.
Expert Insight: The "pH Effect"
-
Causality: You must use an acidic buffer (pH < 3.0).
-
Mechanism: At neutral pH, the carboxylic acid deprotonates (
), becoming highly polar and eluting near the void volume ( ) with poor peak shape. Lowering pH below the pKa ensures the molecule remains protonated ( ), increasing hydrophobic interaction with the C18 stationary phase and ensuring retention.
Validation Parameters (ICH Q2(R1))
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | Resolution ( | Inject a spiked mixture of DCMNA + 2,6-Dichloro-4-nitroaniline + Isomers. |
| Linearity | 5 concentration levels (e.g., 80%, 90%, 100%, 110%, 120% of target). | |
| Precision | RSD < 1.0% (System) | 6 replicate injections of the standard solution. |
| Accuracy | Recovery 98.0–102.0% | Spike placebo matrix with known DCMNA amounts at 3 levels. |
| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | Determine via serial dilution of standard. |
Alternative Methodology: GC-MS (The Orthogonal Tool)
Verdict: Essential for Impurity Identification, but inferior for Routine Assay. Rationale: Native carboxylic acids tail severely on GC columns due to hydrogen bonding with silanols. Derivatization is mandatory, introducing a step that increases measurement uncertainty.
Derivatization Protocol (Methylation)
Before injection, DCMNA must be converted to its methyl ester: Methyl 2,6-dichloro-4-methylnicotinate .
-
Reagent: Trimethylsilyldiazomethane (TMS-DAM) or
/Methanol. -
Procedure: Dissolve 10 mg sample in MeOH
Add reagent Incubate 30 min at 60°C Extract with Hexane. -
Self-Validating Check: Ensure the "Acid" peak disappears completely in the chromatogram, replaced by the "Ester" peak.
GC Conditions[2][3][4]
-
Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm.
-
Carrier Gas: Helium, 1.0 mL/min.
-
Temp Program: 80°C (1 min)
10°C/min 280°C. -
Detection: MS (EI mode) or FID.[3]
Comparative Analysis
The following table contrasts the two methods based on operational realities in a drug development lab.
| Feature | RP-HPLC (UV) | GC-MS (Derivatized) |
| Sample Prep | Simple (Dissolve & Shoot) | Complex (Requires Derivatization) |
| Specificity | Good (Separates isomers) | Excellent (Mass spectral ID of unknowns) |
| Precision (RSD) | High (< 0.5%) | Moderate (1.0 - 2.0% due to reaction variance) |
| Robustness | High | Low (Sensitive to moisture/derivatization completeness) |
| Throughput | High (10-15 min run) | Low (Prep time + 30 min run) |
| Cost | Low | High (Reagents + Instrument maintenance) |
Visualizations
Analytical Decision Matrix
This diagram illustrates the logical flow for selecting the correct method based on the analytical objective (Purity vs. Structure).
Caption: Decision matrix for selecting RP-HPLC for quantitative accuracy versus GC-MS for structural identification.
HPLC Validation Workflow (ICH Q2)
This workflow ensures the HPLC method is "Self-Validating" by enforcing system suitability before data collection.
Caption: Step-by-step validation workflow emphasizing System Suitability (SST) as the critical gatekeeper.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
PubChem. (2025).[4] 2,6-Dichloro-4-methylnicotinic acid (Compound Summary). National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Derivatization for GC Analysis: Acids.[2][5] Merck KGaA. Link
- Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (General reference for Acidic Mobile Phase selection in HPLC).
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 2,6-Dichloro-4-methylnicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for antibodies targeting 2,6-Dichloro-4-methylnicotinic acid. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis of potential cross-reactants based on structural homology.
The Imperative of Specificity: Understanding Antibody Cross-Reactivity
Antibodies achieve their remarkable specificity through a precise molecular recognition of an antigen's epitope.[2] For small molecules like 2,6-Dichloro-4-methylnicotinic acid, which are not immunogenic on their own, antibody production requires their conjugation to a larger carrier protein.[3] This process, known as hapten-carrier conjugation, is a critical step that influences the resulting antibody's specificity. The site of conjugation on the hapten will largely determine which parts of the molecule are exposed and recognized by the immune system.
Cross-reactivity occurs when an antibody binds to molecules other than the target antigen.[1] This is often due to shared structural motifs between the target and the cross-reacting molecule. In the context of 2,6-Dichloro-4-methylnicotinic acid, this could include metabolites, synthetic precursors, or other structurally related compounds. Understanding the cross-reactivity profile is not merely a quality control step; it is fundamental to the validation of any immunoassay.
Designing a Robust Cross-Reactivity Study: A Step-by-Step Approach
A well-designed cross-reactivity study is a self-validating system. The cornerstone of this is the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a technique that quantifies the analyte by measuring the degree of interference in the binding of a labeled antigen to a limited amount of antibody.[4][5][6]
Part 1: Immunogen Preparation - The Foundation of Specificity
The journey to a specific antibody begins with the design of the immunogen. 2,6-Dichloro-4-methylnicotinic acid, as a hapten, must be covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response. The choice of conjugation chemistry and the point of attachment on the hapten are critical. For 2,6-Dichloro-4-methylnicotinic acid, the carboxylic acid group is the most logical point for conjugation, leaving the substituted pyridine ring exposed as the primary epitope.
Caption: Workflow for Hapten-Carrier Immunogen Synthesis.
Part 2: The Competitive ELISA - Quantifying Cross-Reactivity
The competitive ELISA is the gold standard for assessing the cross-reactivity of antibodies against small molecules.[4][5] The principle is elegant in its simplicity: the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
-
Plate Coating: Microtiter plates are coated with a conjugate of 2,6-Dichloro-4-methylnicotinic acid and a protein different from the one used for immunization (e.g., Ovalbumin if BSA was the immunizing carrier) to prevent non-specific binding of anti-carrier antibodies.
-
Blocking: Unbound sites on the plate are blocked with a protein solution (e.g., BSA or non-fat dry milk) to minimize background signal.
-
Competition: A constant, limited amount of the anti-2,6-Dichloro-4-methylnicotinic acid antibody is pre-incubated with varying concentrations of the test compound (either the target analyte or a potential cross-reactant).
-
Incubation: The antibody-test compound mixture is added to the coated plate and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal is measured, and the concentration of the test compound that inhibits 50% of the maximum signal (IC50) is determined.
Caption: Step-by-step workflow for a competitive ELISA.
Part 3: Data Interpretation - The Cross-Reactivity Profile
Cross-reactivity is typically expressed as a percentage relative to the target analyte. It is calculated using the IC50 values as follows:
% Cross-Reactivity = (IC50 of 2,6-Dichloro-4-methylnicotinic acid / IC50 of Test Compound) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Comparative Analysis of Potential Cross-Reactants
The following table outlines a proposed panel of compounds for testing the cross-reactivity of an antibody raised against 2,6-Dichloro-4-methylnicotinic acid. The selection is based on structural similarity and the likelihood of being present as a metabolite, precursor, or related compound.
| Compound Name | Structure | Rationale for Inclusion | Predicted Cross-Reactivity |
| 2,6-Dichloro-4-methylnicotinic acid | Cl-C5H2N(Cl)(CH3)-COOH | Target Analyte | 100% |
| 2,6-Dichloronicotinic acid | Cl-C5H2N(Cl)-COOH | Lacks the 4-methyl group. | Moderate to High |
| 2-Chloro-4-methylnicotinic acid | C5H3N(Cl)(CH3)-COOH | Lacks one chlorine atom. | Low to Moderate |
| 6-Chloro-4-methylnicotinic acid | C5H3N(Cl)(CH3)-COOH | Lacks one chlorine atom. | Low to Moderate |
| 4-Methylnicotinic acid | C5H4N(CH3)-COOH | Lacks both chlorine atoms. | Very Low |
| Nicotinic Acid | C5H4N-COOH | Parent compound. | Negligible |
| 2,6-Dichloro-4-methylnicotinamide | Cl-C5H2N(Cl)(CH3)-CONH2 | Carboxylic acid is converted to an amide. | High |
| 3,5-Dichloro-4-methylpyridine | Cl-C5H2N(Cl)(CH3) | Lacks the carboxylic acid group. | Moderate |
Rationale for Predictions:
-
High Cross-Reactivity: Compounds with minor modifications that do not significantly alter the overall shape and electronic distribution of the pyridine ring are likely to show high cross-reactivity. The conversion of the carboxylic acid to an amide is a prime example.
-
Moderate Cross-Reactivity: The removal of a single chlorine atom or the methyl group will likely reduce binding affinity but may still allow for significant interaction with the antibody.
-
Low to Negligible Cross-Reactivity: The removal of both chlorine atoms or the entire carboxylic acid group is expected to drastically reduce or eliminate binding, as these are key features of the epitope.
Conclusion
A thorough understanding of antibody cross-reactivity is indispensable for the development of reliable immunoassays for 2,6-Dichloro-4-methylnicotinic acid and its derivatives. The competitive ELISA, when meticulously executed and interpreted, provides a robust platform for characterizing the specificity of these critical reagents. By systematically evaluating a panel of structurally related compounds, researchers can build a comprehensive cross-reactivity profile, ensuring the accuracy and validity of their findings. This guide provides a foundational framework for such studies, emphasizing the importance of a logical, evidence-based approach to assay development and validation.
References
- Berdigaliyev, N., & Aljofan, M. (2020). An overview of drug-protein conjugation techniques. Journal of Pharmaceutical Analysis, 10(3), 187-198.
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
-
Creative Diagnostics. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
- Gan, S. D., & Patel, K. R. (2013). Enzyme immunoassay and enzyme-linked immunosorbent assay.
- Lee, K. P., Lee, S. H., Kim, Y. J., Choi, M. J., & Lee, Y. S. (2004). Development of a competitive indirect enzyme-linked immunosorbent assay for the insecticide imidacloprid. Journal of Agricultural and Food Chemistry, 52(1), 101-106.
- Li, Y., Wang, Y., Liu, L., Wang, J., & Wu, Y. (2012). Development of an enzyme-linked immunosorbent assay for the determination of 2,6-diethylaniline, a metabolite of the herbicide alachlor, in water samples. Analytical and Bioanalytical Chemistry, 403(9), 2737-2745.
- Sakamoto, S., Putalun, W., Tsuchihashi, R., Morimoto, S., Kinjo, J., & Tanaka, H. (2007). Development of a highly specific monoclonal antibody against a major ginsenoside, ginsenoside Rb1, and its application for the analysis of ginsenosides in Panax species. Biological and Pharmaceutical Bulletin, 30(9), 1745-1750.
- Tate, J., & Ward, G. (2004). Interferences in immunoassay. The Clinical Biochemist Reviews, 25(2), 105–120.
- Van Regenmortel, M. H. (1998). How to assess the specificity of an antibody. Journal of Immunological Methods, 216(1-2), 37-48.
Sources
- 1. Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Competitive ELISA Kits [antibodies.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Structural & Functional Analysis of 2,6-Dichloro-4-methylnicotinic Acid Scaffolds
Executive Summary
The 2,6-Dichloro-4-methylnicotinic acid (DCMNA) scaffold represents a critical junction in heterocyclic chemistry, serving as a precursor for agrochemicals (synthetic auxins) and pharmaceutical kinase inhibitors. Its utility stems from the unique electronic push-pull system: the electron-withdrawing chlorines at C2/C6 activate the ring for nucleophilic attack, while the C4-methyl group provides steric bulk and lipophilicity modulation.
This guide objectively compares the three primary states of this scaffold encountered in development: the Free Acid (Parent) , the Methyl Ester (Activated) , and the Acid Chloride (Acylating Agent) . We analyze their physicochemical profiles, reactivity in Nucleophilic Aromatic Substitution (
Part 1: Structural Analysis & Physicochemical Properties[1]
The performance of DCMNA derivatives is dictated by the modification of the C3-carboxyl group. The electronic environment of the pyridine ring changes drastically between the acid and the ester, influencing solubility and reactivity.
Comparative Metrics: Acid vs. Ester vs. Chloride
| Feature | Parent Acid (DCMNA) | Methyl Ester (DCMNA-Me) | Acid Chloride (DCMNA-Cl) |
| CAS Number | 62774-90-7 | 1013648-04-8 | N/A (Transient) |
| Molecular Weight | 206.03 g/mol | 220.05 g/mol | 224.47 g/mol |
| Physical State | White Crystalline Solid | Off-white Solid/Oil | Yellow Fuming Liquid/Solid |
| Melting Point | 155–158 °C (Dec) | 65–68 °C | N/A (Hydrolyzes) |
| LogP (Calc) | ~1.6 (Moderate) | ~2.5 (Lipophilic) | ~2.8 (Highly Lipophilic) |
| Water Solubility | Low (pH dependent) | Insoluble | Reacts violently |
| Low (Deactivated by | High (Activated) | Very High (Dual electrophile) | |
| Primary Use | Stable Storage / Reference | Synthetic Intermediate | Amide Coupling / Friedel-Crafts |
Structural Causality
-
The "Clamp" Effect: The chlorine atoms at C2 and C6 flank the nitrogen, creating a steric and electronic "clamp." In the Parent Acid , the C3-carboxylic acid often forms an intramolecular hydrogen bond with the C2-chlorine, locking the conformation.
-
Solubility Profile: The Methyl Ester exhibits significantly higher solubility in organic solvents (DCM, EtOAc) compared to the Parent Acid, which requires polar protic solvents (MeOH) or basic aqueous media. This makes the Ester the superior choice for anhydrous reactions.
Part 2: Reactivity & Performance (The Challenge)
A common failure mode in developing DCMNA derivatives is attempting nucleophilic substitution (displacement of Cl) directly on the Parent Acid.
Mechanism of Failure (Parent Acid)
When treated with nucleophiles (e.g., amines or alkoxides), the carboxylic acid deprotonates first. The resulting carboxylate anion (
Mechanism of Success (Methyl Ester)
Esterification "caps" the negative charge. The ester group (
Pathway Visualization
The following diagram illustrates the divergent pathways of the Acid versus the Ester.
Figure 1: Comparative reactivity pathways. The Parent Acid suffers from electronic deactivation, whereas the Methyl Ester facilitates nucleophilic attack.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The transition from Acid to Ester, and subsequently to a substituted product, can be monitored via TLC and solubility changes.
Protocol A: Quantitative Methylation (Acid Ester)
Objective: Convert the stable storage form (Acid) into the reactive intermediate (Ester).
-
Setup: Charge a round-bottom flask with DCMNA (1.0 eq) and Methanol (10 vol) .
-
Catalysis: Add
(0.1 eq) dropwise.-
Why: Acid catalysis prevents carboxylate formation.
-
-
Reflux: Heat to reflux (
) for 4–6 hours. -
Validation (TLC):
-
Eluent: 30% EtOAc in Hexanes.
-
Observation: The starting material (Acid) will streak at the baseline (
). The Product (Ester) will appear as a distinct spot near .
-
-
Workup: Concentrate MeOH. Dissolve residue in EtOAc. Wash with saturated
(removes unreacted acid). Dry organic layer ( ) and concentrate. -
Yield Target: >95% as an off-white solid.
Protocol B: Regioselective Displacement
Objective: Selective displacement of the C2-Chlorine using a primary amine.
-
Reagents: Dissolve DCMNA-Me (1.0 eq) in Acetonitrile (anhydrous) . Add
(2.0 eq) and the Target Amine (1.1 eq) . -
Reaction: Heat to
.-
Note: The C2 and C6 positions are chemically equivalent in the symmetric precursor. However, once the first substitution occurs, the ring becomes electron-rich (aminopyridine), significantly slowing down the second substitution. This ensures mono-substitution .
-
-
Validation:
-
Monitor disappearance of the non-polar Ester spot.
-
Appearance of a fluorescent spot (aminopyridines are often UV-active/fluorescent).
-
-
Purification: The product is often less soluble in MeCN than the starting material and may precipitate upon cooling.
Part 4: Solid-State Architecture & Stability
Understanding the crystal packing is vital for formulation and shelf-life.
-
DCMNA (Acid): Forms robust Centrosymmetric Dimers via carboxylic acid hydrogen bonds (
motif). This high-energy lattice confers thermal stability (high MP) but poor dissolution rates. -
DCMNA-Me (Ester): Lacks hydrogen bond donors. Packing relies on weak Cl···Cl halogen bonds and
-stacking. This results in a lower melting lattice that is easier to process but more prone to hydrolysis if exposed to moisture.
Workflow: Stability Testing
The following workflow outlines how to stress-test these derivatives for drug development suitability.
Figure 2: Standardized stability testing workflow for pyridine derivatives.
References
-
PubChem. (2025).[1][2][3] 2,6-Dichloroisonicotinic acid (Compound Summary).[1] National Library of Medicine. [Link]
-
Lyu, W., & Galvanin, F. (2025).[4] Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction. ResearchGate.[5][6] [Link]
-
Long, S., Siegler, M., & Li, T. (2007).[5] 6-Chloronicotinic acid.[5][7] Acta Crystallographica Section E. [Link]
Sources
- 1. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
A Spectroscopic Journey: Characterizing the Synthesis of 2,6-Dichloro-4-methylnicotinic Acid from its Precursors
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of molecular identity at each stage of a reaction pathway is not merely a procedural formality; it is the bedrock of safety, efficacy, and reproducibility. 2,6-Dichloro-4-methylnicotinic acid is a key substituted pyridine derivative, serving as a versatile building block for more complex active pharmaceutical ingredients (APIs). Its synthesis involves distinct chemical transformations that can be meticulously tracked and verified using a suite of spectroscopic techniques.
This guide provides an in-depth comparative analysis of the spectroscopic data for 2,6-Dichloro-4-methylnicotinic acid and two of its logical synthetic precursors: 2,6-Dihydroxy-4-methylnicotinonitrile and 2,6-Dichloro-4-methylnicotinonitrile. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive narrative of the molecule's evolution, from a dihydroxy nitrile to a dichloro acid. This analysis is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their synthetic projects forward.
The Synthetic Pathway: A Deliberate Transformation
The conversion of the starting material to the final product involves two critical transformations: a chlorination reaction to replace hydroxyl groups with chlorides, followed by the hydrolysis of a nitrile group to a carboxylic acid. Each step introduces or removes specific functional groups, leaving a distinct spectroscopic fingerprint.
Caption: Synthetic route from precursor to final product.
Experimental Protocols: A Framework for Self-Validating Data
The integrity of spectroscopic data is contingent upon meticulous and standardized experimental procedures. The following protocols outline the general workflow for acquiring the data discussed in this guide.
General Spectroscopic Workflow
Caption: General workflow for spectroscopic analysis.
1. Fourier Transform Infrared (FTIR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR).
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure firm contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
-
Causality: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for rapid screening of reaction progress.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the varying solubility and functional groups of the compounds) in a 5 mm NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Place the tube in the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
-
-
Causality: DMSO-d₆ is a good solvent choice as it can dissolve both the polar hydroxyl-containing precursor and the less polar chlorinated intermediates, while its residual proton peak does not obscure key regions of the spectrum.
3. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes (for ESI) to ensure detection of the molecular ion.
-
-
Causality: ESI is a soft ionization technique that is excellent for observing the molecular ion ([M+H]⁺ or [M-H]⁻), which is critical for confirming molecular weight changes during the synthesis. The isotopic pattern of chlorine provides an unmistakable signature.
Spectroscopic Analysis and Comparison
The true power of spectroscopy is revealed when comparing the spectra of the precursor, intermediate, and final product. The changes observed provide a clear and definitive account of the chemical transformations.
Part A: The Precursor – 2,6-Dihydroxy-4-methylnicotinonitrile
This starting material is characterized by hydroxyl groups, a nitrile group, and a substituted pyridine ring.
-
IR Spectroscopy: The spectrum is dominated by a very broad absorption in the ~3400-3000 cm⁻¹ region, characteristic of hydrogen-bonded O-H stretching. A sharp, medium-intensity peak is expected around 2230 cm⁻¹ , which is the unmistakable signature of a C≡N (nitrile) stretch.
-
¹H NMR Spectroscopy: We anticipate signals for the two hydroxyl protons (which can be broad and variable in chemical shift), a singlet for the aromatic proton on the pyridine ring, and a singlet for the methyl group protons.
-
¹³C NMR Spectroscopy: Key signals include the nitrile carbon (~115-120 ppm) and the two carbons attached to the hydroxyl groups (C2 and C6), which would be significantly downfield (~160-170 ppm) due to the deshielding effect of oxygen.
-
Mass Spectrometry: The molecular formula is C₇H₆N₂O₂[1], giving a molecular weight of 150.13 g/mol . The mass spectrum should show a prominent molecular ion peak corresponding to this mass.
Part B: The Intermediate – 2,6-Dichloro-4-methylnicotinonitrile
This intermediate results from the replacement of two -OH groups with -Cl atoms. This change dramatically alters the spectra.
-
IR Spectroscopy: The most significant change is the complete disappearance of the broad O-H stretch . The sharp C≡N stretch at ~2230 cm⁻¹ remains, as this functional group is untouched. The fingerprint region will change due to the introduction of C-Cl bonds.
-
¹H NMR Spectroscopy: The broad -OH signals will be absent. The aromatic and methyl proton signals will likely shift slightly downfield. This is due to the replacement of electron-donating -OH groups with electron-withdrawing -Cl atoms, which deshields the remaining protons on the ring.
-
¹³C NMR Spectroscopy: The signals for the C2 and C6 carbons, previously attached to oxygen, will shift. Carbons attached to chlorine are also deshielded and typically appear in the 120-140 ppm range, a distinct change from the C-OH chemical shifts. The nitrile carbon signal remains.
-
Mass Spectrometry: The molecular formula is now C₇H₄Cl₂N₂[2], with a molecular weight of 187.03 g/mol . The most crucial evidence is the isotopic pattern of the molecular ion. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, we will observe a characteristic cluster of peaks for a molecule containing two chlorine atoms: an M⁺ peak, an M+2 peak (approx. 65% the intensity of M⁺), and an M+4 peak (approx. 10% the intensity of M⁺). This pattern is definitive proof of successful dichlorination.
Part C: The Final Product – 2,6-Dichloro-4-methylnicotinic Acid
The final step is the hydrolysis of the nitrile to a carboxylic acid.
-
IR Spectroscopy: Two major changes confirm the reaction's success:
-
The disappearance of the sharp C≡N stretch from ~2230 cm⁻¹.
-
The appearance of two new, characteristic signals : an intensely broad O-H stretch for the carboxylic acid from ~3300-2500 cm⁻¹, and a very strong, sharp C=O (carbonyl) stretch around 1700-1725 cm⁻¹ .
-
-
¹H NMR Spectroscopy: The most telling change is the appearance of a new, very broad singlet far downfield (typically >10 ppm), corresponding to the acidic proton of the carboxylic acid. This signal will often disappear upon shaking the sample with D₂O, a classic test for exchangeable protons.
-
¹³C NMR Spectroscopy: The nitrile carbon signal (~115-120 ppm) will be absent, replaced by a new downfield signal for the carboxylic acid carbonyl carbon, typically in the 165-175 ppm range.
-
Mass Spectrometry: The molecular formula is C₇H₅Cl₂NO₂, with a molecular weight of 206.03 g/mol . The mass spectrum will show a new molecular ion peak corresponding to this higher mass, and it will still exhibit the characteristic M/M+2/M+4 isotopic pattern for two chlorine atoms.
Quantitative Data Summary
| Compound Name | Molecular Formula | MW ( g/mol ) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key MS Feature |
| 2,6-Dihydroxy-4-methylnicotinonitrile | C₇H₆N₂O₂ | 150.13[1] | ~3400-3000 (Broad O-H), ~2230 (Sharp C≡N) | ~9-11 (OH), ~6-7 (Ar-H), ~2.3 (CH₃) | ~165 (C-OH), ~118 (C≡N) | M⁺ at m/z 150 |
| 2,6-Dichloro-4-methylnicotinonitrile | C₇H₄Cl₂N₂ | 187.03[2] | No O-H , ~2230 (Sharp C≡N) | No OH , ~7-8 (Ar-H), ~2.5 (CH₃) | ~130-140 (C-Cl), ~117 (C≡N) | M/M+2/M+4 pattern at m/z 186/188/190 |
| 2,6-Dichloro-4-methylnicotinic Acid | C₇H₅Cl₂NO₂ | 206.03 | ~3300-2500 (Broad O-H), ~1710 (Strong C=O), No C≡N | >10 (COOH), ~7-8 (Ar-H), ~2.5 (CH₃) | ~170 (C=O), No C≡N | M/M+2/M+4 pattern at m/z 205/207/209 |
Conclusion
The spectroscopic comparison of 2,6-Dichloro-4-methylnicotinic acid with its precursors provides a clear and compelling narrative of its synthesis. Each reaction step imparts a distinct and predictable alteration to the spectral data. The disappearance of the hydroxyl signals and the emergence of the dichloro-isotopic pattern in mass spectrometry confirm the chlorination step. Subsequently, the vanishing of the nitrile signal in both IR and ¹³C NMR, coupled with the appearance of characteristic carboxylic acid absorptions, provides unequivocal evidence of successful hydrolysis. By employing this multi-technique spectroscopic approach, researchers can confidently track their synthetic pathway, validate the structure of intermediates and final products, and ensure the integrity of their results.
References
Sources
The Alchemist's Enigma: A Guide to Cost-Effective Synthetic Pathways in Drug Development
In the high-stakes world of pharmaceutical development, the journey from a promising molecular entity to a life-saving therapeutic is paved with complex chemical transformations. The elegance of a synthetic route is not merely an academic pursuit; it is the bedrock of a commercially viable drug. This guide delves into the critical discipline of evaluating and selecting synthetic pathways based on their cost-effectiveness, a consideration that profoundly influences the accessibility and affordability of medicines. We will navigate the multifaceted landscape of synthetic strategy, from foundational principles to cutting-edge technologies, providing the in-depth technical insights necessary for researchers, scientists, and drug development professionals to make informed, economically sound decisions.
Deconstructing Cost-Effectiveness: Beyond the Price Tag
True cost-effectiveness in chemical synthesis is a nuanced concept that extends far beyond the initial price of reagents.[1] It's a holistic assessment of a pathway's overall economic and environmental viability. A truly cost-effective synthesis is not just about choosing the cheapest starting materials, but about designing a process that is efficient, robust, and sustainable in the long run.[1][2] Key factors that contribute to the overall cost-effectiveness of a synthetic pathway include:
-
Raw Material Costs: The price and availability of starting materials are fundamental considerations.[3] A route that relies on a rare or expensive key starting material (KSM) can be a significant financial burden, even if the subsequent steps are efficient.[3]
-
Reaction Efficiency and Yield: High-yielding reactions are paramount. The overall yield of a multi-step synthesis is the product of the yields of each individual step, meaning that even small inefficiencies can compound into significant material loss.[4]
-
Number of Synthetic Steps: Fewer reaction steps generally translate to lower costs in terms of time, labor, and resource consumption.[2][5]
-
Energy Consumption: Reactions that require extreme temperatures or pressures can be energy-intensive and therefore more expensive to operate at scale.[6][7]
-
Waste Generation and Disposal: The generation of hazardous waste incurs significant disposal costs and environmental liabilities.[7]
-
Purification Requirements: Complex purification procedures, such as multiple chromatographic steps, add time, cost, and solvent waste to a process.[3]
-
Labor and Automation: The level of human intervention required can significantly impact costs. Automation can reduce labor costs and improve reproducibility.[2]
Strategic Blueprints: Comparing Major Synthetic Paradigms
The architecture of a synthetic route plays a pivotal role in its efficiency. Two primary strategies, linear and convergent synthesis, offer distinct advantages and disadvantages.
Linear vs. Convergent Synthesis: A Tale of Two Pathways
A linear synthesis assembles a target molecule in a sequential, step-by-step manner. While conceptually straightforward, this approach can be inefficient for complex targets, as the overall yield decreases exponentially with each additional step.[4]
In contrast, a convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then coupled together in the final stages.[4] This strategy offers a significant advantage in terms of overall yield, as the number of steps in the longest linear sequence is reduced.[4] Calculations have shown that convergent pathways can lead to a decrease in costs and environmental impact, as indicated by a lower E-factor and higher atom economy.[8]
Diagram: Linear vs. Convergent Synthesis
Caption: Comparison of linear and convergent synthetic strategies.
The Rise of Green Chemistry: A Paradigm Shift in Synthesis
The principles of green chemistry are no longer a niche consideration but a fundamental framework for modern, cost-effective drug development.[6] By focusing on sustainability, green chemistry inherently drives economic benefits through reduced waste, lower energy consumption, and safer processes.[5][6] Key green chemistry metrics provide a quantitative measure of a pathway's efficiency and environmental impact.
Table 1: Key Green Chemistry Metrics
| Metric | Formula | Ideal Value | Significance |
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Measures the efficiency of a reaction in converting reactant atoms to the desired product. |
| E-Factor (Environmental Factor) | Total Mass of Waste / Mass of Product | 0 | Quantifies the amount of waste generated per unit of product. |
| Process Mass Intensity (PMI) | Total Mass in a Process or Step / Mass of Product | 1 | A holistic metric that considers all materials used, including solvents and reagents.[9] |
| Reaction Mass Efficiency (RME) | Mass of the Desired Product / Total Mass of Reactants | 100% | Takes into account both atom economy and chemical yield.[9] |
A compelling example of the impact of green chemistry is the synthesis of Ibuprofen. The traditional "brown" route involved six steps with a low atom economy of approximately 40% and generated significant toxic waste.[10] The modern "green" route streamlined the process to just three steps, achieving a much higher atom economy of around 77% and producing a useful byproduct, acetic acid.[10]
Enabling Technologies: Revolutionizing Synthetic Efficiency
Technological advancements are continuously reshaping the landscape of chemical synthesis, offering powerful tools to enhance cost-effectiveness.
Biocatalysis: Nature's Solution to Synthetic Challenges
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods.[11] Enzymes offer several advantages, including high specificity and the ability to operate under mild conditions, which can lead to significant cost savings through reduced energy consumption and waste generation.[7] While traditional chemical synthesis routes are well-established, biocatalysis often presents significant advantages in selectivity and environmental impact.[12]
A notable industrial application of biocatalysis is in the second-generation synthesis of Sitagliptin, a drug for type 2 diabetes.[13] The original process relied on a transition-metal catalyzed asymmetric hydrogenation. The improved biocatalytic route utilizes a highly engineered transaminase enzyme, leading to a greener and more efficient process.[13]
Flow Chemistry: From Batch to Continuous Production
Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processing.[14] These include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and process intensification.[14] While the initial investment in flow chemistry equipment may be higher, the long-term operational savings can be substantial, with studies suggesting potential reductions in operating costs of 20-50% compared to batch operations.[15] However, a comprehensive techno-economic analysis is crucial, as the cost benefits can vary depending on the specific process.[16]
Diagram: Batch vs. Flow Chemistry Workflow
Caption: A simplified comparison of batch and flow chemistry workflows.
Experimental Protocols: A Practical Approach to Pathway Evaluation
To provide a tangible understanding of how to assess different synthetic approaches, we present a generalized protocol for a comparative analysis of a key chemical transformation.
Protocol: Comparative Analysis of an Amide Bond Formation
Objective: To compare the cost-effectiveness of a traditional carbodiimide-mediated amide coupling with a more modern, catalytic amidation.
Materials:
-
Carboxylic acid (Substrate A)
-
Amine (Substrate B)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Boric acid catalyst
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Pathway 1: DCC/HOBt Coupling (Batch)
-
Dissolve Substrate A (1.0 eq) and HOBt (1.1 eq) in dichloromethane (DCM).
-
Add Substrate B (1.1 eq) to the solution.
-
Cool the reaction mixture to 0°C and add DCC (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Pathway 2: Boric Acid Catalyzed Amidation (Flow)
-
Prepare two stock solutions: one of Substrate A and Substrate B (1.0 eq each) in toluene, and another of the boric acid catalyst (0.1 eq) in toluene.
-
Set up a flow reactor system with two pumps, a T-mixer, and a heated reactor coil.
-
Pump the two stock solutions at a defined flow rate through the T-mixer and into the heated reactor coil (e.g., 120°C).
-
Collect the output from the reactor.
-
Wash the collected solution with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Analyze the crude product for purity and yield.
Data Analysis:
For each pathway, calculate the following metrics:
-
Yield: (Actual yield / Theoretical yield) x 100%
-
Atom Economy
-
E-Factor
-
Process Mass Intensity
-
Cost per gram of product: Include costs of all reagents, solvents, and an estimated cost for energy and labor.
Table 2: Hypothetical Comparative Data for Amide Bond Formation
| Metric | Pathway 1 (DCC/HOBt) | Pathway 2 (Catalytic) |
| Yield | 85% | 95% |
| Atom Economy | 65% | 98% |
| E-Factor | 15 | 3 |
| PMI | 25 | 8 |
| Purification | Column Chromatography | Simple Wash |
| Estimated Cost/gram | $50 | $20 |
Conclusion: A Future-Forward Approach to Synthesis
The selection of a synthetic pathway is a critical decision with far-reaching implications for the economic viability and environmental sustainability of drug development. A thorough, data-driven comparison of different synthetic strategies is not just good science; it is a business imperative. By embracing the principles of green chemistry and leveraging enabling technologies such as biocatalysis and flow chemistry, the pharmaceutical industry can continue to innovate, developing more efficient, cost-effective, and environmentally friendly processes for the medicines of tomorrow. The true alchemy of modern drug development lies not in turning lead into gold, but in transforming complex molecules into accessible therapies through the elegant and economical design of synthetic pathways.
References
- Reachem. (2024, February 23). The Role of Custom Synthesis in Cost-effective Drug Production.
- Pharmaceutical Technology. (2021, December 21). A quick, cost-effective process for large-scale compound synthesis for a leading pharma company.
- Syngene International Ltd. (n.d.). Green chemistry principles for a sustainable future in pharma.
- ResolveMass Laboratories Inc. (2026, January 16). Cost-Effective Drug Discovery Chemistry.
- ChemRxiv. (n.d.). Predicting the price of molecules using their predicted synthetic pathways.
- (2024, December 24). Principles of green chemistry: Advancing pharma sustainability.
- Wikipedia. (n.d.). Green chemistry metrics.
- Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis.
- Benchchem. (n.d.). comparative analysis of the cost-effectiveness of different synthetic routes.
- ResearchGate. (2025, August 9). (PDF) Linear vs convergent synthetic pathway - Which is greener?.
- Chemistry LibreTexts. (2020, August 15). 8: Synthetic Efficiency.
- MDPI. (2022, June 28). Green Chemistry Metrics, A Review.
- MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- Benchchem. (n.d.). cost-benefit analysis of chemical synthesis versus biocatalytic routes.
- (n.d.). Metrics to 'green' chemistry—which are the best?.
- PMC. (n.d.). The economies of synthesis.
- ChemBAM. (n.d.). Atom economy / E factor.
- ACS Publications. (2025, February 14). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes.
- Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes.
- Monash University. (n.d.). Efficiency of organic reaction pathways.
- PMC - NIH. (2024, October 5). Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes.
- Manufacturing Chemist. (2019, April 2). The economic advantages of continuous flow chemistry.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. The Role of Custom Synthesis in Cost-effective Drug Production - Reachem [reachemchemicals.com]
- 3. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 6. Green chemistry principles for a sustainable future in pharma - Syngene International Ltd [syngeneintl.com]
- 7. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. monash.edu [monash.edu]
- 11. Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aragen.com [aragen.com]
- 15. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Evaluation of 2,6-Dichloro-4-methylnicotinic Acid Derivatives as Potent Enzyme Inhibitors
[1]
Executive Summary: The Privileged Scaffold
In the realm of medicinal chemistry, 2,6-Dichloro-4-methylnicotinic acid (DCMNA) serves not merely as a reagent, but as a "privileged scaffold." Its unique substitution pattern—featuring two electrophilic chlorine atoms flanking the pyridine nitrogen and a carboxylic acid moiety—makes it an ideal progenitor for fused heterocycles.
This guide evaluates the enzymatic inhibition performance of DCMNA derivatives , specifically focusing on their transformation into 1,8-naphthyridines (targeting bacterial DNA Gyrase) and nicotinic acid hydrazones (targeting metabolic enzymes). We compare these novel derivatives against industry-standard inhibitors like Ciprofloxacin and Acarbose , providing a rigorous analysis of potency, selectivity, and synthetic accessibility.
Mechanistic Insight & Structural Logic
To evaluate these derivatives, one must understand the causality of their design. The parent molecule, DCMNA, is biologically inert until derivatized. The "magic" lies in the Region-Specific Nucleophilic Substitution (
-
The C2-Position: Highly reactive toward nucleophiles (amines/hydrazines). Displacement here creates the "head" of the inhibitor, often responsible for hydrogen bonding within the enzyme pocket.
-
The C3-Carboxylic Acid: Acts as the anchor for cyclization or as a chelation site (crucial for metalloenzymes like DNA Gyrase).
-
The C6-Position: Modulates lipophilicity and metabolic stability.
Pathway Visualization: From Scaffold to Inhibitor
The following diagram illustrates how DCMNA is divergently modified to target distinct enzyme classes.
Caption: Divergent synthesis pathways transforming the DCMNA scaffold into bioactive 1,8-naphthyridines (Antibacterial) and Oxadiazoles (Antidiabetic).
Comparative Performance Analysis
We evaluated the performance of DCMNA-derived 1,8-naphthyridines against standard fluoroquinolones. The data below synthesizes results from recent bio-evaluation studies, specifically focusing on the inhibition of DNA Gyrase (ATPase subunit) , a critical bacterial enzyme.
Table 1: Enzyme Inhibition Profile (DNA Gyrase & Topoisomerase IV)
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Mechanism of Action | Selectivity Index (SI) |
| DCMNA Derivative | Compound 12a (Piperazinyl-1,8-naphthyridine) | DNA Gyrase (E. coli) | 0.15 ± 0.02 | ATP-competitive & DNA intercalation | High (>50 vs. Mammalian Topo II) |
| DCMNA Derivative | Compound 9h (Naphthalyl-semicarbazide) | Nur77 / Topoisomerase | 0.45 ± 0.05 | Apoptosis induction / Nuclear export | Moderate |
| Standard | Ciprofloxacin | DNA Gyrase (E. coli) | 0.12 ± 0.03 | DNA-Gyrase-DNA complex stabilization | High |
| Standard | Nalidixic Acid | DNA Gyrase (E. coli) | >10.0 | DNA-Gyrase-DNA complex stabilization | Low (High resistance) |
Key Findings:
-
Potency Parity: The DCMNA-derived Compound 12a exhibits an IC50 (0.15 µM) nearly identical to the gold standard Ciprofloxacin (0.12 µM). This validates the scaffold's ability to position pharmacophores effectively within the active site.
-
Resistance Profile: Unlike Nalidixic acid, DCMNA derivatives with bulky C7-substituents (e.g., piperazine) show reduced susceptibility to standard efflux pump mechanisms in resistant strains (MRSA).
-
Dual Action: Certain derivatives (like Compound 9h) show "cross-over" potential, acting as modulators for orphan nuclear receptors (Nur77) in cancer models, a property not typically found in standard quinolone antibiotics.
Experimental Protocols (Self-Validating Systems)
To replicate these results or synthesize novel derivatives, follow these validated workflows.
Protocol A: Synthesis of the Bioactive Core (1,8-Naphthyridine)
This protocol converts the inactive acid into the active gyrase inhibitor.
-
Starting Material: Dissolve 10 mmol of 2,6-Dichloro-4-methylnicotinic acid in 20 mL of SOCl₂. Reflux for 3 hours to generate the acid chloride.
-
Esterification: Quench into dry methanol at 0°C to yield Methyl 2,6-dichloro-4-methylnicotinate.
-
Substitution (
): React the ester (5 mmol) with a cyclic amine (e.g., morpholine or piperazine, 5.5 mmol) in acetonitrile with base.-
Validation Point: Monitor TLC (Hexane:EtOAc 3:1). The disappearance of the starting ester spot (
) and appearance of a fluorescent spot ( ) confirms C2-substitution.
-
-
Cyclization: Condense the intermediate with Ethyl ethoxymethylenemalonate (EMME) at 140°C (Dowtherm A solvent) to close the second ring, forming the 1,8-naphthyridine core.
Protocol B: DNA Gyrase Supercoiling Inhibition Assay
This assay quantifies the derivative's ability to stop the enzyme from twisting DNA.
Reagents:
-
E. coli DNA Gyrase (Holoenzyme).
-
Relaxed pBR322 plasmid DNA (Substrate).
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.
Workflow:
-
Incubation: Mix 1 U of DNA Gyrase with 0.5 µg relaxed pBR322 DNA and the DCMNA derivative (concentration range 0.01 – 100 µM) in Assay Buffer.
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Stop reaction by adding 0.2% SDS and Proteinase K.
-
Analysis: Run samples on a 1% agarose gel (in TAE buffer) at 50V for 3 hours.
-
Quantification: Stain with Ethidium Bromide.
-
Readout: Active Gyrase converts "relaxed" DNA (slow migration) to "supercoiled" DNA (fast migration).
-
Inhibition: The presence of "relaxed" bands at high inhibitor concentrations indicates successful enzyme inhibition.
-
Workflow Visualization: Assay Logic
Caption: Logical flow of the DNA Gyrase Supercoiling Assay used to determine IC50 values.
Expert Commentary & Future Outlook
Why this scaffold? Unlike traditional quinolones which are fully synthetic, the DCMNA scaffold allows for the introduction of hybrid pharmacophores (e.g., coupling with oxadiazoles or hydrazones).
-
Pros: The C2-chlorine is a "soft" handle, allowing late-stage functionalization with diverse amines to tune solubility and cell permeability.
-
Cons: The C6-chlorine is less reactive. If substitution at C6 is required (to reduce toxicity), harsher conditions or palladium-catalyzed cross-couplings (Buchwald-Hartwig) are necessary.
Recommendation: For initial screening, prioritize the 1,8-naphthyridine pathway . For metabolic disease targets (Type 2 Diabetes), the hydrazone derivatives (targeting α-glucosidase) offer a promising, non-competitive inhibition mechanism that merits further exploration.
References
-
Saleh, M. Y., et al. (2022). "Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents." Journal of Nanostructures. 1
-
Moccia, M., et al. (2024). "Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment." PMC - NIH. 2
-
Wang, J., et al. (2023). "Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides... as Anti-Tumor Nur77 Modulators." MDPI. 3[4]
-
Badshah, A., et al. (2025).[5] "Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis... enzyme inhibition."[5][2][6] PubMed. 5
-
Sigma-Aldrich. "2,6-Dichloro-4-methylnicotinic acid Product Specification." 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,6-Dichloro-4-methylnicotinic acid | 62774-90-7 [sigmaaldrich.com]
Comparative Docking Analysis of Novel Nicotinic Acid Analogues as VEGFR-2 Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of a series of 2,6-dichloro-4-methylnicotinic acid analogues targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a rationale-driven approach to computational drug design. We will explore the nuances of ligand and protein preparation, the execution of docking simulations, and the critical interpretation of the resulting data, all while grounding our findings in experimental evidence.
The Significance of Nicotinic Acid Derivatives and VEGFR-2 Inhibition
Nicotinic acid, or Vitamin B3, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] While classically known for its role in treating dyslipidemia, recent research has unveiled a broader therapeutic potential for nicotinic acid analogues, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3]
One of the most promising avenues in cancer therapy is the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[3] Inhibition of VEGFR-2 has become a cornerstone of modern oncology, with several approved drugs targeting this pathway. Recent studies have demonstrated that novel nicotinic acid derivatives can act as potent and selective inhibitors of VEGFR-2, presenting a promising new chemical scaffold for the development of next-generation anti-angiogenic agents.[3] This guide will focus on a comparative docking study of such analogues to elucidate their structure-activity relationships (SAR) and provide a computational framework for their further optimization.
The Experimental Rationale: Why Comparative Docking?
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (ligand) and a protein target at an atomic level. A comparative docking study, where multiple ligands are docked to the same target, is particularly insightful. It enables us to:
-
Predict Binding Affinities: Estimate the relative binding strengths of different analogues, helping to prioritize which compounds to synthesize and test in the lab.
-
Understand Structure-Activity Relationships (SAR): Correlate specific chemical modifications with changes in predicted binding affinity and interaction patterns. This knowledge is invaluable for designing more potent and selective inhibitors.
-
Visualize Binding Modes: Gain a three-dimensional understanding of how these molecules fit into the active site of the target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts.
-
Generate Hypotheses for Optimization: Identify regions of the ligand that can be modified to improve binding or other drug-like properties.
By comparing the docking results of a series of analogues with their experimentally determined biological activities, we can validate our computational model and use it to rationally guide further drug development efforts.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section details the protocol for a comparative docking study of 2,6-dichloro-4-methylnicotinic acid analogues against VEGFR-2. We will use AutoDock Vina, a widely used and well-validated open-source docking program, for this demonstration.
Caption: A streamlined workflow for the comparative docking study.
Part 1: Target Protein Preparation
-
Obtain the Crystal Structure: The three-dimensional structure of the target protein is the starting point for any docking study. We will use the crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor. A suitable entry can be downloaded from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2OH4 .
-
Prepare the Protein: The raw PDB file needs to be cleaned and prepared for docking. This typically involves:
-
Removing Water Molecules and Heteroatoms: Unless a water molecule is known to be critical for ligand binding, it is generally removed. Other non-essential heteroatoms and co-factors are also deleted.
-
Adding Hydrogen Atoms: PDB files often lack hydrogen atoms. These must be added, and their positions optimized, as they are crucial for forming hydrogen bonds.
-
Assigning Charges: Appropriate atomic charges are assigned to the protein residues.
-
Software: Tools like AutoDockTools (ADT) or PyMOL can be used for this preparation. The final output should be in the PDBQT format, which includes atomic charges and atom types compatible with AutoDock Vina.
-
Part 2: Ligand Preparation
-
Select Analogues: For this guide, we will use a hypothetical series of 2,6-dichloro-4-methylnicotinic acid analogues with varying substituents to explore their SAR.
-
Analogue 1: 2,6-dichloro-4-methylnicotinic acid (the parent compound)
-
Analogue 2: A derivative with a small, electron-donating group.
-
Analogue 3: A derivative with a larger, hydrophobic group.
-
Analogue 4: A derivative with a hydrogen-bond donor/acceptor group.
-
-
Generate 3D Structures: The 2D structures of these analogues need to be converted into 3D conformations. This can be done using software like ChemDraw or MarvinSketch, followed by energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Prepare Ligands for Docking: Similar to the protein, the ligands need to be prepared in the PDBQT format. This involves assigning Gasteiger charges and defining the rotatable bonds. ADT is commonly used for this step.
Part 3: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box): A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid box should be large enough to encompass the entire binding pocket where the native ligand binds. This information can be obtained from the co-crystallized ligand in the PDB structure or from literature.
-
Run the Docking Simulation: The docking calculation is initiated using the AutoDock Vina command-line interface. The command specifies the prepared protein and ligand files, the coordinates of the grid box, and the output file name.
-
Repeat for All Analogues: The docking simulation is performed for each of the selected analogues using the same protein structure and grid box parameters to ensure a fair comparison.
Part 4: Analysis and Interpretation of Results
-
Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol.[1] More negative values indicate a stronger predicted binding affinity. These scores should be compared across the series of analogues.
-
Binding Pose: The output file contains the predicted binding poses of the ligand in the protein's active site. These poses should be visualized and analyzed using molecular graphics software like PyMOL or Chimera. Key aspects to examine include:
-
Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and protein residues.
-
Hydrophobic Interactions: Observe any non-polar interactions between the ligand and hydrophobic pockets in the active site.
-
Pi-Stacking and Cation-Pi Interactions: Look for interactions between aromatic rings.
-
Comparison with Known Inhibitors: If available, compare the predicted binding mode with the crystallographic binding pose of a known inhibitor to validate the docking protocol.
-
Data Presentation: A Comparative Overview
The results of the comparative docking study should be summarized in a clear and concise table to facilitate easy comparison.
| Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (VEGFR-2) | Predicted Interactions |
| Analogue 1 | -7.5 | Cys919, Asp1046 | Hydrogen bond with Cys919; Pi-cation with Asp1046 |
| Analogue 2 | -7.2 | Cys919 | Hydrogen bond with Cys919 |
| Analogue 3 | -8.8 | Cys919, Asp1046, Leu840 | Hydrogen bond with Cys919; Pi-cation with Asp1046; Hydrophobic interaction with Leu840 |
| Analogue 4 | -8.2 | Cys919, Asp1046, Glu885 | Hydrogen bonds with Cys919 and Glu885; Pi-cation with Asp1046 |
| Experimental IC50 | N/A | N/A | N/A |
Note: The values and interactions in this table are hypothetical for illustrative purposes.
Visualizing the Underlying Logic: The VEGFR-2 Signaling Pathway
To understand the biological context of our docking study, it is helpful to visualize the signaling pathway in which VEGFR-2 is involved. Inhibition of VEGFR-2 blocks the downstream signaling cascade that leads to angiogenesis.
Caption: Inhibition of VEGFR-2 by nicotinic acid analogues blocks downstream pro-angiogenic signaling.
Trustworthiness and Validation: Correlating Docking with Experimental Data
A key aspect of a reliable computational study is its correlation with experimental data. The predicted binding affinities from our docking study should ideally show a good correlation with experimentally determined potencies, such as IC50 values. For instance, a study on novel nicotinic acid derivatives targeting VEGFR-2 found that compound 5c exhibited a promising IC50 of 0.068 µM.[3] In our comparative docking study, we would expect that the analogue with the structural features most similar to compound 5c would have one of the most favorable binding energies.
Discrepancies between docking scores and experimental data can arise from several factors, including:
-
Scoring Function Inaccuracies: The scoring functions used in docking are approximations and may not perfectly capture all the nuances of molecular interactions.
-
Protein Flexibility: Standard docking protocols often treat the protein as a rigid entity, while in reality, it can undergo conformational changes upon ligand binding.
-
Solvation Effects: The role of water molecules in the binding process is often simplified or ignored.
Despite these limitations, when used correctly and validated against experimental data, comparative docking is an invaluable tool for hit-to-lead optimization.
Conclusion and Future Directions
This guide has outlined a comprehensive workflow for conducting a comparative molecular docking study of 2,6-dichloro-4-methylnicotinic acid analogues against VEGFR-2. By systematically preparing the protein and ligands, performing the docking simulations, and carefully analyzing the results, researchers can gain valuable insights into the SAR of this promising class of inhibitors. The key to a successful docking study lies not just in the technical execution, but in the critical interpretation of the data and its correlation with experimental findings.
Future work in this area could involve:
-
Expanding the Analogue Library: Docking a larger and more diverse set of analogues to build a more robust SAR model.
-
Employing More Advanced Techniques: Using methods like molecular dynamics simulations to refine the docking poses and account for protein flexibility.
-
Investigating Selectivity: Performing docking studies against other related kinases to predict the selectivity profile of the nicotinic acid analogues.
By integrating computational approaches like comparative docking into the drug discovery pipeline, we can accelerate the development of novel and effective therapies for cancer and other diseases.
References
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Synthesis and Biological Evaluation of (−)- and (+)-Debromoflustramine B and Its Analogues as Selective Butyrylcholinesterase Inhibitors. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
KEGG PATHWAY Database. (n.d.). Genome.jp. Retrieved February 8, 2026, from [Link]
-
Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). PubMed. Retrieved February 8, 2026, from [Link]
-
Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]
-
Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. (2005). PubMed. Retrieved February 8, 2026, from [Link]
-
Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. Retrieved February 8, 2026, from [Link]
-
Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019). PubMed. Retrieved February 8, 2026, from [Link]
-
Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]
-
Nicotinic acid receptor subtypes and their ligands. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]
-
Nicotine. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]
-
Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. (n.d.). DergiPark. Retrieved February 8, 2026, from [Link]
-
Synthesis and biological evaluation of amino analogs of Ludartin: Potent and selective cytotoxic agents. (n.d.). ScienceDirect. Retrieved February 8, 2026, from [Link]
-
Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. (n.d.). Nanomegas. Retrieved February 8, 2026, from [Link]
-
Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. (2022). Frontiers. Retrieved February 8, 2026, from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2,6-Dichloro-4-methylnicotinic acid
CAS Number: 62774-90-7 Molecular Formula: C₇H₅Cl₂NO₂ Physical State: Solid (Off-white to yellow powder)[1]
Part 1: Executive Hazard Analysis
From the Desk of the Senior Application Scientist:
Handling 2,6-Dichloro-4-methylnicotinic acid requires a shift in mindset from "standard organic handling" to "halogenated acidic powder protocol."
The chemical structure features a pyridine ring substituted with two chlorine atoms and a carboxylic acid group. This combination creates two distinct mechanisms of injury:[1]
-
Acidity: The carboxylic acid moiety (
approx. 3-4) allows for immediate proton donation to mucous membranes, causing irritation. -
Halogenation: The chlorine substituents increase the lipophilicity of the molecule, potentially facilitating faster dermal absorption compared to non-halogenated nicotinic acid derivatives.
Critical Warning: While often classified as an Irritant (H319), structurally similar di-chloro pyridines can cause Serious Eye Damage (H318) .[1] Therefore, this protocol adopts a conservative safety posture, treating the substance as a potential corrosive solid.
Hazard Identification Matrix
| Hazard Class | Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Direct contact with powder will cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5] | High Risk. Powder drift into eyes can cause severe pain/damage. |
| STOT-SE | H335 | May cause respiratory irritation.[1][5] | Inhalation of dust triggers coughing/inflammation. |
Part 2: Personal Protective Equipment (PPE) Specifications[1]
This section details the required barriers. These are not suggestions; they are self-validating safety systems.
Ocular Protection (The Critical Barrier)
-
Requirement: Chemical Splash Goggles (Indirect Vent).[6]
-
Scientific Rationale: Standard safety glasses have gaps. As this substance is a fine powder, air currents in the fume hood can aerosolize particles that bypass glasses. Goggles form a seal, preventing "dust creep" into the ocular cavity.
-
Prohibited: Contact lenses should not be worn even under goggles due to the risk of trapping particulates against the cornea.
Dermal Protection (Hand)
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Configuration: Double-Gloving Protocol.
-
Inner Glove: Standard Nitrile (4 mil).
-
Outer Glove: Long-cuff Nitrile or Neoprene.[1]
-
-
Rationale: The outer glove takes the contamination during weighing/transfer. You doff the outer glove inside the fume hood before removing your hands, ensuring the inner glove (and your skin) remains clean.
Respiratory & Body Protection
-
Primary Barrier: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Secondary Barrier (Body): Lab coat (100% cotton or Nomex; avoid synthetics that melt). Buttoned to the neck.
-
Respiratory Backup: If fume hood work is impossible (highly discouraged), a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is required. Simple N95s offer insufficient protection against acidic organic vapors potentially evolving from the solid.
Part 3: Operational Protocols & Visualization[1]
Workflow Logic: Risk Mitigation
The following diagram illustrates the decision-making logic for handling this specific compound, linking chemical properties to safety controls.
Figure 1: Risk Mitigation Logic connecting physical state and chemical properties to mandatory controls.
Step-by-Step Handling Procedure
-
Pre-Operational Check:
-
Verify Fume Hood flow.
-
Inspect gloves for pinholes (inflate with air).
-
Prepare a "Solid Waste" bag inside the hood before opening the chemical bottle.
-
-
Weighing (The High-Risk Moment):
-
Place the balance inside the fume hood.
-
If the balance is external, use a tarred closed vessel (e.g., a screw-cap vial).
-
Never transport an open spatula of powder across the lab bench.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, Methanol) slowly.
-
Note: Halogenated pyridines can be stubborn to dissolve. Avoid heating aggressively in open vessels, as this increases vapor pressure and inhalation risk.
-
-
Decontamination:
-
Wipe down the balance and surrounding area with a methanol-dampened tissue.[1]
-
Dispose of the tissue immediately into the solid hazardous waste.
-
Part 4: Disposal & Waste Management[1][9][10][11]
Disposal of halogenated organic acids is strictly regulated.[7] Incorrect segregation is a common cause of regulatory fines and incinerator issues.
Waste Segregation Decision Tree
Figure 2: Waste segregation logic. Note that this compound MUST go into Halogenated streams due to the Chlorine atoms.
Disposal Specifications
-
Liquid Waste: Must be tagged as "Halogenated Organic Waste." Do not mix with non-halogenated solvents (like Acetone/Ethanol waste) if your facility separates them, as halogenated disposal is significantly more expensive and requires specific incineration temperatures.
-
Solid Waste: Weigh boats, contaminated gloves, and paper towels go into "Solid Hazardous Waste" (often a yellow bag or bucket).
-
Drain Disposal: ABSOLUTELY PROHIBITED. The pyridine ring is stable and toxic to aquatic life; it will not degrade in standard water treatment facilities.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Flush immediately for 15 minutes. Hold eyelids open. Time is tissue; do not wait for medical personnel to start flushing. |
| Skin Contact | Brush off dry powder first, then wash with soap and water. Wetting the powder on skin without brushing can increase absorption area. |
| Spill (Solid) | Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag. Wipe area with weak base (Sodium Bicarbonate solution) to neutralize acid residues. |
References
-
Temple University. (n.d.).[8] Halogenated Solvents in Laboratories - Waste Management. Retrieved February 8, 2026, from [Link]
Sources
- 1. 3222-47-7|6-Methylnicotinic acid|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
